4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Description
Properties
IUPAC Name |
4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,7,10H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSBAFIAZKCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(C1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941388 | |
| Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19620-37-2 | |
| Record name | 4-Hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19620-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019620372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.251 | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Abstract
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and flavorings, presents unique synthetic challenges due to its specific stereochemistry and functional group arrangement. This technical guide provides an in-depth exploration of the primary synthetic routes to this target molecule, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven experimental protocols. We will delve into the prevalent method involving the oxidation of β-isophorone to 4-oxoisophorone (ketoisophorone) and its subsequent selective reduction. Additionally, we will explore alternative methodologies, including direct biocatalytic hydroxylation of isophorone. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the efficient and reliable production of this compound.
Introduction: Significance and Synthetic Overview
This compound is a key building block in organic synthesis. Its utility is particularly notable in the fragrance industry and as a precursor for more complex molecules, such as carotenoids and vitamins. The primary challenge in its synthesis lies in the regioselective introduction of the hydroxyl group at the C4 position while preserving the α,β-unsaturated ketone functionality.
The most common and industrially relevant synthetic strategies commence from isophorone, a readily available starting material derived from the self-condensation of acetone. Isophorone exists in equilibrium with its β-isomer, β-isophorone, which serves as a crucial intermediate for the synthesis of the target molecule. The general synthetic approach can be visualized as a two-step process: oxidation of β-isophorone to 4-oxoisophorone, followed by a selective reduction of the C4 ketone.
Synthesis via Oxidation of β-Isophorone
This pathway is the most extensively documented and scalable method for the preparation of this compound. It involves two distinct chemical transformations: the oxidation of β-isophorone and the subsequent selective reduction of the resulting diketone.
Step 1: Oxidation of β-Isophorone to 4-Oxoisophorone
The allylic methylene group in β-isophorone (3,5,5-trimethylcyclohex-3-en-1-one) is susceptible to oxidation. Several methods have been developed to achieve this transformation efficiently.
A notable and environmentally conscious approach is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with molecular oxygen as the terminal oxidant.[1][2] This method avoids the use of stoichiometric heavy metal oxidants. The reaction proceeds via a radical-based mechanism, where TEMPO facilitates the oxidation of the active allylic C-H bond.[1][2]
The proposed mechanism suggests that TEMPO interacts with the intermediate hydroperoxide (ROOH) rather than directly with β-isophorone, promoting the formation of 4-oxoisophorone.[1][2]
N-Hydroxyphthalimide (NHPI) is another effective catalyst for the aerobic oxidation of β-isophorone.[3] The mechanism involves the phthalimide-N-oxyl (PINO) radical, which is a highly reactive species capable of abstracting a hydrogen atom from the allylic position of β-isophorone.[3] This initiates a radical chain reaction that leads to the formation of the hydroperoxide intermediate, which then decomposes to 4-oxoisophorone.[3]
Table 1: Comparison of Catalysts for β-Isophorone Oxidation
| Catalyst | Oxidant | Typical Conditions | Advantages | Disadvantages |
| TEMPO | Molecular O₂ | 70°C, Pyridine | Metal-free, efficient | May require higher temperatures |
| NHPI | Molecular O₂ | Varies | High reactivity of PINO radical | Potential for side reactions |
Step 2: Selective Reduction of 4-Oxoisophorone
The reduction of the C4 ketone in 4-oxoisophorone to a hydroxyl group, while leaving the α,β-unsaturated ketone intact, requires a chemoselective reducing agent.
A patented method describes the synthesis of 4-hydroxy-2,2,6-trimethyl cyclohexanone from "tea flavor ketone" (an alias for 4-oxoisophorone) through selective hydrogenation.[4] The initial step involves the reduction of the double bond to yield 2,2,6-trimethyl-1,4-cyclohexanedione, followed by the selective reduction of one ketone using a chiral rhodium catalyst to produce 4-hydroxy-2,2,6-trimethyl cyclohexanone.[4] While this yields a saturated ring, similar principles of selective ketone reduction can be applied to the unsaturated system. For the synthesis of the target molecule, a milder reducing agent that does not affect the conjugated double bond is necessary.
Commonly used reagents for such a 1,2-reduction of a ketone in the presence of an enone include sodium borohydride (NaBH₄) in the presence of a Lewis acid like cerium(III) chloride (Luche reduction) or other selective hydride donors.
Biocatalytic Synthesis: A Green Alternative
Recent advancements in biocatalysis offer an environmentally friendly and highly selective route to hydroxylated isophorone derivatives.[5][6] Fungal unspecific peroxygenases (UPOs) have demonstrated the ability to selectively hydroxylate isophorone to 4-hydroxyisophorone (4-HIP) and 4-ketoisophorone (4-KIP).[7]
These enzymes require only hydrogen peroxide for activation and can exhibit high regioselectivity and stereoselectivity.[7] For instance, the UPO from Agrocybe aegerita can produce the (S)-enantiomer of 4-HIP with high enantiomeric excess.[7] Furthermore, kinetic resolution of racemic 4-hydroxyisophorone can be achieved using these biocatalysts.[7]
Experimental Protocols
The following protocols are provided as a guideline and should be adapted and optimized based on laboratory conditions and available equipment.
Protocol 1: TEMPO-Catalyzed Oxidation of β-Isophorone
-
Materials: β-Isophorone (β-IP), TEMPO, pyridine, molecular oxygen.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve β-isophorone (50 mmol) in pyridine (20 mL).[1]
-
Add TEMPO (catalytic amount, e.g., 1-5 mol%) to the solution.
-
Heat the reaction mixture to 70°C.[1]
-
Bubble molecular oxygen through the solution at a steady rate.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 12 hours).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
Purify the crude product (4-oxoisophorone) by column chromatography on silica gel.
-
Protocol 2: Selective Reduction of 4-Oxoisophorone
-
Materials: 4-Oxoisophorone, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), sodium borohydride (NaBH₄), methanol.
-
Procedure:
-
Dissolve 4-oxoisophorone and CeCl₃·7H₂O in methanol in a round-bottom flask and stir at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Add NaBH₄ portion-wise over 15-20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30-60 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quench the reaction by the slow addition of acetone, followed by dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, α,β-unsaturated ketone).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The oxidation of β-isophorone followed by selective reduction remains a robust and scalable method. The emergence of biocatalytic approaches presents an exciting avenue for more sustainable and stereoselective synthesis. The choice of synthetic route will depend on factors such as scale, desired purity, stereochemical requirements, and environmental considerations. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
-
Jia, L., et al. (2014). Unexpected oxidation of β-isophorone with molecular oxygen promoted by TEMPO. RSC Advances, 4(31), 16253-16259. [Link]
-
Jia, L., et al. (2014). Unexpected oxidation of β-isophorone with molecular oxygen promoted by TEMPO. RSC Publishing. [Link]
-
Chen, K., et al. (2013). Aerobic oxidation of β-isophorone catalyzed by N-hydroxyphthalimide: the key features and mechanism elucidated. Physical Chemistry Chemical Physics, 15(48), 21156-21165. [Link]
- Wanhua Chemical Group Co., Ltd. (2022). Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone. CN114086034A.
-
Olivo, H. F., et al. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research, 2006(1), 10-11. [Link]
-
González-García, M., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology, 9(7), 1645-1654. [Link]
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Bornscheuer, U. T., et al. (2021). Biocatalysis: enzymatic synthesis for industrial applications. Angewandte Chemie International Edition, 60(1), 88-119. [Link]
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Gotor-Fernández, V., et al. (2015). Assembly and Characterization of Heterogeneous Biocatalyst for the Manufacturing of Omega Hydroxy Acids. Doctoral Thesis, Universidad de Oviedo. [Link]
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Preparation of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one from a Tea Aroma-Related Ketone Precursor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a valuable compound in the flavor, fragrance, and pharmaceutical industries. While often associated with the complex aroma profile of tea, which contains a multitude of ketones, a practical and scalable synthesis begins with a structurally related and commercially available precursor. This document details a robust two-step process commencing with the oxidation of β-isophorone to 4-ketoisophorone, followed by the selective reduction to the target hydroxyl compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and outline the necessary analytical techniques for product characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this synthetic process.
Introduction and Strategic Overview
The Target Molecule: this compound
This compound (also known as 4-hydroxyisophorone) is a significant organic compound. Its structural features, including a hydroxyl group and an α,β-unsaturated ketone moiety, make it a versatile chiral building block for the synthesis of more complex molecules, including pharmaceuticals and natural products like carotenoids and vitamins.[1][2] Its organoleptic properties also make it a desirable component in the flavor and fragrance industry.
The "Tea Aroma Ketone" Connection: Selecting a Viable Starting Material
The aroma of tea is a complex matrix of hundreds of volatile compounds, including various ketones such as ionones and damascenones.[3][4][5][6][7] While these contribute to the characteristic scent, they are not typically viable starting materials for large-scale synthesis due to low abundance and isolation challenges. The term "tea aroma ketone" in the context of this synthesis is best interpreted as referring to a structurally related, industrially accessible precursor.
The most logical and cost-effective starting material for 4-hydroxyisophorone is β-isophorone (3,5,5-trimethylcyclohex-3-en-1-one) . β-isophorone is an isomer of the bulk chemical α-isophorone and can be produced through its isomerization.[1][2] This strategic choice is dictated by the reactivity of the non-conjugated carbon-carbon double bond in β-isophorone, which allows for selective oxidation at the C4 position.
Synthetic Strategy: A Two-Step Oxidation-Reduction Pathway
The conversion of β-isophorone to 4-hydroxyisophorone is efficiently achieved through a two-step synthetic sequence:
-
Allylic Oxidation: The first step involves the oxidation of β-isophorone at the allylic C4 position to yield the intermediate, 4-ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) .
-
Selective Ketone Reduction: The second step is the selective 1,2-reduction of the non-conjugated ketone at the C4 position of 4-ketoisophorone to the corresponding secondary alcohol, yielding the final product. It is crucial to employ conditions that do not affect the α,β-unsaturated ketone system.
This strategy is summarized in the reaction pathway diagram below.
Caption: Overall synthetic pathway from β-Isophorone.
Mechanistic Insights and Rationale
Step 1: Oxidation of β-Isophorone
The allylic oxidation of β-isophorone is a critical step that installs the necessary oxygen functionality. While various methods exist, including catalytic oxidation with molecular oxygen, a reliable and straightforward laboratory-scale method involves the use of performic acid formed in situ from hydrogen peroxide and formic acid.[8]
Causality of Reagent Choice:
-
β-Isophorone vs. α-Isophorone: The double bond in β-isophorone is isolated from the carbonyl group. This makes it more susceptible to electrophilic attack by an oxidizing agent compared to the electron-deficient, conjugated double bond in α-isophorone.[1]
-
Performic Acid (HCOOOH): Formed in equilibrium from formic acid and hydrogen peroxide, performic acid is a potent oxidizing agent capable of epoxidation and hydroxylation. In this context, the reaction likely proceeds through an initial epoxidation of the double bond, followed by a rearrangement to the more stable 4-ketoisophorone, or via a direct allylic oxidation mechanism.
Step 2: Selective Reduction of 4-Ketoisophorone
The reduction of 4-ketoisophorone presents a chemoselectivity challenge. The molecule possesses two carbonyl groups: an α,β-unsaturated ketone and an isolated ketone. The goal is to selectively reduce the isolated C4-ketone without affecting the conjugated system.
Causality of Reagent Choice:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. Under controlled conditions (low temperature), NaBH₄ preferentially attacks the more electrophilic, non-conjugated ketone (C4) over the C1-ketone of the enone system. This is a classic example of a 1,2-reduction.
-
Avoiding 1,4-Reduction: Harsher reducing agents or those known for conjugate reduction (1,4-addition), such as those involving copper hydride species, must be avoided as they would reduce the double bond of the enone system.[9] The use of standard NaBH₄ in a protic solvent like methanol or ethanol at low temperatures favors the desired 1,2-addition to the C4-carbonyl.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to the specified conditions is crucial for achieving the desired outcome with high purity.
Caption: Step-by-step experimental workflow diagram.
Protocol 1: Synthesis of 4-Ketoisophorone from β-Isophorone
This protocol is adapted from established procedures for the oxidation of β-isophorone.[8]
-
Reagents and Equipment:
-
β-Isophorone (1.0 mol, 138.21 g)
-
Formic acid (98-100%) (2.5 mol, 115.07 g)
-
Hydrogen peroxide (30% aq. solution) (2.5 mol, 283.5 g)
-
Sodium bicarbonate (saturated aq. solution)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask (2L) equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-water bath
-
Vacuum distillation apparatus
-
-
Procedure:
-
Charge the three-neck flask with formic acid and the 30% hydrogen peroxide solution. Stir the mixture and cool to 15-20°C using an ice-water bath.
-
Add the β-isophorone dropwise via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal temperature below 40°C to prevent runaway reactions. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude residue by vacuum distillation to obtain 4-ketoisophorone as a yellowish oil.
-
Protocol 2: Synthesis of 4-Hydroxyisophorone from 4-Ketoisophorone
This protocol employs a standard selective reduction of a non-conjugated ketone.
-
Reagents and Equipment:
-
4-Ketoisophorone (1.0 mol, 152.19 g)
-
Methanol (1.5 L)
-
Sodium borohydride (NaBH₄) (0.3 mol, 11.34 g)
-
Acetone (for quenching)
-
Hydrochloric acid (1M aq. solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask (3L) with a magnetic stirrer, thermometer, and powder funnel
-
Ice-salt bath
-
-
Procedure:
-
Dissolve the 4-ketoisophorone in methanol in the flask and cool the solution to 0°C using an ice-salt bath.
-
Slowly add the sodium borohydride in small portions over 1 hour. Maintain the internal temperature between 0°C and 5°C.
-
Stir the reaction at 0°C for an additional 1-2 hours post-addition. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone (50 mL).
-
Carefully acidify the mixture to pH ~6 with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Add water (500 mL) to the residue and extract with ethyl acetate (3 x 250 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to afford pure this compound.
-
Product Characterization and Data
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Property | Data |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| ¹H NMR (CDCl₃) | Typical shifts (δ, ppm): ~5.9 (s, 1H, vinyl), ~4.5 (m, 1H, CH-OH), ~2.4-2.2 (m, 2H, CH₂), 1.9 (s, 3H, vinyl-CH₃), 1.2, 1.1 (s, 6H, gem-dimethyl) |
| ¹³C NMR (CDCl₃) | Typical shifts (δ, ppm): ~200 (C=O), ~160 (C=C), ~128 (C=C), ~65 (CH-OH), ~50 (CH₂), ~45 (C(CH₃)₂), ~28, ~25 (gem-dimethyl), ~18 (vinyl-CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1660 (C=O stretch, conjugated), ~1630 (C=C stretch) |
| Mass Spec (EI) | m/z (%): 154 (M⁺), 139, 126, 111, 98 |
Note: Spectroscopic data are approximate and should be verified against a reference standard.
Conclusion
This guide outlines a scientifically grounded and reproducible methodology for the synthesis of this compound starting from the industrially relevant precursor, β-isophorone. The presented two-step oxidation-reduction sequence is both logical and efficient. By understanding the causality behind reagent selection and reaction conditions, researchers can confidently execute and adapt these protocols. The successful characterization of the final product using the analytical data provided will ensure the integrity of the synthesized material for its intended applications in research and development.
References
-
Brewing method‐dependent changes of volatile aroma constituents of green tea (Camellia sinensis L.) - PMC. PubMed Central. Available at: [Link]
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Synthesis of 4-hydroxyisophorone. PrepChem.com. Available at: [Link]
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4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde | C10H16O2. PubChem. Available at: [Link]
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Scheme 2. Mechanism of β-isophorone oxidation, C = ketoisophorone. ResearchGate. Available at: [Link]
-
Kinetics of oxidation of β-isophorone to keto-isophorone catalyzed by manganese Schiff base complex using molecular oxygen. ResearchGate. Available at: [Link]
-
Identification of Key Aroma Compounds Responsible for the Floral Ascents of Green and Black Teas from Different Tea Cultivars - PMC. PubMed Central. Available at: [Link]
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Main tea aromas and their precursors of formation. ResearchGate. Available at: [Link]
-
Tea aroma formation from six model manufacturing processes. ResearchGate. Available at: [Link]
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Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Tea Aroma Composition Analysis. Lifeasible. Available at: [Link]
-
Isophorone - Wikipedia. Wikipedia. Available at: [Link]
-
(PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. Available at: [Link]
-
Showing Compound 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one (FDB010416). FooDB. Available at: [Link]
-
4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. NIST WebBook. Available at: [Link]
-
Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate. Available at: [Link]
-
The Production of Isophorone. TH Köln. Available at: [Link]
-
(PDF) The Production of Isophorone. ResearchGate. Available at: [Link]
-
Synthesis of 4,4,6-trimethyl-2-cyclohexenone. PrepChem.com. Available at: [Link]
-
Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. MDPI. Available at: [Link]
-
Isophorone oxide. Organic Syntheses Procedure. Available at: [Link]
-
4-hydroxy-2,6,6-trimethyl cyclohex-2-en-1-one. FlavScents. Available at: [Link]
-
Synthesis of 4-hydroxy-2,4,6-trimethyl-2,5-cyclohexadiene-1-one. PrepChem.com. Available at: [Link]
- Process for the production of 2,2,6-trimethylcyclohexane-1, 4-dione.Google Patents.
-
Enantioselective Reduction of Ketones. University of Calgary. Available at: [Link]
-
2,6,6-trimethyl-2-cyclohexen-1-one, 20013-73-4. The Good Scents Company. Available at: [Link]
-
1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. NIH. Available at: [Link]
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- 3. Brewing method‐dependent changes of volatile aroma constituents of green tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Key Aroma Compounds Responsible for the Floral Ascents of Green and Black Teas from Different Tea Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tea Aroma Composition Analysis - Lifeasible [lifeasible.com]
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- 9. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
"4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one chemical properties and structure"
An In-Depth Technical Guide to 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one: Structure, Properties, and Synthesis
Introduction
This compound (CAS No. 19620-37-2) is a fascinating and functionally rich organic molecule belonging to the class of cyclic α,β-unsaturated ketones.[1][2][3] Its structure, featuring a hydroxyl group, a conjugated enone system, and a stereocenter, makes it a valuable chiral building block and a compound of interest in natural product chemistry and sensory science. This molecule is structurally related to the degradation products of carotenoids, such as the ionones, which are significant components of the aroma of many fruits and flowers, including saffron.[4] Furthermore, its core cyclohexenone framework is found in various biologically active molecules, including the plant hormone abscisic acid, and related metabolites have been identified in bacterial transformations.[5]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic characteristics, and a representative synthetic pathway for this compound. The content is tailored for researchers and scientists in chemical synthesis and drug development, offering field-proven insights into its molecular behavior and practical application.
Chemical Structure and Stereochemistry
Molecular Architecture
The molecular structure consists of a six-membered carbon ring (cyclohexene) containing a ketone at position 1 and a carbon-carbon double bond between positions 2 and 3. This arrangement forms an α,β-unsaturated ketone system, which is a key determinant of its chemical reactivity. The ring is further substituted with:
-
A hydroxyl (-OH) group at the C4 position.
-
A methyl (-CH₃) group at the C2 position.
-
Two methyl groups at the C6 position (a gem-dimethyl group).
This specific arrangement of functional groups provides multiple sites for chemical modification, making it a versatile synthetic intermediate.
Caption: Chemical structure of this compound.
Stereoisomerism
The carbon atom at position 4 (C4) is a chiral center as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, the C3 atom, and the C5 atom of the ring. Consequently, the molecule can exist as a pair of enantiomers: (R)-4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one and (S)-4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one.
The specific stereochemistry is critical in biological contexts, as enantiomers often exhibit different pharmacological activities, metabolic fates, and sensory properties. For drug development and flavor chemistry, the synthesis of a single, pure enantiomer (enantioselective synthesis) is often a primary objective to ensure target specificity and avoid potential off-target effects or undesirable sensory notes from the other enantiomer. Most commercial sources provide the compound as a racemic mixture.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions for synthesis, purification, and formulation.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 19620-37-2 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₂ | [1][3] |
| Molecular Weight | 154.21 g/mol | [1] |
| Appearance | Yellow Oil | [1] |
| Boiling Point | 258.79 °C (estimated at 760 mmHg) | [3] |
| Flash Point | 107.2 °C (225.0 °F) (estimated, closed cup) | [3] |
| Water Solubility | 2.815 x 10⁴ mg/L at 25 °C (estimated) | [3] |
| Storage Conditions | 2-8°C, Refrigerator | [1] |
Spectroscopic Profile: An Expert Interpretation
While specific spectral data are not widely published, the structure allows for a robust prediction of its spectroscopic profile, which is crucial for its identification and characterization.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands corresponding to its functional groups. A strong, broad band would appear in the 3500-3200 cm⁻¹ region, indicative of the O-H stretch of the hydroxyl group. A sharp, strong absorption at approximately 1680-1660 cm⁻¹ would correspond to the C=O stretch of the conjugated ketone. The C=C double bond stretch would appear around 1620-1600 cm⁻¹. Finally, C-H stretching vibrations from the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ region.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide a clear map of the proton environment. Key expected signals include:
-
A singlet or narrow multiplet in the 5.8-6.0 ppm range for the lone vinylic proton at C3.
-
A multiplet around 4.0-4.5 ppm for the carbinol proton at C4 (the proton on the carbon bearing the -OH group).
-
A singlet for the vinyl methyl group at C2, likely around 1.8-2.0 ppm.
-
Two distinct singlets for the two gem-dimethyl protons at C6, typically in the 1.0-1.3 ppm region.
-
Multiplets for the two methylene protons at C5.
-
A broad singlet for the hydroxyl proton, whose chemical shift would be concentration and solvent dependent.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would show nine distinct signals:
-
A carbonyl carbon (C1) signal downfield, around 195-205 ppm.
-
Two olefinic carbon signals (C2 and C3) in the 125-160 ppm range.
-
A signal for the carbon bearing the hydroxyl group (C4) around 65-75 ppm.
-
Signals for the remaining ring carbons (C5, C6) and the three methyl carbons at higher field strengths.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 154. Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺), loss of water ([M-18]⁺), and cleavage of the ring, driven by the stable enone system.
Synthesis and Manufacturing
The synthesis of this compound can be strategically approached through the selective reduction of a diketone precursor, 2,6,6-trimethylcyclohex-2-ene-1,4-dione. This precursor is a known fragrance ingredient and is commercially available.[6]
Rationale for Synthetic Approach
The core challenge in this synthesis is chemoselectivity. The precursor has two carbonyl groups: an α,β-unsaturated ketone at C1 and a saturated ketone at C4. To synthesize the target molecule, the C4 ketone must be selectively reduced to a hydroxyl group while leaving the C1 conjugated ketone intact. This is achievable using specific reducing agents under controlled conditions. Sodium borohydride (NaBH₄) is a suitable choice because it is a mild reducing agent that, under carefully controlled temperature and stoichiometry, can preferentially reduce the more electrophilic saturated ketone over the less reactive conjugated ketone.
Experimental Protocol: Selective Reduction
This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the selective conversion of the starting material to the desired product.
-
Reaction Setup: To a solution of 2,6,6-trimethylcyclohex-2-ene-1,4-dione (1.0 equivalent) in methanol or ethanol in a round-bottom flask, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 equivalent). Stir the mixture at room temperature for 20 minutes. The use of CeCl₃ (the Luche reduction) enhances the 1,2-reduction of the C4 ketone and minimizes competitive 1,4-reduction of the enone system.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.0-1.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The controlled, slow addition is crucial for selectivity.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion.
-
Quenching: Once the reaction is complete (typically 1-2 hours), slowly add acetone to quench any excess NaBH₄. Subsequently, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction fully.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the selective synthesis of the target compound.
Biological Significance and Applications
Natural Occurrence and Relevance
While not a widely reported natural product itself, this compound is structurally proximate to key biomolecules. A closely related compound, 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, has been identified as a novel metabolite in the bacterial degradation of the plant hormone abscisic acid.[5] This discovery points to a previously unknown catabolic pathway and highlights the environmental and microbiological relevance of this chemical scaffold. This connection suggests that the title compound could be an intermediate or a model system for studying such biochemical transformations.
Applications in Flavor and Fragrance
The compound is recognized as a flavoring agent.[3] Its structural similarity to ionones and damascones, which are key aroma compounds in fruits and flowers, suggests it likely possesses complex sensory properties, potentially with fruity, floral, or woody notes. Its functional groups allow for esterification of the hydroxyl group or other modifications to create a library of derivatives with diverse sensory profiles for use in the food and perfume industries.
Potential in Drug Development and Fine Chemical Synthesis
For drug development professionals, this compound represents a valuable chiral pool starting material. The combination of a stereocenter and multiple reactive sites (hydroxyl, enone) allows it to serve as a scaffold for the stereoselective synthesis of more complex molecules. The enone system is a Michael acceptor, and the hydroxyl group can be used as a handle for introducing new functionalities or building larger molecular architectures, making it a versatile intermediate in the synthesis of novel bioactive compounds.
Conclusion
This compound is a molecule of significant interest due to its unique structural features and its position at the intersection of synthetic chemistry, natural products, and sensory science. Its stereocenter, coupled with a reactive enone system and a modifiable hydroxyl group, makes it a valuable target for enantioselective synthesis and a versatile building block for creating more complex chemical entities. Understanding its chemical properties, spectroscopic signature, and synthetic pathways is crucial for unlocking its full potential in research, flavor creation, and the development of new pharmaceuticals.
References
-
Pharmaffiliates. (n.d.). 2,6,6-Trimethylcyclohex-2-en-4-ol-1-one. Retrieved from [Link]
-
FlavScents. (n.d.). 4-hydroxy-2,6,6-trimethyl cyclohex-2-en-1-one. Retrieved from [Link]
-
Netrebov, V. I., et al. (2022). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. Metabolites, 12(1), 73. Retrieved from [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2,6,6-trimethylcyclohex-2-ene-1,4-dione, CAS Registry Number 1125-21-9. Food and Chemical Toxicology, 148(Suppl 1), 111979. Retrieved from [Link]
-
Wikipedia. (2024). Saffron. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 19620-37-2 [amp.chemicalbook.com]
- 3. 4-hydroxy-2,6,6-trimethyl cyclohex-2-en-1-one [flavscents.com]
- 4. Saffron - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Spectroscopic Characterization of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the organic compound 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one (CAS No. 19620-37-2). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages high-quality computational prediction tools to offer valuable insights for researchers, scientists, and professionals in drug development. The guide will cover the analysis of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering a detailed interpretation of the spectral features and their correlation with the molecular structure. Methodologies for spectral prediction and data interpretation are also discussed to provide a self-validating framework for the presented information.
Introduction
This compound is a substituted cyclohexenone derivative. Such scaffolds are of significant interest in organic synthesis and medicinal chemistry due to their prevalence in natural products and their potential as versatile building blocks for more complex molecules. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis, enabling unambiguous structure elucidation and purity assessment.
This guide addresses the current gap in publicly available experimental spectroscopic data for this compound. By employing robust in silico prediction models, we can generate a reliable spectroscopic profile. This approach not only provides a valuable reference for those working with this or structurally related compounds but also demonstrates the power of computational chemistry in modern research and development.
A Note on Data Source: All spectroscopic data presented in this guide are predicted using computational algorithms. While these predictions are based on large datasets of experimental values and sophisticated algorithms, they may not perfectly match experimental spectra. This guide will clearly cite the prediction tools used, and the presented data should be used as a reference and for comparison with experimentally obtained spectra.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms.
Methodology for Prediction: The ¹H NMR spectrum was predicted using the online NMR prediction tool available at NMRDB.org. This tool utilizes a database of known chemical shifts and coupling constants to predict the spectrum of a given structure.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | Singlet | 1H | H-3 |
| ~4.2 | Triplet | 1H | H-4 |
| ~2.2 | Doublet | 2H | H-5 |
| ~1.9 | Singlet | 3H | CH₃-2 |
| ~1.1 | Singlet | 6H | (CH₃)₂-6 |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound shows distinct signals that can be logically assigned to the protons in the molecule.
-
Vinyl Proton (H-3): The singlet at approximately 5.8 ppm is characteristic of a vinyl proton in a cyclohexenone system. Its downfield shift is attributed to the deshielding effect of the conjugated carbonyl group. The lack of coupling (singlet) is due to the absence of adjacent protons.
-
Carbinol Proton (H-4): The triplet at around 4.2 ppm is assigned to the proton attached to the carbon bearing the hydroxyl group (C-4). The triplet multiplicity suggests coupling to the two adjacent protons on C-5.
-
Methylene Protons (H-5): The doublet at approximately 2.2 ppm, integrating to two protons, corresponds to the methylene protons at the C-5 position. These protons are coupled to the proton at C-4, resulting in a doublet.
-
Methyl Protons (CH₃-2): The singlet at around 1.9 ppm, integrating to three protons, is assigned to the methyl group at the C-2 position. This methyl group is attached to a double bond and therefore appears in the vinylic methyl region.
-
Gem-Dimethyl Protons ((CH₃)₂-6): The singlet at approximately 1.1 ppm, with an integration of six protons, is attributed to the two equivalent methyl groups at the C-6 position. The gem-dimethyl groups are typically shielded and appear as a singlet in the upfield region of the spectrum.
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Methodology for Prediction: The ¹³C NMR spectrum was predicted using the online NMR prediction tool available at NMRDB.org.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C-1 (C=O) |
| ~160 | C-2 |
| ~125 | C-3 |
| ~70 | C-4 (C-OH) |
| ~50 | C-5 |
| ~35 | C-6 |
| ~28 | (CH₃)₂-6 |
| ~22 | CH₃-2 |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is consistent with the proposed structure.
-
Carbonyl Carbon (C-1): The signal at approximately 200 ppm is characteristic of a carbonyl carbon in a conjugated enone system.
-
Olefinic Carbons (C-2 and C-3): The signals at around 160 ppm and 125 ppm are assigned to the double bond carbons C-2 and C-3, respectively. The downfield shift of C-2 is due to its substitution with a methyl group and its position alpha to the carbonyl group.
-
Carbinol Carbon (C-4): The signal at approximately 70 ppm is attributed to the carbon atom bonded to the hydroxyl group.
-
Methylene Carbon (C-5): The signal at around 50 ppm corresponds to the methylene carbon C-5.
-
Quaternary Carbon (C-6): The signal at approximately 35 ppm is assigned to the quaternary carbon C-6, which is substituted with two methyl groups.
-
Methyl Carbons: The signals at approximately 28 ppm and 22 ppm are assigned to the gem-dimethyl groups at C-6 and the methyl group at C-2, respectively.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Methodology for Prediction: The IR spectrum was predicted using an online IR spectrum prediction tool that utilizes a database of known vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2960 | Medium-Strong | C-H stretch (sp³ C-H) |
| ~1670 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1620 | Medium | C=C stretch (alkene) |
| ~1050 | Medium-Strong | C-O stretch (alcohol) |
Interpretation of the Predicted IR Spectrum
The predicted IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups.
-
O-H Stretch: A strong and broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.
-
C-H Stretch: Absorptions in the region of 2960 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds of the methyl and methylene groups.
-
C=O Stretch: A strong absorption band at approximately 1670 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ketone. The conjugation lowers the frequency from that of a saturated ketone.
-
C=C Stretch: The absorption of medium intensity around 1620 cm⁻¹ is attributed to the C=C double bond stretching vibration.
-
C-O Stretch: A medium to strong absorption band around 1050 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Methodology for Prediction: The mass spectrum was predicted using a mass spectrometry prediction tool that calculates the molecular weight and simulates common fragmentation pathways.
Predicted Mass Spectral Data
| m/z | Possible Assignment |
| 154 | [M]⁺ (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 111 | [M - C₃H₇]⁺ |
| 96 | [M - C₃H₆O]⁺ |
| 83 | [C₆H₁₁]⁺ |
Interpretation of the Predicted Mass Spectrum
The predicted mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion ([M]⁺): The molecular ion peak should appear at an m/z of 154, corresponding to the molecular weight of C₉H₁₄O₂.
-
[M - CH₃]⁺: Loss of a methyl group (15 amu) from the gem-dimethyl group at C-6 would result in a fragment ion at m/z 139.
-
[M - C₃H₇]⁺: Loss of a propyl group (43 amu) could occur through a more complex rearrangement and fragmentation, leading to a peak at m/z 111.
-
[M - C₃H₆O]⁺: A retro-Diels-Alder type fragmentation could lead to the loss of a C₃H₆O fragment, resulting in a peak at m/z 96.
-
[C₆H₁₁]⁺: Further fragmentation could lead to the formation of a cyclohexenyl cation or related C₆ species at m/z 83.
Caption: Workflow for the generation of this technical guide based on predicted spectroscopic data.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The in silico generated ¹H NMR, ¹³C NMR, IR, and MS data are internally consistent and align with the fundamental principles of spectroscopic interpretation for a molecule of this structure. While predicted data serves as a valuable starting point, experimental verification remains the gold standard. Researchers working with this compound are encouraged to use this guide as a reference to aid in the analysis of their own experimentally obtained data. The methodologies and interpretations presented herein offer a robust framework for the spectroscopic analysis of this and related cyclohexenone derivatives.
References
As this guide is based on predicted data from online tools, formal citations to peer-reviewed experimental data are not applicable. The primary references are the computational tools used for data generation.
The Enigmatic Presence of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive exploration of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a naturally occurring apocarotenoid. With full editorial control, this document is structured to deliver in-depth insights into its presence in the natural world, its biosynthetic origins, methodologies for its study, and its potential biological significance. Grounded in scientific literature, this guide serves as a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Section 1: Unveiling the Natural Niche of this compound
This compound, also known as 4-hydroxyisophorone, is a C9-apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. While the broader family of apocarotenoids is widely distributed in the plant kingdom, the specific natural occurrence of this ketone has been a subject of scientific inquiry. Recent analytical studies have definitively identified its presence in the dried stigmas of Crocus sativus L., the source of the world's most expensive spice, saffron.[1]
The aroma and flavor profile of saffron is a complex tapestry woven from numerous volatile and non-volatile compounds. Among these, apocarotenoids play a pivotal role. Safranal is the major volatile component responsible for the characteristic aroma of saffron.[2][3] Accompanying safranal are a suite of structurally related C9-apocarotenoids, including isophorone, 4-ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione), and the subject of this guide, 4-hydroxyisophorone.[1][4][5] The presence of these compounds underscores the intricate network of carotenoid degradation pathways that contribute to the unique sensory and biological properties of saffron.[6][7] Isophorone itself has also been reported to occur naturally in cranberries.[8]
Table 1: Key C9-Apocarotenoids Identified in Saffron (Crocus sativus L.)
| Compound Name | Chemical Structure | Role in Saffron |
| Safranal | 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde | Major aroma compound |
| 4-Ketoisophorone | 2,6,6-trimethyl-2-cyclohexene-1,4-dione | Contributor to aroma profile |
| Isophorone | 3,5,5-trimethylcyclohex-2-en-1-one | Contributor to aroma profile |
| 4-Hydroxyisophorone | 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone | Contributor to aroma profile |
| HTCC | 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde | Precursor to safranal |
Section 2: The Biosynthetic Tapestry: From Carotenoid Precursors to a C9 Ketone
The formation of this compound is intrinsically linked to the catabolism of carotenoids. These C40 tetraterpenoids undergo oxidative cleavage, a process that can be either enzymatic, mediated by carotenoid cleavage dioxygenases (CCDs), or non-enzymatic, driven by photo-oxidation and other reactive oxygen species. This degradation gives rise to a diverse array of apocarotenoids, including the C9 series.
The biosynthesis of saffron's key apocarotenoids, including crocins (responsible for color), picrocrocin (taste), and safranal (aroma), originates from the C40 carotenoid zeaxanthin.[9] The enzyme CsCCD2L is responsible for the cleavage of zeaxanthin at the 7,8 and 7',8' positions to produce crocetin dialdehyde (a precursor to crocins) and two molecules of 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC).[10] HTCC is the direct precursor to safranal through dehydration.
While the pathway to safranal is relatively well-understood, the precise biosynthetic route to 4-hydroxyisophorone in saffron is not as clearly defined. However, based on its structure and co-occurrence with other isophorone-related compounds, a plausible pathway involves the enzymatic modification of isophorone or 4-ketoisophorone. Fungal unspecific peroxygenases (UPOs) have been shown to be capable of selectively hydroxylating isophorone to produce 4-hydroxyisophorone and 4-ketoisophorone.[11][12][13] This suggests that similar enzymatic activities could be present in Crocus sativus, catalyzing the formation of 4-hydroxyisophorone from isophorone. Another possibility is the reduction of 4-ketoisophorone, a known constituent of saffron.[14]
Figure 1: Putative biosynthetic pathways leading to 4-Hydroxyisophorone.
Section 3: Methodologies for Study: Extraction, Isolation, and Characterization
The investigation of this compound from its natural matrix, primarily saffron, requires a systematic analytical approach. Given its semi-volatile nature, a combination of appropriate extraction and chromatographic techniques is essential for its successful isolation and identification.
Extraction of Volatile and Semi-Volatile Compounds from Saffron
The initial step involves the extraction of the target compound from the dried saffron stigmas. Several methods have been employed for the extraction of saffron's volatile and semi-volatile constituents.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to facilitate the extraction of compounds from the plant matrix.
-
Materials:
-
Ground saffron stigmas
-
Solvent (e.g., methanol/ethyl acetate mixture)
-
Ultrasonic bath
-
Centrifuge
-
Filtration apparatus
-
-
Procedure:
-
Weigh a precise amount of ground saffron and place it in a suitable vessel.
-
Add the extraction solvent at a specific solid-to-solvent ratio.
-
Place the vessel in an ultrasonic bath and sonicate for a defined period (e.g., 15-30 minutes) at a controlled temperature.
-
After sonication, centrifuge the mixture to separate the solid residue from the supernatant.
-
Filter the supernatant to obtain the crude extract.
-
The extract can then be concentrated under reduced pressure for further analysis.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds.
-
Materials:
-
Ground saffron powder
-
HS-SPME vial with a septum
-
SPME fiber (e.g., DVB/CAR/PDMS)[4]
-
Heating block or water bath
-
-
Procedure:
-
Place a weighed amount of saffron powder into an HS-SPME vial.
-
Seal the vial and incubate at a specific temperature (e.g., 30°C) for a set time to allow the volatiles to equilibrate in the headspace.[4]
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 10 minutes).[4]
-
Retract the fiber and immediately introduce it into the injection port of a gas chromatograph for thermal desorption and analysis.
-
Chromatographic Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the separation and identification of volatile and semi-volatile compounds like this compound.
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS)[4]
-
-
GC-MS Parameters (Illustrative):
-
Injector Temperature: 270°C[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 210°C) at a controlled rate.[4]
-
Mass Spectrometer: Operated in electron impact (EI) mode.
-
Mass Range: Scanned over a relevant m/z range.
-
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from established mass spectral libraries (e.g., NIST, Wiley).
Figure 2: General analytical workflow for the study of 4-Hydroxyisophorone.
Section 4: Biological Activities and Future Perspectives
While the biological activities of major saffron apocarotenoids like crocin, crocetin, and safranal have been extensively studied, revealing antioxidant, anti-inflammatory, and neuroprotective properties, specific pharmacological data on this compound is limited.[15][16][17] However, the bioactivities of structurally related isophorone derivatives have been explored, showing potential in various applications. For instance, some isobenzofuranone derivatives, which share a cyclic core, exhibit antimicrobial and enzyme inhibitory activities.[18] The presence of the α,β-unsaturated ketone moiety in 4-hydroxyisophorone suggests potential for Michael addition reactions with biological nucleophiles, a mechanism often associated with various bioactivities.
Future research should focus on the isolation of this compound in sufficient quantities to enable comprehensive in vitro and in vivo pharmacological screening. Investigating its potential antioxidant, anti-inflammatory, and neuroprotective effects, given its presence in saffron, would be a logical starting point. Furthermore, elucidating its precise biosynthetic pathway in Crocus sativus could open avenues for biotechnological production of this and other valuable apocarotenoids.
References
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Novel Insight into the Volatile Profile and Antioxidant Properties of Crocus sativus L. Flowers. Molecules.
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Novel Insight into the Volatile Profile and Antioxidant Properties of Crocus sativus L. Flowers. Semantic Scholar.
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Chemical, biochemical and volatile profiles of saffron (Crocus sativus L.) from different growing areas of Morocco. ORBi.
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Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. ResearchGate.
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Volatile composition, antioxidant activity, and antioxidant components in saffron cultivated in Turkey. Taylor & Francis Online.
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Isolation and Identification of the Aroma Components from Saffron (Crocus sativus). ACS Publications.
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Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. RSC Publishing.
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Isophorone derivatives as a new structural motif of aggregation pheromones in Curculionidae. SciSpace.
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Apocarotenoids of Crocus sativus L: From biosynthesis to pharmacology. ResearchGate.
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A Combined Gas and Liquid Chromatographic Approach for Quality Evaluation of Saffron-Based Food Supplements. PubMed Central.
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Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology.
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Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. CIB (CSIC).
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Microbial Transformations of Isophorone by Alternaria alternata and Neurospora crassa. ResearchGate.
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Production of isophorone derivatives by fungal peroxygenases. Innoget.
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Synthesis, spectral characterization, theoretical analysis and antioxidant activities of aldol derivative isophorone structures. DergiPark.
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The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. Benchchem.
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Synthesis of 4-hydroxyisophorone. PrepChem.com.
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New findings in the metabolism of the saffron apocarotenoids, crocins and crocetin, by the human gut microbiota. PubMed.
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Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models. PubMed Central.
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Two-step enzymatic conversion from ketoisophorone to actinol. ResearchGate.
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Isolating valuable ingredients of saffron using extraction and preparative chromatography. [PDF] Semantic Scholar.
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Saffron (Crocus Sativus L.) apocarotenoids: A review of their biomolecular features and biological activity perspectives. IRIS Unime.
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Isolation and Identification of the Aroma Components from Saffron (Crocus sativus). ResearchGate.
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Fortification and bioaccessibility of saffron apocarotenoids in potato tubers. Frontiers.
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Volatile metabolites detected in saffron samples and their identification code. ResearchGate.
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ketoisophorone 2,6,6-trimethylcyclohex-2-ene-1,4-dione. The Good Scents Company.
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Isolation of a Novel Bioactive Fraction from Saffron (Crocus sativus L.) Leaf Waste: Optimized Extraction and Evaluation of Its Promising Antiproliferative and Chemoprotective Effects as a Plant-Based Antitumor Agent. MDPI.
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Comprehensive Extraction and Chemical Characterization of Bioactive Compounds in Tepals of Crocus sativus L. PubMed Central.
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Detection of Saffron’s Main Bioactive Compounds and Their Relationship with Commercial Quality. PubMed Central.
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"isomers of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one and their characteristics"
An In-depth Technical Guide to the Isomers of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Abstract
This compound, a significant C9-ketone, stands as a molecule of considerable interest across various scientific disciplines, primarily due to its role as a key metabolite of abscisic acid (ABA) in plants and its contribution to the aromatic profiles of various natural products. The presence of a stereocenter at the C4 position gives rise to two distinct enantiomers, (4R)- and (4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, each possessing unique biological and sensory characteristics. This technical guide provides a comprehensive exploration of these isomers, delving into their stereochemistry, synthesis, analytical characterization, and functional significance. Tailored for researchers and professionals in chemistry, agriculture, and sensory science, this document synthesizes current knowledge, offers detailed experimental protocols, and outlines the causality behind methodological choices, providing a robust resource for advanced study and application.
Molecular Structure and Stereochemistry
The fundamental structure of this compound is built upon a cyclohexenone scaffold. The defining features, dictated by IUPAC nomenclature, are a ketone at C1, a double bond between C2 and C3, a hydroxyl group at C4, and three methyl groups—one at C2 and two at C6.
The critical feature of this molecule is the chirality at the C4 carbon. This carbon atom is bonded to four different substituents: a hydrogen atom, a hydroxyl group, the C3-alkenyl carbon, and the C5-alkyl carbon. This asymmetry results in the existence of two non-superimposable mirror images, or enantiomers:
-
(4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
-
(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
The absolute configuration (R or S) at this center dictates the three-dimensional orientation of the hydroxyl group, which in turn profoundly influences the molecule's interaction with chiral environments, such as biological receptors or sensory proteins. This stereochemical distinction is paramount, as enantiomers often exhibit divergent biological activities and sensory properties.
Synthesis and Chiral Resolution
The generation of enantiomerically pure forms of this compound is essential for studying their specific properties. The typical strategy involves an initial racemic synthesis followed by chiral resolution.
Racemic Synthesis via Photo-oxidation
A common and efficient method for producing the racemic mixture of this compound is through the photosensitized oxidation of β-ionone. This process mimics a natural degradation pathway for carotenoids.
Causality of Experimental Choices:
-
β-Ionone as a Precursor: β-Ionone is a structurally related and commercially available starting material. Its C13 carotenoid skeleton provides the necessary carbon framework.
-
Photosensitized Oxidation: This method utilizes a sensitizer (e.g., Rose Bengal) that, upon light absorption, transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).
-
Singlet Oxygen Reactivity: Singlet oxygen preferentially attacks the electron-rich double bond in the cyclohexene ring of β-ionone, leading to the formation of an unstable endoperoxide intermediate. This intermediate then rearranges to form the target hydroxylated ketone. This biomimetic approach is often favored for its relatively mild conditions.
Experimental Protocol: Racemic Synthesis
Objective: To synthesize (±)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one from β-ionone.
Materials:
-
β-Ionone
-
Methanol (solvent)
-
Rose Bengal (photosensitizer)
-
High-pressure mercury lamp (or suitable light source)
-
Gas dispersion tube
-
Oxygen gas supply
-
Standard laboratory glassware for reaction and workup
-
Silica gel for column chromatography
Procedure:
-
Dissolve β-ionone in methanol in a reaction vessel.
-
Add a catalytic amount of Rose Bengal to the solution.
-
Immerse the reaction vessel in a cooling bath to maintain a constant temperature (e.g., 0-5 °C), as the reaction can be exothermic.
-
Submerge a high-pressure mercury lamp into the solution.
-
Continuously bubble a stream of oxygen gas through the solution using a gas dispersion tube.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the β-ionone spot has been consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product via silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to isolate the target compound.
Self-Validation: The identity and purity of the synthesized racemic product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, as detailed in Section 3.
Chiral Resolution by Preparative HPLC
Once the racemic mixture is obtained, the individual enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective and widely used method for this purpose.
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): CSPs are packed with a chiral material (e.g., polysaccharide derivatives like cellulose or amylose). The enantiomers of the analyte interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different binding energies.
-
Differential Retention: The disparity in interaction energy causes one enantiomer to be retained longer on the column than the other, enabling their separation. The choice of the specific CSP and mobile phase is critical and often requires empirical optimization.
Below is a diagram illustrating the synthesis and resolution workflow.
Caption: Workflow for Synthesis and Chiral Resolution.
Physicochemical Properties and Analytical Characterization
Thorough characterization is required to confirm the identity, purity, and absolute configuration of the isomers.
Physicochemical Data
The following table summarizes key properties of the isomers. Data for individual enantiomers are often similar for non-chiral properties but diverge significantly in optical activity.
| Property | (±)-Racemic Mixture | (4R)-Enantiomer | (4S)-Enantiomer |
| Molecular Formula | C₉H₁₄O₂ | C₉H₁₄O₂ | C₉H₁₄O₂ |
| Molar Mass | 154.21 g/mol | 154.21 g/mol | 154.21 g/mol |
| Appearance | Colorless to pale yellow oil | Colorless oil | Colorless oil |
| Optical Rotation [α] | 0° | Negative | Positive |
Analytical Methodologies
Trustworthiness through Orthogonal Analysis: A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization. No single method is sufficient for unambiguous identification and stereochemical assignment.
-
¹H and ¹³C NMR: These techniques are fundamental for confirming the carbon skeleton and the position of functional groups. Key expected signals include the olefinic proton at C3, the proton at C4 adjacent to the hydroxyl group, and the distinct signals for the three methyl groups. For the racemic mixture, the spectra of the R and S enantiomers are identical in a non-chiral solvent.
-
Chiral NMR: To distinguish enantiomers via NMR, a chiral auxiliary is required. This can be achieved using chiral solvating agents or chiral derivatizing agents, which induce chemical shift non-equivalence (diastereotopicity) for the corresponding protons or carbons of the two enantiomers.
This is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a sample.
Protocol: Analytical Chiral HPLC
Objective: To separate the (4R) and (4S) enantiomers and determine the enantiomeric excess (ee).
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., CHIRALCEL® OD-H or similar polysaccharide-based column)
Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined empirically.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm (corresponding to the π → π* transition of the conjugated enone system)
-
Column Temperature: 25 °C
Procedure:
-
Prepare a standard solution of the racemic mixture (approx. 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the enantiomerically enriched or isolated fraction.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times (t_R) for each enantiomer.
-
Inject the sample solution.
-
Integrate the peak areas (A) for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|A₁ - A₂| / (A₁ + A₂)] × 100.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is an invaluable tool for determining the absolute configuration of chiral molecules. Enantiomers give mirror-image CD spectra. By comparing the experimental CD spectrum of an isolated enantiomer to established data or theoretical calculations, the R or S configuration can be assigned. The conjugated enone chromophore in the molecule gives rise to characteristic Cotton effects that are sensitive to the stereochemistry at C4.
The diagram below outlines the comprehensive analytical workflow.
Caption: Workflow for Isomer Characterization.
Biological and Industrial Significance
The isomers of this compound are not merely chemical curiosities; they are active participants in biological and sensory systems.
Role in Plant Physiology
This compound is a known catabolite of abscisic acid (ABA), a crucial plant hormone that regulates stress responses and developmental processes like seed dormancy and stomatal closure. The degradation of ABA to phaseic acid and subsequently to other metabolites, including this compound, is a key pathway for modulating hormonal activity. Understanding the stereospecificity of these metabolic pathways is an active area of research in plant science, with potential applications in developing novel plant growth regulators.
Contribution to Flavor and Aroma
As a C9-ketone degradation product of carotenoids, this compound is a notable volatile organic compound (VOC) found in a wide array of natural products. It contributes to the complex aroma profiles of:
-
Tea: It is a recognized aroma component in certain varieties of tea.
-
Wine: It can be formed during the aging of wine, contributing to its bouquet.
-
Tobacco: It is a well-documented constituent of tobacco smoke and is considered a significant contributor to its characteristic flavor.
The sensory perception of the two enantiomers can differ. It is common for enantiomers of aroma compounds to have distinct odors, both in quality and intensity, due to the chiral nature of olfactory receptors in the human nose. The specific sensory profiles of the (4R)- and (4S)-isomers remain a subject of specialized research in flavor and fragrance chemistry.
Conclusion and Future Perspectives
The (4R)- and (4S)-enantiomers of this compound exemplify the critical role of stereochemistry in determining molecular function. From their origins in carotenoid degradation to their roles as plant hormone metabolites and important aroma constituents, these isomers present a rich field of study. Advances in asymmetric synthesis and chiral analytical techniques have made it possible to isolate and characterize these molecules with high fidelity, paving the way for a deeper understanding of their biological and sensory impacts.
Future research should focus on elucidating the precise enzymatic pathways involved in their formation in various natural systems, quantifying their enantiomeric distribution in different matrices, and definitively characterizing their individual sensory properties. Such knowledge holds significant potential for applications in agriculture, food science, and the development of novel flavor and fragrance ingredients.
References
The Biological Versatility of 4-Hydroxy-β-ionone: A Technical Guide for Drug Discovery
Foreword: Unveiling the Potential of a Carotenoid-Derived Molecule
The journey from natural products to targeted therapeutics is a cornerstone of modern drug discovery. Within the vast chemical space of plant-derived compounds, the ionones—a class of C13-norisoprenoids responsible for the characteristic aroma of violets, raspberries, and other botanicals—have emerged as a promising scaffold for therapeutic development.[1][2][3][4] This guide focuses on a specific hydroxylated derivative, 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, also known as 4-Hydroxy-β-ionone. While direct research on this particular molecule is in its nascent stages, the extensive body of evidence surrounding its parent compound, β-ionone, and its regioisomers provides a strong rationale for its investigation as a bioactive agent. This document will synthesize the current understanding of the biological activities of the ionone family, with a specific focus on the potential of 4-Hydroxy-β-ionone, providing researchers and drug development professionals with a comprehensive technical overview and actionable experimental frameworks.
Molecular Profile of 4-Hydroxy-β-ionone
4-Hydroxy-β-ionone is a derivative of β-ionone, characterized by the introduction of a hydroxyl group at the 4-position of the cyclohexene ring. This structural modification is significant as it can alter the molecule's polarity, solubility, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties.
| Property | Value | Source |
| Molecular Formula | C13H20O2 | [5][6][7] |
| Molecular Weight | 208.30 g/mol | [5][6][7] |
| IUPAC Name | (E)-4-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | Inferred from related compounds |
| Synonyms | 4-Hydroxy-beta-ionone | [5][6][7] |
The Pharmacological Landscape of Ionones: A Foundation for 4-Hydroxy-β-ionone's Potential
The biological activities of β-ionone are multifaceted and well-documented, providing a predictive framework for the therapeutic potential of its hydroxylated derivatives.[1][2][4][8][9][10]
Anticancer Activity
A significant body of research points to the potent anti-proliferative and pro-apoptotic effects of β-ionone and its derivatives across various cancer cell lines.[1][2][8][9] Studies on the regioisomer, 3-hydroxy-β-ionone, have demonstrated its ability to inhibit the proliferation of squamous cell carcinoma and breast cancer cells, induce apoptosis, and cause cell cycle arrest at the G2/M phase.[11] Mechanistically, these effects are linked to the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[11]
The parent compound, β-ionone, has shown inhibitory effects on human breast cancer cells (MDA-MB-435) with an IC50 value of 42.0 µM.[12] It has also been reported to have IC50 values in the range of 120-150 µmol/l in other in-vitro experiments.[1] Furthermore, β-ionone inhibits glucocorticoid binding to its receptor with an IC50 of 66.07 μM.[13]
Table 1: Reported IC50 Values of Ionone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Source |
| β-ionone | MDA-MB-435 (Breast Cancer) | Cell Proliferation | 42.0 µM | [12] |
| 3-hydroxy-β-ionone | MCF7 (Breast Cancer) | Cell Viability | 113.40 µg/mL | [11] |
| 3-hydroxy-β-ionone | T47D (Breast Cancer) | Cell Viability | 185.50 µg/mL | [11] |
| 3-hydroxy-β-ionone | MDA-MB-231 (Breast Cancer) | Cell Viability | 388.40 µg/mL | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. β-ionone has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[14] This inhibition is achieved through the suppression of the NF-κB and MAPK signaling pathways.[14] The ability of hydroxylated chalcones, which share structural similarities with ionones, to inhibit the NF-κB pathway further supports the anti-inflammatory potential of 4-Hydroxy-β-ionone.[15]
Antioxidant Properties
β-ionone is recognized for its antioxidant capabilities, which contribute to its protective effects against oxidative stress-induced cellular damage.[10] It has been shown to enhance the antioxidant capacity in biological systems by maintaining the levels of bioactive substances.[2] The introduction of a hydroxyl group in 4-Hydroxy-β-ionone is likely to enhance its antioxidant potential due to the increased capacity for free radical scavenging.
Deciphering the Mechanism of Action: Key Signaling Pathways
The biological effects of the ionone family are underpinned by their interaction with critical intracellular signaling pathways. Understanding these mechanisms is paramount for the rational design of therapeutic strategies.
The MAPK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[3][16][17] β-ionone has been shown to inhibit the proliferation of cancer cells by modulating the MAPK pathway.[12] Specifically, it can reduce the expression of ERK and MEK-1 proteins while promoting the expression of JNK and MKP-1 proteins in breast cancer cells.[12] This differential regulation of MAPK components can shift the cellular balance from proliferation towards apoptosis.
Figure 1: Postulated modulation of the MAPK signaling pathway by 4-Hydroxy-β-ionone.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response.[18][19] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes.[18] β-ionone exerts its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[14]
Figure 2: Proposed inhibitory mechanism of 4-Hydroxy-β-ionone on the NF-κB signaling pathway.
Experimental Protocols for Assessing Biological Activity
To rigorously evaluate the therapeutic potential of 4-Hydroxy-β-ionone, a series of well-defined in vitro assays are essential. The following protocols provide a standardized framework for these investigations.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 4-Hydroxy-β-ionone (e.g., 0.1 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[20][21]
Protocol:
-
Sample Preparation: Prepare various concentrations of 4-Hydroxy-β-ionone in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay quantifies the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of 4-Hydroxy-β-ionone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Determine the percentage of inhibition of NO production.
Figure 3: A comprehensive workflow for the biological evaluation of 4-Hydroxy-β-ionone.
Future Directions and Concluding Remarks
The existing literature on β-ionone and its derivatives strongly suggests that this compound is a compelling candidate for further investigation as a multi-target therapeutic agent. Its potential to modulate key signaling pathways involved in cancer and inflammation, coupled with its likely favorable safety profile as a natural product derivative, makes it an attractive starting point for drug discovery programs.
Future research should focus on the systematic evaluation of its efficacy in a broader range of disease models, including in vivo studies. A thorough investigation into its pharmacokinetic and metabolic profile will be crucial for its translation into a clinical candidate. Furthermore, structure-activity relationship (SAR) studies, exploring the impact of the hydroxyl group's position and other structural modifications, could lead to the development of even more potent and selective ionone-based therapeutics.
References
A comprehensive list of all sources cited within this technical guide is provided below.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10176665, 4-Hydroxy-beta-ionone. [Link]
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Liu, J. R., Chen, Y. Q., et al. (2007). [Effect of beta-ionone in human mammary cancer cells (Er-) by MAPK pathway]. Wei sheng yan jiu = Journal of hygiene research, 36(5), 554–557. [Link]
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Bouone, Y. O., Bouzina, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15, 3704. [Link]
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Thong-ASA, W., Chaiwongsa, R., et al. (2023). 3-Hydroxy-β-ionone Suppresses Breast Cancer Progression by Inducing Apoptosis and Blocking EMT Through the TGF-β/Smad Signaling Pathway. Molecules, 28(14), 5396. [Link]
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National Institute of Standards and Technology. 4-Hydroxy-7,8-dihydro-β-ionone. [Link]
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Feitelson, B. N., Petrow, V., & Stephenson, O. (1949). The synthesis of 4-hydroxy-6(2':6':6'-trimethylcyclohex-1'-enyl)-4-methyl-hex-5-enl-yne. Journal of Pharmacy and Pharmacology, 1(11), 847. [Link]
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Su, L., Wang, Y., et al. (2023). β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances. Foods, 12(19), 3656. [Link]
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Ansari, M., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. European Journal of Medicinal Chemistry, 123, 141-154. [Link]
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D'Orazi, G., Fanciulli, M., et al. (2011). The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. Biochemical Pharmacology, 82(9), 1095-1103. [Link]
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Oreate AI Blog. (2026). Research Progress on the Biosynthesis and Regulation of Β-Ionone. [Link]
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Kim, M., Kim, J., et al. (2021). β-Ionone Attenuates Dexamethasone-Induced Suppression of Collagen and Hyaluronic Acid Synthesis in Human Dermal Fibroblasts. International Journal of Molecular Sciences, 22(11), 5697. [Link]
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ResearchGate. (2022). Chemical structures of (A) β-ionone, (B) α-ionone, and (C) hydroxy-β-ionone. [Link]
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Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research, 2006(1), 10-11. [Link]
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ResearchGate. (2023). 4-HNE induces activation of NF-κB and subsequently leads to decreased cell viability. [Link]
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Lin, C. H., Chang, C. Y., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of Food and Drug Analysis, 23(3), 494-503. [Link]
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Mpourmpakis, G., & Tzakou, O. (2001). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Chemistry of Natural Compounds, 37(3), 241-244. [Link]
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Kang, P., Kim, K. Y., et al. (2013). β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway. Food and Chemical Toxicology, 62, 779-786. [Link]
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Suo, R., et al. (2023). β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances. MDPI. [Link]
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Regot, S., & Hersen, P. (2014). Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate. Cell Reports, 9(4), 1343-1356. [Link]
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An In-depth Technical Guide: 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one as a Pivotal Precursor in the Synthesis of β-Damascenone
Abstract
β-Damascenone, a C13-norisoprenoid, is a highly sought-after aroma compound prized for its complex and powerful floral, rose, and fruity fragrance profile.[1] Its presence, even in trace amounts, significantly impacts the organoleptic qualities of products ranging from fine fragrances and cosmetics to foods and beverages like wine and tea.[1][2] The chemical synthesis of β-damascenone presents considerable challenges, primarily centered on the efficient construction of its unique trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one structure.[3][4] This guide provides a detailed exploration of a key synthetic strategy that proceeds through the intermediate, 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. We will dissect the mechanistic underpinnings of its formation and its critical acid-catalyzed rearrangement into the final damascenone structure, offering field-proven protocols and insights for researchers and drug development professionals.
The Strategic Importance of the Hydroxylated Precursor
The journey to synthesizing β-damascenone is multifaceted, with numerous pathways explored since its structure was first elucidated.[1] A particularly effective and insightful route involves the use of hydroxylated ionone-like intermediates. Among these, this compound (a hydroxylated α-ionone derivative) stands out as a strategic precursor. Its importance lies in the specific positioning of the hydroxyl group, which facilitates a controlled and efficient rearrangement to form the conjugated diene system essential to the damascenone framework.
This precursor is typically not a starting material itself but is generated from more readily available compounds like β-ionone through selective oxidation.[5] The ability to introduce this hydroxyl group regioselectively is a critical first step, setting the stage for the key transformation.
Core Synthesis: The Acid-Catalyzed Rearrangement
The conversion of this compound to β-damascenone is a classic example of an acid-catalyzed dehydration and rearrangement reaction. This transformation is the linchpin of the entire synthetic strategy.
Mechanistic Deep Dive
The accepted mechanism involves a series of steps initiated by the protonation of the hydroxyl group by an acid catalyst. This seemingly simple step unlocks a cascade of electronic shifts that culminate in the desired product.
-
Protonation: The process begins with the protonation of the C-4 hydroxyl group, converting it into a good leaving group (water).
-
Carbocation Formation: The departure of the water molecule generates a secondary carbocation at the C-4 position of the cyclohexene ring.
-
Rearrangement (Allylic Shift): This is the crucial, structure-defining step. The carbocation undergoes a rearrangement to form a more stable, conjugated system. This often proceeds via an allylic transposition, where the double bond shifts within the ring to form the 1,3-diene system characteristic of β-damascenone. This step is thermodynamically driven by the formation of the extended conjugated π-system.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the appropriate carbon, finalizing the formation of the conjugated double bonds and yielding the stable β-damascenone molecule.
While this direct rearrangement is a primary pathway, related research into damascenone formation, particularly in natural systems like grapes, has highlighted the role of allenic and acetylenic intermediates.[6][7][8] These precursors can also undergo acid-catalyzed hydrolysis and rearrangement to form damascenone, suggesting a complex network of potential pathways that converge on this high-impact aroma compound.[7][9]
Visualizing the Mechanism
The following diagram illustrates the key steps in the acid-catalyzed rearrangement of the hydroxylated precursor to β-damascenone.
Caption: Acid-catalyzed rearrangement of the precursor to β-damascenone.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps for purification and analysis to ensure the integrity of the synthesis.
Workflow Overview
The overall synthetic workflow involves two primary stages: the synthesis of the hydroxylated precursor and its subsequent rearrangement to the final product.
Caption: General experimental workflow for β-damascenone synthesis.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the allylic oxidation of ionones. Biocatalytic methods using fungal peroxygenases also represent a promising green alternative.[10]
-
Objective: To introduce a hydroxyl group at the C-4 position of an ionone-type ring structure.
-
Reagents & Materials:
-
β-Ionone
-
N-Bromosuccinimide (NBS)
-
Aqueous sodium hydroxide solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
-
-
Procedure:
-
Dissolve β-ionone in DCM in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0°C using an ice bath.
-
Slowly add a solution of NBS in aqueous sodium hydroxide over 30 minutes, ensuring the temperature does not exceed 5°C. The use of NBS under aqueous basic conditions can favor hydroxylation.[5]
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 4-hydroxy intermediate.
-
Protocol 2: Rearrangement to β-Damascenone
-
Objective: To convert the hydroxylated intermediate into β-damascenone via acid-catalyzed rearrangement.
-
Reagents & Materials:
-
Procedure:
-
Dissolve the purified 4-hydroxy intermediate in a minimal amount of a suitable solvent.
-
Add the solution to refluxing 80% formic acid and maintain reflux for approximately 30-60 minutes.[11] Monitor the reaction closely by TLC or GC-MS to avoid degradation of the product.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the final product using column chromatography. Crucial Note: β-damascenone can be sensitive to acidic silica. Using silica gel that has been deactivated (e.g., with triethylamine) or using neutral alumina can prevent degradation and improve yield.[12]
-
Data Summary & Troubleshooting
Effective synthesis relies on robust data and the ability to troubleshoot common issues.
Representative Synthesis Data
| Step | Key Reagents | Typical Conditions | Target Compound | Expected Yield Range | Key Analytical Data |
| 1. Oxidation | β-Ionone, NBS, NaOH(aq) | 0°C to RT, 2-4h | 4-Hydroxy Intermediate | 40-60% | GC-MS (M+), ¹H NMR (appearance of -OH and CH-OH signals) |
| 2. Rearrangement | 4-Hydroxy Intermediate, Formic Acid | Reflux, 30-60 min | β-Damascenone | 70-85% | GC-MS (M+ at m/z 190), ¹H NMR (characteristic diene and enone signals) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; Formation of multiple oxidation products. | Increase reaction time but monitor closely with TLC. Optimize stoichiometry of NBS. Consider alternative oxidation methods like biocatalysis for higher selectivity.[10] |
| Low Yield in Step 2 | Over-reaction leading to polymerization/degradation; Incomplete rearrangement. | Shorten reflux time and monitor reaction progress meticulously. Use a milder acid catalyst or lower temperature. Ensure the starting material is pure. |
| Impure Final Product | Co-elution of side products; Degradation during purification. | Optimize the solvent system for chromatography. Use deactivated or neutral silica gel to prevent acid-catalyzed degradation of β-damascenone on the column.[12] Consider recrystallization of key solid intermediates if applicable.[12] |
| Formation of Isomers | Non-selective rearrangement. | The choice of acid and reaction conditions can influence the isomer ratio. Careful characterization of the product mixture is essential. |
Conclusion
The synthesis of β-damascenone via the this compound precursor is an elegant and effective strategy that highlights a fundamental reaction mechanism in organic chemistry. The success of this pathway hinges on two critical phases: the selective and efficient formation of the hydroxylated intermediate and the carefully controlled acid-catalyzed rearrangement to form the final conjugated diene-enone structure. By understanding the underlying mechanisms, employing validated protocols, and anticipating potential challenges, researchers can effectively leverage this pathway to access one of the most impactful and valuable aroma chemicals in the industry.
References
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- Occurrence and formation of damascenone, trans-2,6,6-trimethyl-1-crotonyl-cyclohexa-1,3-diene, in alcoholic beverages. (1972).
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An In-depth Technical Guide to 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one (CAS Number: 19620-37-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, safety, and known biological context of 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. This molecule, while not extensively studied for direct pharmacological applications, holds significance as a natural product and a synthetic intermediate.
Chemical Identity and Properties
This compound is a cyclic ketone with the CAS Registry Number 19620-37-2.[1] It is also known by several synonyms, including 2,6,6-Trimethylcyclohex-2-en-4-ol-1-one and 1,1,3-Trimethyl-5-hydroxy-3-cyclohexen-2-one.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| Appearance | Oil | ChemicalBook |
| Color | Clear Colourless to Yellow | ChemicalBook |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | ChemicalBook |
| LogP | 0.542 (estimated) | ChemicalBook |
Synthesis and Manufacturing
The synthesis of this compound is of interest in both chemical and biotechnological research.
Chemical Synthesis
While specific, detailed protocols for the large-scale synthesis of this exact compound are not abundant in publicly available literature, its structural motifs are common in organic synthesis. General approaches to similar hydroxy-cyclohexenone derivatives often involve multi-step sequences starting from readily available precursors.
Biocatalytic Synthesis
A notable and environmentally friendly approach to synthesizing this compound involves the use of enzymes. Specifically, unspecific peroxygenases (UPOs) from fungi have been shown to selectively hydroxylate isophorone to produce 4-hydroxyisophorone (a synonym for the target compound) and 4-ketoisophorone.[2][3][4] This biocatalytic method is of interest for its high selectivity and operation under mild conditions.[3][4]
Furthermore, a two-step enzymatic conversion from ketoisophorone to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (a related saturated analog) has been described, highlighting the potential of enzymatic cascades in producing specific stereoisomers.[5] This process involves an initial reduction of the carbon-carbon double bond by an enoate reductase, followed by the stereoselective reduction of a keto group by a reductase.[5]
Experimental Protocol: Enzymatic Conversion of Ketoisophorone
The following is a generalized protocol based on the principles of the two-step enzymatic conversion of ketoisophorone:[5]
-
Reaction Setup: In a suitable buffer (e.g., potassium phosphate buffer), combine 4-oxoisophorone (ketoisophorone), a cofactor such as NADPH or NADH, and the enoate reductase enzyme.
-
First Reduction: Incubate the reaction mixture at an optimal temperature and pH for the enoate reductase, with gentle agitation. Monitor the conversion of the starting material to (6R)-levodione by a suitable analytical method (e.g., HPLC or GC).
-
Second Reduction: Once the first reaction is complete, introduce the second enzyme, a levodione reductase, to the reaction mixture.
-
Cofactor Regeneration: For improved efficiency and cost-effectiveness, a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) can be included.
-
Product Formation: Continue the incubation, monitoring the formation of the final product, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.
-
Purification: After the reaction is complete, the product can be extracted using an organic solvent and purified by column chromatography.
Diagram of the Enzymatic Conversion Workflow
Caption: Two-step enzymatic conversion of 4-oxoisophorone to (4R,6R)-actinol.
Biological Context and Potential Significance
While direct pharmacological studies on this compound are limited, its presence in natural sources and its relationship to other bioactive compounds suggest potential areas for future research.
Natural Occurrence
This compound is found as a volatile component in saffron (Crocus sativus L.).[6][7] Saffron is a well-known spice with a long history of medicinal use, and its biological activities are attributed to a variety of its chemical constituents.[6][8] The main bioactive metabolites of saffron include crocin, crocetin, picrocrocin, and safranal.[1][8][9] These compounds are known to possess antioxidant, anti-inflammatory, and neuroprotective properties.[1][8] The presence of this compound as a minor constituent suggests it may contribute to the overall biological profile of saffron, although its specific contribution has not been fully elucidated.
Potential as a Bioactive Precursor or Metabolite
Research has shown that 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid is a metabolite in the bacterial transformation of abscisic acid.[10][11][12] While this is a different molecule, the structural similarity points to the potential for this compound to be involved in biological transformation pathways.
The enzymatic conversion of 4-oxoisophorone to this compound also suggests that this compound can be a metabolite of other precursors.[2][3][4] Understanding these metabolic relationships is key to uncovering the potential biological roles of this compound.
Safety and Handling
Hazard Identification
Based on available SDS for similar compounds, potential hazards may include:
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Eye Irritation: May cause eye irritation.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.
It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat or other protective clothing.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Future Research Directions
The current body of literature on this compound presents several opportunities for further investigation:
-
Pharmacological Screening: A systematic evaluation of its potential biological activities, including but not limited to anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, is warranted.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action at the molecular and cellular levels.
-
Metabolic Studies: Further investigation into its role as a metabolite of other natural products and its own metabolic fate in biological systems would provide valuable insights.
-
Toxicological Evaluation: A comprehensive toxicological assessment is necessary to establish a clear safety profile for this compound.
References
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- The three main biologically active compounds of saffron.
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- 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. NIST WebBook.
- Two-step enzymatic conversion from ketoisophorone to actinol. The...
- Production of (4R,6R)‐actinol from ketoisophorone using combination of two enzymes with cofactor recycling. ER=enoate reductase.
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- 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one | 20548-02-1 | VAA54802. Biosynth.
- Chemical 4-HYDROXY-2,6,6-TRIMETHYL-CYCLOHEX-1-ENE-CARBOXALDEHYDE. Dr.
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- 9. researchgate.net [researchgate.net]
- 10. Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one: A Guide for Researchers
This technical guide provides a comprehensive overview of analytical methodologies for the quantification of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. Designed for researchers, scientists, and professionals in drug development, this document details robust protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), underpinned by a deep understanding of the causality behind experimental choices.
Introduction: The Significance of Quantifying this compound
This compound, a hydroxylated derivative of β-ionone, is a compound of increasing interest across various scientific disciplines. Its presence as a metabolite of carotenoids makes its quantification crucial in food science, particularly in understanding flavor and aroma profiles. In the pharmaceutical industry, it may arise as a degradation product or metabolite of drug candidates, necessitating precise and accurate measurement for stability and safety assessments. This guide provides the foundational analytical frameworks to address these quantitative challenges.
Core Principles of Method Selection
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this compound due to its polarity, imparted by the hydroxyl group. Coupled with Ultraviolet (UV) detection, HPLC offers a robust and widely accessible method for quantification. For more complex matrices or lower detection limits, coupling HPLC with Mass Spectrometry (HPLC-MS) is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While the hydroxyl group reduces the volatility of this compound compared to its parent compound, β-ionone, GC-MS analysis is still highly effective, often following a derivatization step to improve chromatographic performance. The high selectivity and sensitivity of MS detection, particularly in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes, make it ideal for trace-level quantification in complex samples.
Part 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This section details a stability-indicating reversed-phase HPLC method, a cornerstone for pharmaceutical analysis, which can be adapted for other matrices.[1]
Rationale for Method Design
A reversed-phase C18 column is selected for its versatility and ability to retain moderately polar compounds like this compound. The mobile phase, a gradient of acetonitrile and water, allows for the elution of the analyte with good peak shape and resolution from potential impurities. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can improve peak symmetry by suppressing the ionization of any residual silanols on the column packing. UV detection is chosen for its simplicity and robustness, with the detection wavelength set at the absorbance maximum of the analyte for optimal sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: High-Level Workflow for HPLC-UV Quantification.
Detailed Protocol: HPLC-UV Method
1. Preparation of Standard Solutions:
-
Accurately weigh a certified reference standard of this compound (or a closely related compound like 4-Hydroxy-beta-ionone, available from suppliers such as Shimadzu).[2]
-
Prepare a stock solution of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from, for example, 0.1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
For Pharmaceutical Formulations (e.g., Tablets, Creams):
-
Accurately weigh a portion of the homogenized sample.
-
Extract the analyte with a suitable solvent (e.g., methanol, acetonitrile) using sonication or shaking.
-
Centrifuge or filter the extract to remove particulates before injection.
-
-
For Food and Beverage Matrices:
-
Employ Solid Phase Extraction (SPE) for sample cleanup and concentration. A C18 or polymeric reversed-phase SPE cartridge is recommended.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the aqueous sample (or an aqueous extract of a solid sample).
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute the analyte with a stronger solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
3. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30 °C |
| UV Detection | 230-240 nm (To be determined by UV scan of standard) |
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.
-
Apply appropriate dilution factors to calculate the final concentration in the original sample.
5. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.[3]
-
For stability-indicating methods, forced degradation studies should be performed on the analyte under acidic, basic, oxidative, thermal, and photolytic conditions to ensure the method can separate the parent compound from its degradation products.[4][5]
Part 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For trace-level analysis and in complex matrices, GC-MS offers superior sensitivity and selectivity.
Rationale for Method Design
A non-polar or mid-polar capillary GC column is typically used for the separation of compounds like this compound. Due to the presence of the hydroxyl group, derivatization with a silylating agent (e.g., BSTFA) is often employed to increase volatility and improve peak shape. Electron Ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns for compound identification. For quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode enhances sensitivity and reduces matrix interference.[6]
Experimental Workflow: GC-MS Analysis
Caption: High-Level Workflow for GC-MS Quantification.
Detailed Protocol: GC-MS Method
1. Preparation of Standard Solutions:
-
Prepare standard solutions as described in the HPLC section, using a volatile solvent such as hexane or ethyl acetate for the final dilutions.
2. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) can be effective. The efficiency of the extraction may be improved by adjusting the pH of the aqueous phase.[7]
-
Solid Phase Extraction (SPE): As described in the HPLC section, SPE is a robust technique for sample cleanup and concentration.
-
For Plant Materials: Homogenize the sample and extract with an organic solvent. The extract may then be further purified by SPE.
3. Derivatization:
-
Evaporate the sample extract or a known volume of the standard solution to dryness under a gentle stream of nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.
4. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injection Mode | Splitless (for trace analysis) or Split |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for identification), SIM or MRM (for quantification) |
5. Mass Spectrometry Parameters (SIM/MRM):
-
Acquire a full scan mass spectrum of the derivatized standard to identify the molecular ion and characteristic fragment ions.
-
For SIM mode, select 3-4 characteristic ions for quantification and confirmation.
-
For MRM mode, select precursor-product ion transitions.
6. Data Analysis and Quantification:
-
Similar to the HPLC method, construct a calibration curve using the derivatized standards and quantify the analyte in the samples.
7. Method Validation:
-
Validate the GC-MS method for linearity, accuracy, precision, LOD, LOQ, and specificity as per relevant guidelines.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating systems. The use of certified reference standards, the construction of calibration curves with each analytical batch, and the adherence to established validation guidelines ensure the reliability and accuracy of the generated data. For methods intended for regulated environments, full validation in accordance with ICH or other relevant regulatory bodies is mandatory.
Conclusion
The quantification of this compound can be effectively achieved using either HPLC-UV or GC-MS. The choice of methodology should be guided by the specific requirements of the analysis. The protocols provided in this guide, based on established analytical principles and data for structurally related compounds, offer a robust starting point for method development and validation. By understanding the rationale behind each step, researchers can confidently adapt and optimize these methods for their specific applications.
References
- Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- Amorim-Carrilho, K. T., et al. (2014). Carotenoid identification and quantification by HPLC-DAD and HPLC-MS/MS. Bio-protocol, 4(24), e1338.
- de Rosso, V. V., & Mercadante, A. Z. (2007). Identification and quantification of carotenoids, by HPLC-PDA-MS/MS, from Amazonian fruits. Journal of Agricultural and Food Chemistry, 55(13), 5062-5072.
- Hadden, W. L., et al. (1999). Carotenoids in marigold flower (Tagetes erecta) extracts. Journal of Agricultural and Food Chemistry, 47(10), 4189-4194.
- Leach, G., et al. (n.d.). Comparison of SIM and MRM for the Quantitative Confirmation of Pesticide Residues in Food.
- Langen, J., et al. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. Analytical and Bioanalytical Chemistry, 408(23), 6483-6496.
- Shimadzu. (n.d.). 4-Hydroxy-beta-ionone | 14398-34-6 | Reference standards. Shimadzu Chemistry & Diagnostics.
- Scotter, M. J. (2009). The chemistry and analysis of annatto food colouring: a review. Food Additives & Contaminants: Part A, 26(8), 1123-1145.
- Shoefs, B., et al. (1995). Separation of photosynthetic pigments and their precursors by reversed phase HPLC using photodiode array detectors.
- Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). WHO Technical Report Series, (1010), Annex 10.
- Stability-Indicating HPLC Method Development. (n.d.).
- Tsiaka, T., et al. (2018). Development and validation of a HPLC-DAD method for the determination of carotenoids in fish tissues.
- Yoo, H. H., et al. (2018). Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity. Molecules, 23(11), 2825.
- Zhang, Y., et al. (2019). Quantitative analysis of trace levels of β-ionone in water by liquid-liquid-phase extraction-gas chromatography-mass spectrometry (LLE-GC-MS).
- Zhang, Y., et al. (2019). A validated method for the simultaneous determination of prominent volatile cleavage products (CPs) of β-carotene in cell culture media has been developed.
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). Molecules, 27(9), 2998.
- Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. (2015).
- Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. (2014). Journal of Analytical Methods in Chemistry, 2014, 854301.
- Human Metabolome Database. (n.d.).
- NIST. (n.d.). 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde.
- Vlase, L., et al. (2011). Development and validation of an HPLC-UV method for determination of synthetic food colorants. Farmacia, 59(5), 724-732.
- Salvador, A., & Chisvert, A. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. International Journal of Cosmetic Science, 32(1), 47-53.
- Quantitative determination of four potential genotoxic impurities in the active pharmaceutical ingredients in TSD-1 using UPLC-MS/MS. (2022). Molecules, 27(9), 2998.
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- 7. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to the Chiral Separation of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one Enantiomers by High-Performance Liquid Chromatography
Abstract
The enantiomers of chiral compounds often exhibit marked differences in biological activity, making their separation and quantification crucial in the pharmaceutical, fragrance, and food industries.[1][2] This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a substituted cyclohexenone derivative. We will explore the rationale behind the selection of an appropriate chiral stationary phase (CSP) and the systematic optimization of mobile phase conditions to achieve baseline resolution. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol and the foundational principles for adapting this method to similar chiral ketones.
Introduction: The Significance of Chirality in Cyclohexenone Derivatives
This compound is a chiral molecule possessing a stereogenic center at the C4 position. As with many chiral molecules, its enantiomers can exhibit distinct pharmacological, toxicological, and organoleptic properties.[1] Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance for quality control, regulatory compliance, and the development of stereochemically pure products.[2][3]
Direct separation of enantiomers is most effectively achieved using chiral chromatography, where a chiral stationary phase (CSP) is employed to create a transient diastereomeric complex with the analyte.[4][5] The differential stability of these complexes leads to different retention times for each enantiomer, enabling their separation.[4] This note focuses on a logical, experience-driven approach to developing such a separation method using HPLC.
Foundational Principles: Selecting the Right Chiral Stationary Phase
The success of any chiral separation hinges on the selection of an appropriate CSP.[3][6] For ketones, and specifically cyclic ketones like our target analyte, polysaccharide-based and Pirkle-type CSPs have demonstrated broad applicability and success.[1][7]
-
Polysaccharide-Based CSPs: These are the most widely utilized CSPs, derived from cellulose or amylose that has been functionalized with carbamate or ester groups and coated or immobilized on a silica support.[6] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[4] The presence of both a hydroxyl (hydrogen bond donor/acceptor) and a ketone (hydrogen bond acceptor) group in this compound makes it an excellent candidate for resolution on these types of phases.
-
Pirkle-Type (Brush-Type) CSPs: These phases consist of a small chiral molecule covalently bonded to a silica support.[7] A common example is the Whelk-O 1, which is known for its broad versatility in separating various classes of compounds, including ketones.[7] The recognition mechanism is based on a "three-point interaction" model, which can include π-π interactions, hydrogen bonding, and steric repulsion.[8]
For this application, a polysaccharide-based CSP, specifically a cellulose derivative like cellulose tris(3,5-dimethylphenylcarbamate), is proposed as the primary screening column due to its high success rate with a wide range of chiral compounds, including those with ketone functionalities.[1]
Experimental Workflow and Protocol
A systematic approach to method development is crucial for achieving an efficient and robust chiral separation.[4][9] The workflow described below outlines a logical progression from initial screening to method optimization.
Caption: A systematic workflow for chiral HPLC method development.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: It is recommended to start with a cellulose-based column, such as a Chiralcel® OD-H or a similar column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade n-Hexane, isopropanol (IPA), and ethanol.
-
Sample: Racemic this compound standard.
Sample Preparation Protocol
-
Stock Solution: Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in isopropanol.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
Detailed HPLC Protocol
The following protocol details the starting conditions for the chiral separation. Optimization will likely be necessary.
Table 1: Proposed Initial HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | High success rate for ketones and compounds with hydrogen bonding capabilities.[1] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Normal phase mode is often the first choice for polysaccharide CSPs, offering good selectivity.[10] IPA is a common polar modifier. |
| Flow Rate | 1.0 mL/min | A standard starting flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Room temperature is a good starting point. Temperature can be adjusted to improve peak shape and resolution. |
| Detection Wavelength | 220 nm | The α,β-unsaturated ketone chromophore is expected to have strong absorbance in this region. A full UV scan is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Optimization Strategy
If the initial conditions do not provide adequate separation (Resolution < 1.5), a systematic optimization should be performed.
-
Mobile Phase Modifier: Adjust the percentage of isopropanol in the mobile phase. Decreasing the percentage of the polar modifier (e.g., to 95:5 Hexane/IPA) will generally increase retention times and may improve resolution. Conversely, increasing it (e.g., to 80:20 Hexane/IPA) will decrease retention times.
-
Alcohol Modifier: Sometimes, changing the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter the selectivity of the separation due to different hydrogen bonding interactions with the CSP.
-
Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can increase the efficiency of the separation, leading to sharper peaks and better resolution, albeit with longer run times.
-
Temperature: Varying the column temperature (e.g., between 15 °C and 40 °C) can impact the thermodynamics of the chiral recognition process. Lower temperatures often lead to stronger interactions and better resolution.
Expected Results and Data Interpretation
Under optimized conditions, a chromatogram showing two well-resolved peaks corresponding to the two enantiomers of this compound is expected.
Table 2: Example Data from a Successful Chiral Separation
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Peak Area | 50.1% | 49.9% |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
The resolution (R_s) between the two enantiomeric peaks is a critical measure of the separation's success. It is calculated using the following formula:
R_s = 2(t_R2 – t_R1) / (w_1 + w_2)
Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base. A resolution value of 1.5 or greater indicates baseline separation, which is generally required for accurate quantification.
Caption: The principle of chiral separation on a polysaccharide CSP.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. The proposed method, centered on the use of a polysaccharide-based chiral stationary phase under normal phase conditions, offers a high probability of success. By following the systematic approach to method development and optimization outlined herein, researchers can achieve robust and reliable baseline separation, enabling accurate quantification of the individual enantiomers critical for research, development, and quality assurance.
References
-
P. Macchi, et al. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]
-
Phenomenex (n.d.). Chiral HPLC Column. Phenomenex. Available at: [Link]
-
Regis Technologies (n.d.). CHIRAL STATIONARY PHASES. HPLC. Available at: [Link]
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I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Available at: [Link]
-
Phenomenex (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
S. E. Layton (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]
-
S. Ahuja (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
M. Hofrichter, et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. Available at: [Link]
-
O. Trapp (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
-
Shimadzu Corporation (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube. Available at: [Link]
-
S. M. Roberts, et al. (2025). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate. Available at: [Link]
-
L. P. P. V. D. V. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]
-
V. Parladar, et al. (2025). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. Available at: [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Application Note: High-Resolution Gas Chromatography Methods for the Analysis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Introduction and Analytical Challenge
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one is a substituted cyclic ketone of interest in various fields, including flavor and fragrance chemistry, natural product analysis, and as a potential metabolite or degradation product of more complex molecules like carotenoids. The accurate and precise quantification of this compound presents a distinct analytical challenge for gas chromatography.
The molecule's structure contains two key functional groups: a hydroxyl (-OH) group and a ketone (C=O) group. The hydroxyl group, in particular, introduces polarity and the capacity for hydrogen bonding. This leads to several analytical difficulties in standard GC analysis:
-
Poor Volatility: The polar nature of the molecule can reduce its volatility, which is a prerequisite for GC analysis.[1][2]
-
Thermal Instability: At the high temperatures required in the GC injector and column, the compound may be susceptible to dehydration or rearrangement.[2]
-
Analyte Adsorption: The active hydrogen on the hydroxyl group can interact with active sites (e.g., free silanols) on the surfaces of the GC inlet liner and column, leading to poor peak shape (tailing), reduced detector response, and poor reproducibility.[1]
To overcome these challenges, a robust analytical strategy is required. This application note details a proven method involving chemical derivatization to enhance the compound's "GC-amenability," followed by high-resolution analysis using gas chromatography coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.
Principle of the Method: Silylation Derivatization
The core of this analytical method is the conversion of the polar analyte into a more volatile and thermally stable derivative prior to injection.[3] Derivatization is a technique that modifies an analyte's functional groups to enable or improve chromatographic separation.[1][4]
For compounds containing hydroxyl groups, silylation is the most effective and widely used derivatization technique.[2] This reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
Reaction: R-OH + Silylating Agent → R-O-Si(CH₃)₃ + Byproducts
The resulting TMS-ether is significantly more volatile, less polar, and more thermally stable than the parent alcohol. This transformation yields a derivative that chromatographs with a sharp, symmetrical peak shape and produces a more robust and reproducible detector response. The most common and effective silylating reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[2][5]
Experimental Workflow Diagram
The following diagram outlines the complete analytical process from sample receipt to final data analysis.
Caption: End-to-end workflow for the GC analysis of this compound.
Materials and Instrumentation
Reagents and Standards
-
Analyte Standard: this compound (≥98% purity)
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents (HPLC or GC grade): Pyridine (as reaction solvent), Hexane, Dichloromethane, Ethyl Acetate[6][7]
-
Internal Standard (Optional): e.g., Tetradecane or a suitable stable compound not present in the sample.
-
Anhydrous Sodium Sulfate: For drying solvent extracts.
Instrumentation
-
Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent, equipped with a split/splitless injector.
-
GC Column: A mid-polarity column is recommended. A DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) provides excellent resolution and inertness for this type of analysis.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). An MS is highly recommended for positive identification.
-
Carrier Gas: Helium (99.999% purity)
-
Autosampler: For precision and reproducibility.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[6]
Detailed Protocols
Protocol 1: Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with ethyl acetate.
Protocol 2: Sample Preparation (General Liquid-Liquid Extraction)
This protocol is a template and should be optimized based on the specific sample matrix.
-
Extraction: To 1 mL of a liquid sample (or a digested solid sample), add 2 mL of dichloromethane. Vortex vigorously for 2 minutes.[8]
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Repeat: Repeat the extraction process (steps 1-3) on the aqueous layer with a fresh 2 mL of dichloromethane and combine the organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 200 µL. Do not evaporate to complete dryness.
Protocol 3: Derivatization Procedure
-
Solvent Exchange: To the 200 µL concentrated extract (or an aliquot of a working standard), add 300 µL of hexane and evaporate again to ~50 µL. This azeotropic drying step ensures the complete removal of water, which can interfere with the silylation reaction.
-
Reaction Setup: Transfer the final 50 µL of concentrated sample or standard into a 2 mL autosampler vial. Add 50 µL of pyridine.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[2] Cap the vial immediately and tightly.
-
Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[2]
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for GC analysis. The derivatized sample is now ready for injection.
GC Method Parameters and Data Presentation
The following parameters serve as a robust starting point and should be optimized for your specific instrument and application.
| Parameter | GC-FID Condition | GC-MS Condition | Rationale |
| Injector | Splitless | Splitless | Maximizes sensitivity for trace analysis. |
| Injector Temp. | 270 °C | 270 °C | Ensures rapid volatilization of the TMS-derivative without thermal degradation. |
| Carrier Gas | Helium | Helium | Inert gas for optimal performance and safety. |
| Flow Rate | 1.2 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) | Provides good chromatographic efficiency for a 0.25 mm ID column. |
| Oven Program | |||
| - Initial Temp | 80 °C, hold 2 min | 80 °C, hold 2 min | Allows for column focusing at the start of the run. |
| - Ramp | 10 °C/min to 280 °C | 10 °C/min to 280 °C | Provides good separation of components with varying boiling points. |
| - Final Hold | Hold at 280 °C for 5 min | Hold at 280 °C for 5 min | Ensures all components are eluted from the column. |
| Detector | FID | Mass Spectrometer | - |
| - Temp (FID) | 300 °C | N/A | Prevents condensation of analytes in the detector. |
| - MS Source Temp | N/A | 230 °C | Standard temperature for electron ionization. |
| - MS Quad Temp | N/A | 150 °C | Standard temperature for the quadrupole. |
| - Ionization Mode | N/A | Electron Ionization (EI), 70eV | Provides reproducible fragmentation patterns for library matching. |
| - Scan Range | N/A | m/z 40-450 | Covers the expected mass of the derivative and its key fragments. |
| Injection Vol. | 1 µL | 1 µL | Standard volume for splitless injection.[6] |
Expected Results and Interpretation
-
Chromatogram: The derivatized this compound (as its TMS-ether) should elute as a single, sharp, and symmetrical peak. The underivatized compound, if any remains, would likely elute much later with significant tailing or not at all.
-
Identification (GC-MS): The identity is confirmed by matching the acquired mass spectrum with a reference library or by interpreting the fragmentation pattern. The molecular ion (M+) of the TMS derivative should be observed, along with characteristic fragments such as M-15 (loss of a methyl group).
-
Quantification (GC-FID/MS): A calibration curve is constructed by plotting the peak area of the derivatized standards against their concentration. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas on this curve. A linear regression with a coefficient of determination (r²) > 0.995 is typically required.
References
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). In Advanced Gas Chromatography – Progress in Agricultural, Biomedical, and Industrial Applications. InTech Open. Available at: [Link]
-
Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS. (2011). ResearchGate. Available at: [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Available at: [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. Available at: [Link]
-
Derivatization. (2023). Chemistry LibreTexts. Available at: [Link]
-
(PDF) Derivatization reactions and reagents for gas chromatography analysis. (2012). ResearchGate. Available at: [Link]
-
A Guide to GC Sample Preparation. (2025). Integrated Liner Technologies. Available at: [Link]
-
Sample Preparation Techniques for Gas Chromatography. (2012). SciSpace. Available at: [Link]
-
Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Sample preparation GC-MS [scioninstruments.com]
Application Notes & Protocols: Enzymatic Synthesis of Chiral 4-Hydroxy-2,6,6-trimethylcyclohexanones
Introduction: The Imperative for Stereoselectivity
Chiral 4-hydroxy-2,6,6-trimethylcyclohexanones are valuable building blocks in the synthesis of high-value chemical entities, including carotenoids like zeaxanthin and various pharmaceutical intermediates. The precise stereochemistry at the C-4 and C-6 positions is critical, as different stereoisomers can exhibit vastly different biological activities. Traditional chemical synthesis routes often struggle with poor stereoselectivity, leading to racemic mixtures that require challenging and costly resolution steps. Biocatalysis, leveraging the inherent stereospecificity of enzymes, offers a compelling green and efficient alternative for producing these doubly chiral compounds with high optical purity.[1][2]
This guide provides an in-depth exploration of a two-step enzymatic approach for the synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a key stereoisomer. We will dissect the causality behind the experimental design, from enzyme selection to cofactor regeneration, and provide detailed, field-tested protocols for researchers in drug development and synthetic chemistry.
Pillar 1: The Strategic Two-Enzyme Cascade
The core of this synthetic strategy lies in the sequential use of two distinct oxidoreductases to set the chirality at two separate stereocenters. This approach circumvents the difficulty of controlling both centers in a single step. The synthesis begins with the readily available prochiral starting material, 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone).
-
Step 1: Asymmetric Reduction of the C=C Double Bond. The first chiral center (C-6) is established by the stereoselective hydrogenation of the α,β-unsaturated double bond of ketoisophorone. This reaction is catalyzed by an ene-reductase from the "Old Yellow Enzyme" (OYE) family. Specifically, Old Yellow Enzyme 2 from Saccharomyces cerevisiae (OYE2) has proven highly effective.[3][4] OYEs are FMN-dependent enzymes that utilize a nicotinamide cofactor (NADPH or NADH) to deliver a hydride to the β-carbon of an activated alkene, followed by protonation at the α-carbon, resulting in a saturated ketone with a defined stereocenter. A novel ene reductase from Pichia angusta has also been identified as a highly efficient biocatalyst for producing (R)-levodione from ketoisophorone.[5]
-
Step 2: Stereospecific Reduction of the C=O Carbonyl Group. The intermediate product, (6R)-2,2,6-trimethylcyclohexane-1,4-dione ((R)-levodione), now possesses one of the desired chiral centers. The second stereocenter (C-4) is introduced through the highly regio- and stereoselective reduction of the C-4 carbonyl group. This is achieved using a ketoreductase (KRED) or a specific alcohol dehydrogenase (ADH). Levodione Reductase (LVR) from Corynebacterium aquaticum M-13 is an exemplary enzyme for this transformation, specifically reducing the C-4 ketone to the (4R)-alcohol, yielding the final desired product, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (also known as actinol).[1][2][6][7]
This sequential addition of enzymes ensures a controlled and predictable stereochemical outcome, which is a hallmark of a well-designed biocatalytic process.
Logical Workflow of the Two-Step Enzymatic Synthesis```dot
Caption: Enzyme-coupled NADPH regeneration system.
Experimental Protocols
The following protocols provide a framework for both small-scale screening and preparative-scale synthesis. Two common approaches are detailed: using recombinant E. coli as a whole-cell biocatalyst and using purified enzymes.
Protocol 1: Whole-Cell Biocatalysis
This approach is often simpler and more cost-effective as it negates the need for protein purification. [8][9][10]The host organism (E. coli) is engineered to overexpress the required enzymes (OYE2, LVR, and GDH).
A. Biocatalyst Preparation (Expression of Recombinant Enzymes in E. coli)
-
Transformation: Transform competent E. coli BL21(DE3) cells with expression plasmids containing the genes for OYE2, LVR, and GDH. Use separate plasmids with different antibiotic resistance markers if co-expressing, or a single plasmid with a multi-gene cassette.
-
Pre-culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic(s). Incubate at 37°C with shaking (220 rpm) for 8-12 hours.
-
Main Culture: Inoculate 1 L of Terrific Broth (TB) medium (containing antibiotics) with the pre-culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 20-25°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.
-
Expression: Continue incubation at 20-25°C with shaking for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Discard the supernatant.
-
Cell Washing: Wash the cell pellet by resuspending in 100 mL of a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and centrifuging again. The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.
B. Two-Step Biotransformation
-
Reaction Setup (Step 1): In a reaction vessel, combine the following:
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
Ketoisophorone (10 g/L, dissolved in a minimal amount of a co-solvent like DMSO or ethanol)
-
D-Glucose (1.5 equivalents, e.g., ~15 g/L)
-
NADP⁺ (0.1 mM)
-
E. coli cell paste expressing OYE2 and GDH (50-100 g/L wet cell weight)
-
-
Reaction (Step 1): Incubate at 30°C with gentle agitation. Monitor the reaction progress by taking samples periodically and analyzing for the disappearance of ketoisophorone by GC or HPLC. This step typically takes 12-24 hours.
-
Enzyme Addition (Step 2): Once Step 1 is complete, add the E. coli cell paste expressing LVR (50-100 g/L wet cell weight) directly to the same reaction vessel.
-
Reaction (Step 2): Continue incubation at 30°C. Monitor the conversion of the (R)-levodione intermediate to the final product.
-
Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Purified Enzyme System
This method offers a "cleaner" reaction system, which can simplify downstream processing, but requires a protein purification step.
A. Enzyme Purification
-
Cell Lysis: Resuspend the harvested cell paste from Protocol 1A in lysis buffer (e.g., 50 mM phosphate buffer, pH 7.5, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I). Lyse the cells using sonication or a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g, 30 min, 4°C) to pellet cell debris.
-
IMAC Purification: If the enzymes are His-tagged, purify the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. [11]Elute the purified protein using a gradient of imidazole.
-
Buffer Exchange: Exchange the buffer of the purified enzyme fractions into a storage buffer (e.g., 50 mM phosphate buffer, pH 7.0, 10% glycerol) using dialysis or a desalting column.
-
Quantification & Storage: Determine the protein concentration (e.g., via Bradford assay) and store the purified enzymes at -80°C.
B. Two-Step Biotransformation
-
Reaction Setup: The setup is similar to the whole-cell protocol, but replaces the cell paste with defined amounts of purified enzymes.
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
Ketoisophorone (10 g/L)
-
D-Glucose (1.5 eq.)
-
NADP⁺ (0.1 mM)
-
Purified OYE2 (e.g., 10-50 U)
-
Purified GDH (e.g., 20-100 U)
-
-
Reaction (Step 1): Incubate at 30°C. Monitor for completion.
-
Enzyme Addition (Step 2): Add the purified LVR (e.g., 10-50 U) to the reaction mixture.
-
Reaction, Work-up, and Purification: Proceed as described in Protocol 1B, steps 4-6.
Data Presentation & Analysis
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Value | Rationale / Reference |
| Starting Substrate | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | Readily available prochiral precursor. |
| Enzyme 1 | OYE2 (S. cerevisiae) | Establishes (R) stereochemistry at C-6. [3][4] |
| Enzyme 2 | LVR (C. aquaticum) | Establishes (R) stereochemistry at C-4. [1][7] |
| Cofactor System | NADP⁺/NADPH | Required by both OYE and LVR families. [12] |
| Regeneration System | D-Glucose / GDH | Cost-effective and high turnover system. [13] |
| pH | 7.0 | Optimal for many dehydrogenases. |
| Temperature | 30°C | Balances enzyme activity and stability. [2] |
| Typical Yield | >95% | High conversion is achievable with proper setup. |
| Enantiomeric Excess (e.e.) | >94% | Demonstrates high stereoselectivity of the enzymes. |
Protocol 3: Analytical Method for Chiral Purity
Determining the enantiomeric excess (e.e.) of the final product is crucial. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). [14][15][16]
-
System: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point for method development. [14][17][18]3. Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) is typically used. A common starting ratio is 90:10 (Hexane:IPA).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (~1 mg/mL).
-
Analysis: Inject a racemic standard of 4-hydroxy-2,6,6-trimethylcyclohexanone to determine the retention times of both enantiomers. Then, inject the sample from the enzymatic reaction. The enantiomeric excess is calculated using the peak areas (A) of the major (A_major) and minor (A_minor) enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
References
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Itoh, N., Tsuji, H., & Hibi, M. (2001). Purification and Characterization of Monovalent Cation-Activated Levodione Reductase from Corynebacterium aquaticum M-13. Applied and Environmental Microbiology, 67(11), 5178–5183. Available at: [Link]
-
Itoh, N., Tsuji, H., & Hibi, M. (2001). Purification and characterization of monovalent cation-activated levodione reductase from Corynebacterium aquaticum M-13. PubMed. Available at: [Link]
-
Weckbecker, A., Gröger, H., & Liese, A. (2004). Recent Developments in NAD(P)H Regeneration for Enzymatic Reductions in One- and Two-Phase Systems. Biocatalysis and Biotransformation, 22(2), 91-101. Available at: [Link]
-
Wang, X., et al. (2017). Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. Chem, 3(1), 31-60. Available at: [Link]
-
Ni, Y., et al. (2018). Identification of a novel ene reductase from Pichia angusta with potential application in (R)-levodione production. RSC Advances, 8(49), 28019-28026. Available at: [Link]
-
Itoh, N., et al. (2002). The crystal structure and stereospecificity of levodione reductase from Corynebacterium aquaticum M-13. Journal of Biological Chemistry, 277(46), 44503-44510. Available at: [Link]
-
White, D. W., et al. (2023). The Hidden Biocatalytic Potential of the Old Yellow Enzyme Family. bioRxiv. Available at: [Link]
-
Itoh, N., Tsuji, H., & Hibi, M. (2001). Purification and Characterization of Monovalent Cation-Activated Levodione Reductase from Corynebacterium aquaticum M-13. Applied and Environmental Microbiology, 67(11), 5178-5183. Available at: [Link]
-
White, D. W., et al. (2023). The Hidden Biocatalytic Potential of the Old Yellow Enzyme Family. bioRxiv. Available at: [Link]
-
Ni, Y., & Xu, J. H. (2020). Old yellow enzymes: structures and structure-guided engineering for stereocomplementary bioreduction. Applied Microbiology and Biotechnology, 104(20), 8585-8600. Available at: [Link]
-
Brenna, E., et al. (2013). Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes. Organic & Biomolecular Chemistry, 11(41), 7145-7157. Available at: [Link]
-
Flatt, P. M., & Miller, W. L. (2013). P450 Oxidoreductase: Genotyping, Expression, Purification of Recombinant Protein, and Activity Assessments of Wild-Type and Mutant Protein. Methods in Molecular Biology, 987, 225-237. Available at: [Link]
-
Old Yellow Enzymes as Oxime Reductases: New Variants by Substrate‐Based Enzyme Engineering. (2024). ResearchGate. Available at: [Link]
-
Hummel, W. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development, 18(1), 164-170. Available at: [Link]
-
Paul, C. E., et al. (2016). Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. ChemBioChem, 17(17), 1651-1654. Available at: [Link]
-
Zhao, H. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC. Available at: [Link]
-
Moore, J. C., et al. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 40(12), 1412-1419. Available at: [Link]
-
Johnson Matthey. (n.d.). Cofactor regeneration enzymes. Available at: [Link]
-
Flatt, P. M., & Miller, W. L. (2013). P450 oxidoreductase: genotyping, expression, purification of recombinant protein, and activity assessments of wild-type and mutant protein. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link]
-
Mitchell, K. H., & Studts, J. M. (2005). Soluble Expression and Purification of the Oxidoreductase Component of Toluene 4-Monooxygenase. Protein Expression and Purification, 42(1), 108-115. Available at: [Link]
-
van der Wulp, T., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(43), 6435-6454. Available at: [Link]
-
Griffiths, W. T. (1982). Purification of the enzyme NADPH: protochlorophyllide oxidoreductase. Biochemical Journal, 203(2), 483-490. Available at: [Link]
-
Expression and non-chromatographic purification of 1,3-propanediol oxidoreductase in Escherichia coli. (2011). Electronic Journal of Biotechnology. Available at: [Link]
-
Enzyme-Catalyzed Regio- and Enantioselective Ketone Reductions. (2008). ResearchGate. Available at: [Link]
-
Chen, R. R. (2017). Whole-cell biocatalysts by design. Microbial Cell Factories, 16(1), 106. Available at: [Link]
-
Whole-Cell P450 Biocatalysis Using Engineered Escherichia coli with Fine-Tuned Heme Biosynthesis. (2022). PubMed. Available at: [Link]
-
Chin, J. W., & Cirino, P. C. (2011). Strain engineering strategies for improving whole-cell biocatalysis: engineering Escherichia coli to overproduce xylitol as an example. Methods in Molecular Biology, 743, 185-203. Available at: [Link]
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Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System. (2024). MDPI. Available at: [Link]
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Whole-cell biocatalysis for large-scale production. (2023). ScienceDirect. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. Available at: [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Available at: [Link]
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The Versatile Chiral Synthon: Applications of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one in Organic Synthesis
In the landscape of modern organic synthesis, the strategic use of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. Among these, 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one and its derivatives have emerged as powerful and versatile synthons. This guide provides an in-depth exploration of the applications of this chiral scaffold, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. We will delve into its stereoselective synthesis and its pivotal role in the total synthesis of natural products and other bioactive molecules, underscoring the causality behind experimental choices to empower your synthetic endeavors.
Introduction: A Chiral Scaffold with Rich Potential
This compound is a functionalized cyclohexenone derivative bearing a stereogenic center at the C4 position. This seemingly simple molecule is a treasure trove for synthetic chemists, offering a rigid cyclic framework, multiple functional groups (a ketone, a hydroxyl group, and a double bond), and a chiral center that can direct the stereochemical outcome of subsequent transformations. Its structural relationship to ionones and carotenoid degradation products has also made it a key target and precursor in fragrance and natural product chemistry.
Key Structural Features and Synthetic Utility:
-
Chiral Center: The hydroxyl-bearing C4 carbon provides a handle for asymmetric synthesis, either through its use as a chiral starting material or by its stereoselective introduction.
-
α,β-Unsaturated Ketone: This moiety is ripe for a variety of transformations, including conjugate additions, Michael reactions, and photochemical cycloadditions.
-
Allylic Alcohol: The hydroxyl group can direct epoxidations and other reactions to the adjacent double bond, and can also be further functionalized or eliminated.
-
Gem-Dimethyl Group: This feature provides steric bulk and a characteristic structural motif found in many natural products.
Enantioselective Synthesis: Accessing the Chiral Building Block
The utility of this compound as a chiral building block is contingent on its availability in enantiomerically pure form. While classical resolution techniques can be employed, enzymatic methods have proven to be particularly efficient and scalable for producing stereodefined precursors. A powerful strategy involves the two-step enzymatic asymmetric reduction of the readily available 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone)[1][2][3].
Two-Step Enzymatic Asymmetric Reduction of Ketoisophorone
This bienzymatic process leverages the high stereoselectivity of enzymes to first reduce the carbon-carbon double bond and then one of the ketone functionalities, yielding the doubly chiral (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone[3][4]. This saturated analog is a valuable chiral building block in its own right and can be further modified to introduce the double bond if required.
The workflow involves two key enzymes:
-
Old Yellow Enzyme (OYE): This enzyme, typically from Saccharomyces cerevisiae, catalyzes the stereoselective hydrogenation of the C=C double bond of ketoisophorone to produce (6R)-2,2,6-trimethylcyclohexane-1,4-dione ((6R)-levodione)[3][4].
-
Levodione Reductase (LVR): This enzyme, from Corynebacterium aquaticum, then selectively reduces the C4 carbonyl group of (6R)-levodione to furnish (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone with high diastereoselectivity and enantiomeric excess[3][4].
A cofactor regeneration system, often using glucose and glucose dehydrogenase, is employed to ensure the continuous supply of the necessary NADPH/NADH for the enzymatic reductions[3].
Figure 1: Workflow for the two-step enzymatic synthesis.
Protocol 1: Two-Step Enzymatic Asymmetric Reduction of 2,6,6-Trimethyl-2-cyclohexen-1,4-dione
This protocol is adapted from the procedure described by Wada et al.[3][4].
Materials:
-
2,6,6-Trimethyl-2-cyclohexen-1,4-dione (Ketoisophorone)
-
Recombinant E. coli expressing Old Yellow Enzyme 2 (OYE2) from Saccharomyces cerevisiae
-
Recombinant E. coli expressing Levodione Reductase (LVR) from Corynebacterium aquaticum M-13
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
NAD+
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0). Add 2,6,6-trimethyl-2-cyclohexen-1,4-dione to a final concentration of 10 g/L.
-
Cofactor and Regeneration System: Add glucose to a final concentration of 1.2 M, NAD+ to 0.5 mM, and glucose dehydrogenase.
-
Enzyme Addition: Add the whole-cell biocatalysts, E. coli expressing OYE2 and E. coli expressing LVR. The optimal cell concentration for each should be determined empirically but can start in the range of 20-50 g (wet cell weight)/L.
-
Reaction Conditions: The reaction mixture is incubated at 30°C with gentle agitation. Monitor the progress of the reaction by TLC or GC analysis. The reaction typically proceeds to completion within 24-48 hours.
-
Work-up and Purification: Once the starting material is consumed, centrifuge the reaction mixture to pellet the cells. Extract the supernatant with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.
Expected Outcome:
This enzymatic process can produce (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone in high yield (approaching stoichiometric conversion) and with excellent enantiomeric excess (>94% ee)[3].
| Starting Material | Product | Key Enzymes | Cofactor System | Yield | Enantiomeric Excess |
| 2,6,6-Trimethyl-2-cyclohexen-1,4-dione | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone | OYE2, LVR | NAD+/Glucose/GDH | >90% | >94% ee |
Table 1: Summary of the two-step enzymatic reduction.
Application in the Total Synthesis of (+)-Abscisic Acid
A stellar example showcasing the utility of this chiral scaffold is the concise total synthesis of the plant hormone (+)-abscisic acid[1][2][3]. This synthesis commences from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate, a close derivative of our title compound, and masterfully elaborates it to the complex natural product.
The synthetic strategy highlights the stereodirecting influence of the pre-existing chiral center and the sequential manipulation of the various functional groups around the cyclohexenone core.
Figure 2: Retrosynthetic analysis of (+)-Abscisic Acid.
Key Transformations in the Synthesis of (+)-Abscisic Acid
-
Reduction to Allylic Alcohol: The synthesis begins with the reduction of the ketone in the starting material to an allylic alcohol. This sets the stage for the crucial stereoselective epoxidation.
-
Sharpless Asymmetric Epoxidation: The Sharpless epoxidation of the allylic alcohol introduces a new stereocenter with high control, leading to a chiral epoxy alcohol. This step is pivotal for establishing the correct absolute stereochemistry of the final product[2].
-
Oxidation and Side Chain Introduction: The alcohol is then oxidized to an aldehyde, which undergoes a vinylogous aldol condensation to append the dienic acid side chain[3].
-
Selective Decarboxylation: A final selective decarboxylation establishes the Z-configuration of the conjugated dienoic acid, completing the synthesis of (+)-abscisic acid[2].
This synthesis beautifully illustrates how the 4-hydroxy-2,6,6-trimethylcyclohexenone core can be elaborated into a complex and biologically important molecule, with the initial chirality of the ring dictating the stereochemical outcome of subsequent reactions.
Broader Applications and Future Outlook
The utility of this compound and its derivatives extends beyond the synthesis of abscisic acid.
-
Fragrance Chemistry: This scaffold is a key precursor to damascones, a class of important rose-scented fragrance compounds.
-
Carotenoid and Terpenoid Synthesis: The structural motif is prevalent in many carotenoids and other terpenes. The chiral nature of the synthon makes it an attractive starting point for the stereoselective synthesis of these natural products. For instance, it is the aglycone of picrocrocin, the compound responsible for the bitter taste of saffron[5][6].
-
Drug Discovery: The rigid, functionalized cyclohexenone core can serve as a scaffold for the development of new therapeutic agents. The ability to generate stereochemically diverse libraries of compounds based on this core is of significant interest in medicinal chemistry.
The continued development of efficient and highly selective methods for the synthesis of enantiopure this compound will undoubtedly fuel its application in diverse areas of organic synthesis. The combination of biocatalysis and traditional organic synthesis offers a powerful toolkit for harnessing the full potential of this versatile chiral building block.
References
-
Kim, D., & Koo, S. (2020). Concise and Practical Total Synthesis of (+)-Abscisic Acid. ACS Omega, 5(22), 13296–13302. [Link]
-
Kim, D., & Koo, S. (2020). Concise and Practical Total Synthesis of (+)-Abscisic Acid. ACS Omega, 5(22), 13296–13302. [Link]
-
Wada, M., et al. (2003). Production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, by two-step enzymatic asymmetric reduction. Applied and Environmental Microbiology, 69(2), 938-942. [Link]
- Zakaria, N. Z. (2017). Stereospecific biotransformation of 2,6,6 trimethylcyclohex-2-ene-1,4-dione (ketoisophorone) in a non-growing whole cell Saccharomyces cerevisiae. Bachelor's thesis, Universiti Malaysia Pahang.
-
Wada, M., et al. (2003). Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction. ResearchGate. [Link]
- Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11.
-
ChemRxiv. (2021). Total Synthesis of (–)-Picrotoxinin. [Link]
-
PubChem. (n.d.). 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. National Center for Biotechnology Information. [Link]
- Burns, A. R., & Taylor, R. J. K. (2011). Synthetic Approaches to Enantiomerically Enriched 4-Hydroxycyclohex-2-en-1-one—A Key Chiral Building Block in Complex Natural Product Synthesis. ChemInform, 42(25).
-
Wikipedia. (2023). Picrocrocin. [Link]
-
Wikipedia. (2024). Saffron. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Saffron - Wikipedia [en.wikipedia.org]
Introduction: The Significance of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
An Application Note on the Reaction Kinetics of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
This compound, a substituted cyclohexenone, is a molecule of significant interest in various fields, from fragrance and flavor chemistry to pharmaceutical synthesis. It serves as a key intermediate in the synthesis of damascenones, which are important aroma compounds.[1] The stability and reactivity of this molecule are paramount in applications where its chemical integrity over time is crucial. Understanding its reaction kinetics provides a predictive framework for its behavior under various conditions, which is essential for process optimization, formulation stability, and quality control. This application note provides a comprehensive guide to studying the reaction kinetics of this compound, with a focus on practical experimental protocols and data interpretation.
Core Principles of Kinetic Analysis
The study of reaction kinetics involves measuring the rate at which a reactant is consumed or a product is formed. For this compound, this can involve various transformations such as oxidation, reduction, isomerization, or degradation. The rate of a reaction is influenced by factors such as concentration, temperature, pH, and the presence of catalysts. The progress of a reaction can be monitored using various analytical techniques, with UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) being particularly well-suited for this class of compounds.[2][3]
Experimental Design and Strategy
A robust kinetic study begins with a well-thought-out experimental design. The choice of analytical technique depends on the specific reaction being investigated and the properties of the analyte and any potential products or intermediates.
Rationale for Technique Selection
-
UV-Visible Spectrophotometry: This technique is ideal for monitoring reactions where there is a change in the chromophoric system of the molecule. The α,β-unsaturated ketone moiety in this compound possesses a characteristic UV absorbance, typically in the range of 270-300 nm, corresponding to the n→π* transition.[4] Any reaction that alters this conjugated system will result in a change in absorbance, which can be monitored over time to determine the reaction rate.[2][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can be used to monitor the concentration of the reactant, as well as the appearance of products and intermediates over time.[6][7][8] This method offers greater specificity than UV-Vis spectrophotometry, especially in complex reaction mixtures where multiple species may absorb at similar wavelengths. For substituted cyclohexenones, reverse-phase HPLC with UV detection is a common approach.[6][9]
The following diagram illustrates a logical workflow for a kinetic study of this compound.
Caption: A generalized workflow for the kinetic analysis of this compound.
Protocol 1: Kinetic Analysis using UV-Visible Spectrophotometry
This protocol describes the use of UV-Vis spectrophotometry to study the kinetics of a reaction involving this compound, for instance, its degradation under specific pH and temperature conditions.
Materials and Instrumentation
-
This compound
-
Buffer solutions of desired pH
-
Thermostatted UV-Visible spectrophotometer with cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Solvent for stock solution (e.g., ethanol or acetonitrile)
Experimental Procedure
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ethanol).
-
Determination of λmax:
-
Dilute the stock solution in the reaction buffer to a concentration that gives an initial absorbance between 1.0 and 1.5.
-
Scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For ketones, this is often around 280 nm.[10]
-
-
Kinetic Run:
-
Set the spectrophotometer to kinetics mode and the wavelength to λmax.
-
Equilibrate the reaction buffer in a quartz cuvette inside the thermostatted cell holder to the desired temperature.
-
Initiate the reaction by adding a small aliquot of the stock solution to the cuvette, quickly mix by inversion, and immediately start recording the absorbance at fixed time intervals.
-
Continue data collection until the reaction has gone to completion or for a sufficient period to determine the initial rate.
-
Data Analysis
The absorbance data can be used to calculate the concentration of the reactant at each time point using the Beer-Lambert law (A = εbc). The reaction order can be determined by plotting the concentration data in different ways:
-
Zero-order: [A] vs. time (linear plot with slope = -k)
-
First-order: ln[A] vs. time (linear plot with slope = -k)
-
Second-order: 1/[A] vs. time (linear plot with slope = k)
Hypothetical Data Presentation
The table below presents hypothetical data for a first-order degradation of this compound at 50°C.
| Time (minutes) | Absorbance at λmax | Concentration (M) | ln[Concentration] |
| 0 | 1.200 | 1.00E-04 | -9.21 |
| 10 | 1.085 | 9.04E-05 | -9.31 |
| 20 | 0.982 | 8.18E-05 | -9.41 |
| 30 | 0.888 | 7.40E-05 | -9.51 |
| 60 | 0.720 | 6.00E-05 | -9.72 |
| 90 | 0.584 | 4.87E-05 | -9.93 |
| 120 | 0.474 | 3.95E-05 | -10.14 |
A plot of ln[Concentration] vs. time would yield a straight line, confirming first-order kinetics, and the rate constant (k) could be determined from the slope.
Protocol 2: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the use of HPLC to monitor the kinetics of a reaction, providing more detailed information about the formation of products and intermediates.
Materials and Instrumentation
-
HPLC system with a UV detector, autosampler, and column thermostat
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (or buffer)
-
Reagents for the reaction being studied
-
Quenching agent (if necessary, e.g., a strong acid or base)
Experimental Procedure
-
HPLC Method Development:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard into the HPLC and create a calibration curve by plotting the peak area against concentration.
-
-
Kinetic Run:
-
Initiate the reaction in a thermostatted vessel.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary to stop it from proceeding further before analysis.
-
Inject the quenched sample into the HPLC.
-
Data Analysis
The concentration of the reactant and any products at each time point can be determined from their respective peak areas using the calibration curves. This data can then be used to determine the reaction order and rate constants as described in the spectrophotometry section.
Hypothetical Data Presentation
The following table shows hypothetical data for the reaction of this compound to form "Product A".
| Time (minutes) | Peak Area (Reactant) | Concentration (Reactant, M) | Peak Area (Product A) | Concentration (Product A, M) |
| 0 | 589000 | 1.00E-03 | 0 | 0.00E+00 |
| 15 | 471200 | 8.00E-04 | 115000 | 2.00E-04 |
| 30 | 377000 | 6.40E-04 | 207000 | 3.60E-04 |
| 60 | 241300 | 4.10E-04 | 332400 | 5.90E-04 |
| 120 | 98900 | 1.68E-04 | 465800 | 8.32E-04 |
Advanced Kinetic Studies and Mechanistic Insights
Once the basic kinetic parameters are established, more advanced studies can be undertaken to gain deeper mechanistic insights.
Temperature Dependence and Activation Energy
By conducting kinetic runs at several different temperatures, the activation energy (Ea) of the reaction can be determined using the Arrhenius equation:
k = A e-Ea/RT
A plot of ln(k) versus 1/T (where T is in Kelvin) will yield a straight line with a slope of -Ea/R, where R is the gas constant.
Isotope Labeling Studies
To probe the reaction mechanism, kinetic isotope effect studies can be performed by synthesizing isotopically labeled this compound (e.g., with deuterium) and comparing its reaction rate to the unlabeled compound.
The following diagram depicts a hypothetical degradation pathway for this compound, which could be elucidated through kinetic and mechanistic studies.
Sources
- 1. Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Virtual Labs [mas-iiith.vlabs.ac.in]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Cyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. researchgate.net [researchgate.net]
"derivatization of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one for analysis"
An In-Depth Guide to the Derivatization of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one for Chromatographic Analysis
Abstract
This compound is a significant cyclic keto-enol compound found in various natural products and used as a synthetic intermediate. Its analysis, particularly by gas chromatography-mass spectrometry (GC-MS), presents considerable challenges due to its inherent chemical properties. The presence of a polar hydroxyl group and a ketone susceptible to tautomerism leads to poor chromatographic performance, thermal instability, and analytical ambiguity. This application note provides a comprehensive guide to overcoming these challenges through chemical derivatization. We detail the underlying principles, offer validated, step-by-step protocols for methoximation and silylation, and discuss the expected analytical outcomes, empowering researchers to achieve robust, reproducible, and accurate quantification.
The Analytical Challenge: Why Derivatization is Essential
The direct analysis of this compound via GC-MS is often unfeasible. The molecule's structure, featuring both a hydroxyl (-OH) and a carbonyl (C=O) group, introduces several analytical hurdles:
-
Low Volatility: The polar hydroxyl group engages in strong intermolecular hydrogen bonding, which significantly raises the boiling point of the analyte. This makes it difficult to vaporize the compound in the GC inlet without excessively high temperatures[1].
-
Thermal Instability: High temperatures required for volatilization can cause the molecule to degrade, leading to inaccurate quantification and the appearance of artifact peaks.
-
Keto-Enol Tautomerism: The ketone group exists in equilibrium with its enol tautomer. This equilibrium results in two distinct chemical species, each with a reactive hydroxyl group. If analyzed directly or with a single-step derivatization, this can produce multiple, poorly resolved peaks for a single analyte, complicating quantification[2][3][4][5].
-
Poor Peak Shape: The polar nature of the analyte can lead to interactions with active sites within the GC system (e.g., inlet liner, column), resulting in broad, tailing peaks and reduced sensitivity[1].
Derivatization is a chemical modification process that addresses these issues by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties, making the compound suitable for GC-MS analysis[1][6].
Caption: Logic diagram illustrating how derivatization resolves the analytical challenges.
The Optimal Strategy: Two-Step Methoximation and Silylation
For compounds possessing both carbonyl and hydroxyl groups, a two-step derivatization is the gold standard for achieving accurate and reproducible results.
-
Methoximation: This initial step specifically targets the ketone functional group. The analyte is reacted with methoxyamine hydrochloride (MOX) to convert the carbonyl into a stable methoxime derivative. The primary purpose of this step is to "lock" the ketone in a single form, preventing the keto-enol tautomerism that would otherwise lead to multiple derivative products during the subsequent silylation step[2][7][8].
-
Silylation: Following methoximation, a silylating reagent is added to target the hydroxyl group. This reaction replaces the active hydrogen of the -OH group with a nonpolar trimethylsilyl (TMS) group [-Si(CH₃)₃]. This transformation dramatically increases the analyte's volatility and thermal stability, making it ideal for GC analysis[7][9]. The resulting TMS ethers often produce characteristic and structurally informative fragmentation patterns in the mass spectrometer[10][11].
Caption: The two-step derivatization reaction pathway for this compound.
Reagent Selection and Considerations
The choice of silylating reagent is critical for reaction efficiency. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are two of the most powerful and commonly used reagents[7].
| Reagent Feature | BSTFA | MSTFA |
| Silylating Strength | Very Strong | Strongest & Most Versatile[7] |
| By-products | N-trimethylsilyl-trifluoroacetamide | N-methyl-trifluoroacetamide |
| Volatility of By-products | More volatile than analyte derivatives | Most volatile TMS reagent[1][9] |
| Key Advantage | Widely applicable, often used with a catalyst. | By-products are extremely volatile, reducing chromatographic interference, making it ideal for trace analysis[1]. |
| Catalyst Addition | Often used with 1% Trimethylchlorosilane (TMCS) to enhance reactivity, especially for hindered hydroxyls[12][13]. | Can be used with or without a catalyst. |
Expert Recommendation: For most applications, BSTFA with 1% TMCS provides a robust and cost-effective solution. For ultra-trace analysis where reagent by-products might interfere with analyte peaks, MSTFA is the superior choice.
Detailed Experimental Protocols
Safety First: Derivatization reagents are moisture-sensitive and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware and syringes must be scrupulously dry to prevent reagent degradation[13][14].
Protocol 1: Two-Step Methoximation-Silylation (Recommended)
This protocol is designed to provide the most accurate and reproducible results by eliminating tautomerism.
Materials:
-
Dried sample extract containing the analyte.
-
Pyridine (anhydrous).
-
Methoxyamine hydrochloride (MOX) solution (20 mg/mL in anhydrous pyridine).
-
Silylating Reagent: BSTFA + 1% TMCS or MSTFA.
-
GC vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen. The presence of water will inhibit the reaction[15].
-
Methoximation:
-
Silylation:
-
Add 100 µL of the chosen silylating reagent (e.g., BSTFA + 1% TMCS) to the cooled vial.
-
Tightly re-cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30-60 minutes. Reaction time may need optimization depending on the sample matrix[12].
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
Protocol 2: Single-Step Silylation
This abbreviated protocol can be used for rapid screening but may produce multiple peaks due to the keto-enol tautomerism. It targets only the hydroxyl group(s).
Materials:
-
Dried sample extract.
-
Silylating Reagent: BSTFA + 1% TMCS or MSTFA.
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile).
-
GC vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Reagent Addition:
-
Dissolve the dried sample in 50 µL of an anhydrous solvent like pyridine.
-
Add 100 µL of BSTFA + 1% TMCS. A molar excess of the reagent is crucial to drive the reaction to completion.
-
-
Reaction:
-
Analysis:
-
Cool the vial to room temperature before opening and injecting into the GC-MS.
-
Analytical Method and Expected Results
GC-MS Parameters (Typical Starting Point):
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Low-to-mid polarity columns provide excellent resolution for TMS derivatives. Avoid PEG columns. |
| Injector Temp. | 250 - 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 100°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | This program should be optimized to ensure separation from matrix components. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | m/z 50 - 550 | Covers the expected mass range of the derivative and its fragments. |
Expected Mass Spectral Fragmentation: The mass spectrum of the final TMS-methoxime derivative will exhibit characteristic ions that aid in its identification.
| m/z Value | Ion Identity | Significance |
| M+ | Molecular Ion | Represents the intact derivatized molecule. May be weak or absent. |
| [M-15]+ | [M - CH₃]+ | Loss of a methyl group from the TMS moiety. A very common and diagnostically useful fragment[16]. |
| [M-31]+ | [M - OCH₃]+ | Loss of the methoxy group from the methoxime, indicative of the initial derivatization of the ketone. |
| [M-89]+ | [M - OSi(CH₃)₃]+ | Loss of the trimethylsiloxy group. |
| 73 | [Si(CH₃)₃]+ | The trimethylsilyl cation. A base peak or very abundant ion, confirming successful silylation[11][17]. |
Workflow Visualization
Caption: Complete workflow for the two-step derivatization and GC-MS analysis.
Conclusion
The chemical derivatization of this compound is an indispensable step for reliable analysis by GC-MS. The recommended two-step methoximation-silylation protocol effectively addresses the challenges of low volatility, thermal instability, and keto-enol tautomerism. By converting the polar functional groups into stable, volatile derivatives, this method yields a single, sharp chromatographic peak with enhanced sensitivity and reproducibility. Adherence to these protocols will enable researchers, scientists, and drug development professionals to achieve high-quality, unambiguous analytical data for this important compound.
References
- Benchchem. (n.d.). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
- Benchchem. (n.d.). Application Notes and Protocols for BSTFA-TMCS Derivatization.
- ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
- Sigma-Aldrich. (n.d.). bstfa.pdf.
-
Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- X-mol. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- University of Colorado Boulder. (n.d.). GC Derivatization.
- Request PDF. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.
- Bibel, M. (2025, March 9).
- Fiehn, O., et al. (n.d.). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. Semantic Scholar.
- Petersson, G. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives.
-
Schymanski, E. L., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics, 38(Supplement_2), ii134–ii141. [Link]
-
Cosovanu, D., et al. (2021). A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry. Metabolomics, 17(2), 22. [Link]
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]
-
Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 2,3,5,6-Tetrahydroxyhexanal Following Derivatization.
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of β-Damascenone from 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of β-damascenone, a highly valued rose ketone, starting from 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, commonly known as grasshopper ketone. The synthetic strategy involves a two-step sequence: a Wittig reaction to introduce the C4 butenone side chain, followed by an acid-catalyzed dehydration and allylic rearrangement to furnish the final conjugated diene system. This guide is intended for researchers in organic synthesis, flavor and fragrance chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and characterization data.
Introduction
β-Damascenone is a potent fragrance and flavor compound found in various natural sources, including rose oil, grapes, and tobacco.[1] Its characteristic deep, floral, and fruity aroma makes it a crucial ingredient in the perfumery and food industries.[2] The damascenones are classified as C13-norisoprenoids, which are typically formed in nature through the degradation of carotenoids.[2] Due to its low natural abundance and high demand, chemical synthesis remains the primary source of β-damascenone for commercial applications.
Numerous synthetic routes to β-damascenone have been developed, often starting from precursors like β-ionone or citral.[3][4] This application note details a targeted synthesis from this compound, a known natural product sometimes referred to as "grasshopper ketone".[5] This approach leverages a strategic combination of olefination and rearrangement reactions to construct the target molecule.
Synthetic Strategy Overview
The synthesis is designed in two key stages, as illustrated below. The initial step involves the formation of a carbon-carbon bond via a Wittig reaction, a reliable method for converting ketones into alkenes.[6] The subsequent step is a carefully controlled acid-catalyzed dehydration of a tertiary alcohol, which induces an allylic rearrangement to form the thermodynamically favored conjugated diene system of β-damascenone.[7]
Caption: Overall two-step synthetic workflow.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥95% | Commercially available |
| (3-Oxobutyl)triphenylphosphonium chloride | ≥97% | Commercially available |
| Potassium tert-butoxide (KOtBu) | ≥98% | Commercially available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially available |
| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | ≥98% | Commercially available |
| Diethyl ether (Et₂O), anhydrous | ≥99% | Commercially available |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | Prepared in-house |
| Brine (saturated aqueous NaCl) | N/A | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | ≥99.5% | Commercially available |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially available |
| Hexane, HPLC grade | ≥98.5% | Commercially available |
| Ethyl acetate, HPLC grade | ≥99.5% | Commercially available |
Step 1: Wittig Reaction to form the Allylic Diol Intermediate
This step utilizes a Wittig reaction to form the butenone side chain. The phosphonium ylide is generated in situ from (3-oxobutyl)triphenylphosphonium chloride using potassium tert-butoxide as a strong base. The ylide then reacts with the ketone functionality of the starting material.[8]
Protocol:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-oxobutyl)triphenylphosphonium chloride (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq) portion-wise to the stirred suspension. The formation of the orange-red ylide should be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allylic diol intermediate.
-
The crude product can be purified by flash column chromatography on silica gel, though for many syntheses, the crude material can be carried forward to the next step.[3]
Step 2: Acid-Catalyzed Dehydration and Rearrangement to β-Damascenone
The crude allylic diol from the previous step is subjected to acidic conditions to facilitate the dehydration of the tertiary alcohol and the subsequent allylic rearrangement to form the conjugated diene system of β-damascenone. p-Toluenesulfonic acid is an effective catalyst for this transformation.[4]
Protocol:
-
Dissolve the crude allylic diol intermediate (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure β-damascenone.[9] Further purification can be achieved by vacuum distillation.
Reaction Mechanisms and Scientific Rationale
The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. The reaction proceeds through a [2+2] cycloaddition of the phosphorus ylide to the carbonyl group, forming a transient four-membered ring intermediate known as an oxaphosphetane.[7][10] This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is the primary driving force for this reaction.[11]
Caption: Simplified mechanism of the Wittig reaction.
Acid-Catalyzed Dehydration and Allylic Rearrangement
The dehydration of the tertiary alcohol proceeds via an E1 mechanism under acidic conditions.[12] The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation. A subsequent elimination of a proton from an adjacent carbon would lead to an alkene. However, in this specific substrate, the initial product of dehydration can undergo a facile, acid-catalyzed allylic rearrangement to form the more thermodynamically stable, fully conjugated system of β-damascenone.[13] This rearrangement is crucial for the formation of the final product.[5]
Characterization of β-Damascenone
The purified product should be characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Resonances corresponding to the olefinic protons of the butenone side chain and the cyclohexadiene ring, as well as the methyl groups.[14] |
| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon, olefinic carbons, and the quaternary and methyl carbons of the cyclohexadiene ring.[14] |
| Infrared (IR) | Characteristic absorption bands for the α,β-unsaturated ketone (C=O stretch around 1670 cm⁻¹) and C=C double bonds.[15] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 190, along with characteristic fragmentation patterns.[1] |
| Appearance | Pale yellow liquid with a characteristic floral, fruity odor.[14] |
| Purity (by GC) | ≥98% |
Troubleshooting and Optimization
-
Low yield in Wittig reaction: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The freshness and purity of the potassium tert-butoxide are critical for efficient ylide generation.
-
Incomplete dehydration: If the dehydration stalls, a fresh portion of the acid catalyst can be added. Ensure efficient water removal with the Dean-Stark apparatus.
-
Formation of side products: Over-exposure to strong acid or high temperatures during dehydration can lead to polymerization or undesired rearrangements. Careful monitoring of the reaction progress is essential. Purification by column chromatography is crucial to remove these impurities.[16][17]
Conclusion
This application note provides a robust and detailed protocol for the synthesis of β-damascenone from this compound. The described two-step sequence, involving a Wittig olefination and an acid-catalyzed dehydration/rearrangement, offers a reliable pathway for obtaining this high-value fragrance and flavor compound. The mechanistic insights and procedural details provided herein are intended to empower researchers to successfully execute this synthesis and adapt it for their specific research and development needs.
References
-
PubChem. (n.d.). beta-Damascenone. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of β-ionone and β-damascenone in grape. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
YouTube. (2019, January 9). The Wittig Reaction. The Organic Chemistry Tutor. Retrieved from [Link]
- Ayyar, K., Cookson, R., & Kagi, D. (1975). Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one]. Journal of the Chemical Society, Perkin Transactions 1, (18), 1727-1736.
- Liu, S., et al. (2024). Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4-syn-Elimination with H2 Evolution. Organic Letters.
- Google Patents. (n.d.). CN109053407B - Method for synthesizing beta-damascenone.
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-beta-damascenone. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Study on the Allylic Oxidation of Some β-Rose Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
NIST. (n.d.). 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Damascenone. Retrieved from [Link]
-
ResearchGate. (2024). Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4-syn-Elimination with H2 Evolution. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Damascenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
YouTube. (2019, July 24). Acid Catalyzed Dehydration of Alcohols to get Alkenes. The Organic Chemistry Tutor. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Application of Lindlar Catalyst in the Synthesis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one and its Precursors
Abstract
This technical guide delineates a strategic, multi-step synthesis for 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a valuable intermediate in the fragrance and pharmaceutical industries. Acknowledging the absence of a direct, single-step conversion utilizing a Lindlar catalyst, this document presents a scientifically robust, indirect pathway. The core of this methodology hinges on the selective hydrogenation of 4-oxoisophorone (also known as tea flavor ketone) using a Lindlar catalyst to produce a key saturated intermediate, which can then be further transformed. This guide provides a comprehensive examination of the underlying chemical principles, detailed experimental protocols, and the critical role of the Lindlar catalyst in achieving the desired selectivity.
Introduction: Deconstructing the Synthetic Challenge
The target molecule, this compound, is an α,β-unsaturated hydroxyketone. The direct application of a Lindlar catalyst for its synthesis is not feasible, as this catalyst is renowned for the partial hydrogenation of alkynes to cis-alkenes.[1][2][3] The absence of an alkyne functional group in the target molecule necessitates an alternative synthetic strategy.
This application note details a validated two-step synthesis, followed by a proposed third step, to achieve the target compound. The critical first step employs a Lindlar catalyst for the selective reduction of the carbon-carbon double bond in 4-oxoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione), a readily available starting material.[4][5] This approach highlights a less conventional but highly effective application of the Lindlar catalyst's selectivity.
The Synthetic Pathway: A Three-Stage Approach
The overall synthetic route is a three-stage process starting from 4-oxoisophorone:
-
Selective Hydrogenation of 4-Oxoisophorone: Utilization of a Lindlar catalyst to selectively reduce the α,β-unsaturated C=C bond, yielding the saturated dione, 2,6,6-trimethylcyclohexane-1,4-dione.
-
Chemoselective Reduction of the Dione: Reduction of one of the two ketone functionalities to a hydroxyl group, producing 4-hydroxy-2,6,6-trimethylcyclohexanone.
-
Introduction of Unsaturation (Proposed): Dehydrogenation of the saturated hydroxyketone to introduce a C=C bond at the desired position, yielding the final product, this compound.
Caption: Overall synthetic workflow.
The Linchpin: Understanding the Lindlar Catalyst
A Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a support, typically calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), and "poisoned" with a substance like lead acetate or quinoline.[6][7] This poisoning deactivates the palladium catalyst to a degree where it can selectively catalyze the addition of hydrogen to an alkyne to form a cis-alkene, without further reducing the alkene to an alkane.[8]
In the context of this synthesis, the poisoned nature of the Lindlar catalyst is expertly repurposed. While a standard palladium catalyst would readily reduce both the C=C double bond and the ketone functionalities of 4-oxoisophorone, the Lindlar catalyst exhibits chemoselectivity. It preferentially catalyzes the hydrogenation of the activated carbon-carbon double bond of the enone system while leaving the ketone groups intact. This selectivity is paramount for the success of the overall synthetic strategy.
Caption: Conceptual mechanism of Lindlar catalyst action.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Oxoisophorone | ≥98% | Sigma-Aldrich |
| Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead) | Strem Chemicals | |
| Hydrogen Gas | High Purity | Airgas |
| Ethanol | Anhydrous | Fisher Scientific |
| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics |
| Methanol | Anhydrous | J.T. Baker |
| N-Bromosuccinimide (NBS) | ≥98% | Alfa Aesar |
| Pyridine | Anhydrous | EMD Millipore |
| Diethyl Ether | Anhydrous | VWR |
Protocol 1: Selective Hydrogenation of 4-Oxoisophorone
This protocol is adapted from the principles described in patent CN114086111A.[4]
-
Reactor Setup: To a 500 mL hydrogenation reactor, add 4-oxoisophorone (15.2 g, 0.1 mol) and 200 mL of anhydrous ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the Lindlar catalyst (0.75 g, ~5 wt% of the substrate).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas three times, and then pressurize to 5 bar with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (25°C) and monitor the hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2,6,6-trimethylcyclohexane-1,4-dione as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Chemoselective Reduction to 4-Hydroxy-2,6,6-trimethylcyclohexanone
-
Dissolution: Dissolve the crude 2,6,6-trimethylcyclohexane-1,4-dione (15.4 g, 0.1 mol) in 250 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reductant Addition: Slowly add sodium borohydride (1.9 g, 0.05 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. Note: The stoichiometry is controlled to selectively reduce one ketone.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxy-2,6,6-trimethylcyclohexanone. Purification can be achieved via column chromatography on silica gel.
Protocol 3: Proposed Dehydrogenation to this compound
This is a proposed, literature-based approach for introducing the α,β-unsaturation.
-
Allylic Bromination: Dissolve the purified 4-hydroxy-2,6,6-trimethylcyclohexanone (15.6 g, 0.1 mol) in 200 mL of carbon tetrachloride. Add N-Bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of benzoyl peroxide.
-
Reaction Initiation: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter to remove succinimide, and wash the filtrate with a saturated sodium bicarbonate solution.
-
Dehydrobromination: Dissolve the crude bromo-intermediate in 150 mL of anhydrous pyridine and heat to reflux for 2-4 hours.
-
Extraction: After cooling, pour the reaction mixture into a separatory funnel containing 200 mL of 1 M HCl and extract with diethyl ether (3 x 100 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by column chromatography.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data (Expected) |
| 4-Oxoisophorone | C₉H₁₂O₂ | 152.19 | White to yellowish solid | ¹H NMR: Peaks in olefinic region; IR: C=O (conjugated) ~1670 cm⁻¹, C=O ~1710 cm⁻¹ |
| 2,6,6-Trimethylcyclohexane-1,4-dione | C₉H₁₄O₂ | 154.21 | White solid | ¹H NMR: Absence of olefinic protons; IR: C=O (saturated) ~1715 cm⁻¹ |
| 4-Hydroxy-2,6,6-trimethylcyclohexanone | C₉H₁₆O₂ | 156.22 | Colorless oil or low-melting solid | ¹H NMR: Appearance of a proton on a carbon bearing an alcohol; IR: O-H stretch ~3400 cm⁻¹, C=O (saturated) ~1710 cm⁻¹ |
| This compound | C₉H₁₄O₂ | 152.21 | ¹H NMR: Reappearance of olefinic protons; IR: O-H stretch ~3400 cm⁻¹, C=O (conjugated) ~1665 cm⁻¹ |
Conclusion
While a direct synthesis of this compound using a Lindlar catalyst is conceptually flawed, this application note demonstrates the catalyst's crucial role in a viable, multi-step synthetic pathway. By leveraging the chemoselectivity of the poisoned palladium catalyst, the activated C=C bond of 4-oxoisophorone can be efficiently reduced without affecting the ketone functionalities. This strategic application of a classic catalyst opens a reliable route to valuable saturated intermediates, which can be further elaborated to yield the desired α,β-unsaturated hydroxyketone. The protocols provided herein offer a robust framework for researchers and professionals in the fields of flavor, fragrance, and pharmaceutical development.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Reduction of Alkynes | OpenOChem Learn.
- Vertex AI Search. (2011).
- Vertex AI Search. (2023).
- Vertex AI Search. (2021).
- Vertex AI Search. (n.d.). Chemistry Lindlar Catalyst.
- Vertex AI Search. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Study.com.
- Vertex AI Search. (2019). Hydrogenation, Lindar's catalyst, Dissolving Metal Reduction - cis/trans alkenes. YouTube.
- Vertex AI Search. (2008). Hydrogenation Processes in the Synthesis of Perfumery Ingredients.
- Vertex AI Search. (2022). Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone.
- Vertex AI Search. (2021). Continuous Flow Hydrogenation of Flavorings and Fragrances Using 3D-Printed Catalytic Static Mixers.
- Vertex AI Search. (n.d.). palladium - Organic Syntheses Procedure.
- Vertex AI Search. (n.d.). SAFRANAL synthesis. ChemicalBook.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Catalysts | Special Issue : Catalysis for Flavours and Fragrances. MDPI.
- Vertex AI Search. (2011). The synthesis of safranal. DSpace@MIT.
- Vertex AI Search. (n.d.). The synthesis of safranal.
- Vertex AI Search. (n.d.). synthesis of safranal. DSpace@MIT.
- Vertex AI Search. (n.d.). Catalytic Opportunities in the Flavor and Fragrance Industry. Semantic Scholar.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Catalytic Reduction of Alkynes and Allenes.
- Vertex AI Search. (n.d.). Safranal | C10H14O | CID 61041. PubChem - NIH.
- Vertex AI Search. (2025). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- Vertex AI Search. (1949). The synthesis of 4-hydroxy-6(2':6':6'-trimethylcyclohex-1'-enyl)-4-methyl-hex-5-enl-yne. J Pharm Pharmacol.
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone - Eureka | Patsnap [eureka.patsnap.com]
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- 8. Β-Ionone Reactions with Ozone and OH Radical: Rate Constants and Gas-Phase Products [stacks.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Welcome to the technical support center for the synthesis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development and fragrance chemistry. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges. My insights are drawn from established chemical principles and field-proven experiences in synthetic organic chemistry.
I. Troubleshooting Guide
Low yields or impure products in the synthesis of this compound can often be traced back to a few key experimental variables. The following table outlines common issues, their probable causes, and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Reduction: The selective reduction of the precursor, such as 4-oxoisophorone ("tea aroma ketone"), may be incomplete.[1] 2. Catalyst Inactivity: The hydrogenation catalyst (e.g., Lindlar, Pd/CaCO3) may be poisoned or deactivated. 3. Side Reactions: Over-reduction to the corresponding diol or other side products may be occurring. | 1. Optimize Reaction Conditions: Increase hydrogen pressure, reaction time, or temperature incrementally. Ensure efficient stirring to maximize catalyst contact. 2. Catalyst Handling: Use fresh, high-quality catalyst. Ensure the solvent is anhydrous and the starting material is free of impurities that could act as catalyst poisons (e.g., sulfur compounds). 3. Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, preventing over-reduction. |
| Formation of Multiple Products (Low Selectivity) | 1. Non-Selective Reducing Agent: The choice of reducing agent may not be selective enough for the target carbonyl group, especially if there are multiple reducible functional groups. 2. Isomerization: The double bond may migrate under the reaction conditions, leading to isomeric byproducts. | 1. Use a Chemoselective Reducing Agent: For the reduction of a diketone intermediate like 2,2,6-trimethyl-1,4-cyclohexanedione, a selective catalyst such as a specific chiral rhodium complex can improve selectivity for the desired hydroxyl group formation.[1] 2. Control Reaction Temperature: Lowering the reaction temperature can often minimize isomerization and other side reactions. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Insufficient Catalyst Loading: The amount of catalyst used was not sufficient to convert all of the starting material. | 1. Increase Reaction Time: Continue to monitor the reaction until TLC or GC analysis shows the absence of the starting material. 2. Optimize Catalyst Loading: Increase the catalyst loading in small increments in subsequent experiments to find the optimal amount for full conversion. |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation during Workup: The product and byproducts may have similar polarities, leading to difficult separation. 2. Co-elution during Chromatography: The desired product and impurities may have similar retention factors on the chosen stationary phase. | 1. Aqueous Workup Optimization: Use brine washes to break emulsions. Adjust the pH of the aqueous layer to ensure the product is in its neutral form. 2. Chromatography Optimization: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel) if co-elution persists. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound and its analogues?
A common and readily available starting material for a closely related saturated compound, 4-hydroxy-2,2,6-trimethylcyclohexanone, is 4-oxoisophorone, also known as "tea aroma ketone".[1] This precursor can be selectively hydrogenated to yield the target molecule's core structure. The synthesis of the unsaturated target molecule would involve a selective reduction of one carbonyl group of a diketone precursor.
Q2: How can I monitor the progress of the reaction effectively?
Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are the most effective techniques for monitoring this reaction. For TLC, a mobile phase of ethyl acetate and hexane (e.g., 30:70 v/v) on a silica gel plate is a good starting point. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For GC analysis, a capillary column suitable for polar compounds should be used.
Q3: What are the key safety precautions I should take during this synthesis?
Hydrogenation reactions should always be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate pressure-rated equipment. Hydrogen is highly flammable and can form explosive mixtures with air. Catalysts like palladium on carbon can be pyrophoric, especially after filtration, and should be handled with care, preferably kept wet with solvent until properly disposed of. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q4: Can this synthesis be performed stereoselectively?
Yes, stereoselective synthesis is possible and is often a key goal, especially in the fragrance industry. The use of chiral catalysts, such as chiral rhodium complexes for hydrogenation, can lead to the formation of a specific stereoisomer of the final product.[1] Enzymatic reductions are also a powerful tool for achieving high enantioselectivity.
III. Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2,2,6-trimethylcyclohexanone from 4-Oxoisophorone (A Related Saturated Analogue)
This protocol is based on a patented method for a related saturated compound and serves as a foundational procedure.[1]
Step 1: Selective Hydrogenation of the Double Bond
-
To a pressure reactor, add 4-oxoisophorone (1 part by weight), 5% palladium on calcium carbonate catalyst (0.01 parts by weight), and ethanol (1 part by weight).
-
Seal the reactor and purge with nitrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 2.0 MPa.
-
Stir the mixture and maintain the internal temperature at 60°C for 3 hours.
-
Monitor the reaction by GC for the disappearance of the starting material.
-
Upon completion, cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,2,6-trimethyl-1,4-cyclohexanedione.
Step 2: Selective Reduction of the Carbonyl Group
-
Under an inert atmosphere, dissolve the crude 2,2,6-trimethyl-1,4-cyclohexanedione in absolute ethanol.
-
Add a suitable chiral rhodium catalyst (e.g., Rh(CO)2acac with a chiral ligand) to the solution.
-
Pressurize the reactor with hydrogen.
-
Stir the reaction at a controlled temperature until GC analysis indicates the formation of 4-hydroxy-2,2,6-trimethylcyclohexanone.
-
After the reaction is complete, remove the catalyst by filtration and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizing the Workflow and Logic
Diagram 1: General Troubleshooting Workflow
This diagram illustrates a systematic approach to troubleshooting common issues during the synthesis.
Caption: A logical workflow for diagnosing and addressing suboptimal synthesis outcomes.
Diagram 2: Reaction Parameter Optimization Logic
This diagram shows the relationship between key reaction parameters and the desired outcome of high yield and purity.
Caption: Interplay of reaction parameters for optimizing the synthesis.
V. References
-
Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone. Eureka | Patsnap. Available at:
Sources
Technical Support Center: Byproduct Identification in 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the identification and mitigation of byproducts. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental decisions.
Introduction
The synthesis of this compound, a valuable intermediate in the fragrance and pharmaceutical industries, is most commonly achieved through the selective oxidation of β-ionone. While seemingly straightforward, this oxidation is often accompanied by the formation of various byproducts that can complicate purification and reduce yields. This guide offers a structured approach to identifying these impurities and optimizing your reaction conditions to favor the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from β-ionone?
The primary byproducts arise from the oxidation of β-ionone at different positions. The most frequently encountered byproduct is β-ionone epoxide , formed by the epoxidation of the endocyclic C=C bond.[1] Other potential byproducts include 4-oxo-β-ionone from over-oxidation of the target molecule, and various isomers or degradation products resulting from UV-induced reactions or bond scission, especially if photochemical methods are employed.[2][3]
Q2: How does the choice of oxidant influence byproduct formation?
The choice of oxidant is critical in determining the selectivity of the reaction.
-
meta-Chloroperoxybenzoic acid (m-CPBA): A common reagent for this transformation, m-CPBA can lead to a mixture of products.[4][5][6] It can either epoxidize the double bond to form β-ionone epoxide or, under certain conditions, participate in a Baeyer-Villiger oxidation of the ketone, though this is less common for α,β-unsaturated ketones.[4][5] The reaction conditions must be carefully controlled to favor hydroxylation over epoxidation.
-
Molecular Oxygen: In the presence of suitable catalysts (e.g., Ag/Se), molecular oxygen can be a highly selective and environmentally friendly oxidant for producing β-ionone epoxide.[1] Controlling the oxygen concentration is vital, as excessive oxygen can lead to further degradation products like dihydroactinidiolide (dhA).[7]
-
Fungal Peroxygenases: These biocatalysts can offer high regioselectivity towards the C-4 position, yielding the desired 4-hydroxy-β-ionone. However, over-oxygenation can still occur, leading to the formation of 4-oxo-β-ionone.[3]
-
UV/Chlorination: This advanced oxidation process generates highly reactive hydroxyl and chlorine radicals, leading to faster degradation of β-ionone.[2] However, it can also produce a more complex mixture of byproducts through isomerization and bond scission.[2]
Q3: What is the impact of reaction parameters like temperature and pH on byproduct formation?
Temperature and pH are crucial parameters for controlling the reaction's selectivity.
-
Temperature: Higher temperatures can accelerate the reaction but often lead to a decrease in selectivity and an increase in byproduct formation. Thermal degradation of both the starting material and the product can occur, especially under harsh conditions.[7] It is generally recommended to conduct the oxidation at lower temperatures (e.g., 0-5°C) to minimize side reactions.
-
pH: The pH of the reaction medium can influence the reactivity of the oxidant and the stability of the product. For instance, in UV/chlorination, an acidic pH is favorable for the degradation of β-ionone.[2] For enzymatic reactions, maintaining the optimal pH for the specific enzyme is critical to ensure both activity and selectivity.[3]
Troubleshooting Guide
Problem: Low yield of this compound with a major unknown peak in the GC-MS analysis.
Hypothesis: The primary cause is likely the formation of a significant byproduct, most commonly β-ionone epoxide, due to non-selective oxidation.
Step-by-Step Identification Protocol:
-
Acquire High-Quality GC-MS Data: Ensure good chromatographic separation to resolve the main product from the byproducts.
-
Analyze the Mass Spectrum of the Unknown Peak: Compare the fragmentation pattern with known spectra of potential byproducts.
-
Consult Reference Spectra: Utilize spectral libraries (e.g., NIST) and literature data for comparison. The mass spectra of β-ionone and its derivatives have been well-characterized.[8][9]
-
Consider Co-injection: If a standard of a suspected byproduct (e.g., β-ionone epoxide) is available, perform a co-injection experiment. An increase in the peak area of the unknown confirms its identity.
Table 1: Typical GC-MS Data for Key Compounds
| Compound | Molecular Weight | Key Mass Fragments (m/z) | Notes |
| β-Ionone (Starting Material) | 192.29 | 177, 136, 91 | The fragment at m/z 177 corresponds to the loss of a methyl group (-CH3).[8] |
| This compound (Target Product) | 168.23 | 153, 125, 110 | Fragmentation pattern will show the loss of a methyl group and water. |
| β-Ionone Epoxide (Primary Byproduct) | 208.29 | 193, 165, 123 | The molecular ion peak will be at m/z 208, with a significant fragment at 193 (loss of -CH3). |
| 4-Oxo-β-ionone (Over-oxidation Byproduct) | 166.22 | 151, 123, 109 | Indicates further oxidation of the desired hydroxyl group to a ketone.[3] |
Corrective Actions:
The key to minimizing byproduct formation is to enhance the selectivity of the oxidation.
Table 2: Impact of Reaction Parameters on Product/Byproduct Ratio
| Parameter | To Increase Target Product Yield | To Decrease Byproduct Formation | Rationale |
| Oxidant | Use a more selective reagent like a fungal peroxygenase.[3] | Avoid highly reactive, non-selective oxidants if possible. | Selective oxidants target the desired position on the molecule more effectively. |
| Temperature | Maintain low temperatures (e.g., 0-5°C). | Avoid elevated temperatures. | Reduces the rate of side reactions and potential thermal degradation.[7] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or GC) and stop it once the starting material is consumed. | Avoid prolonged reaction times. | Prevents over-oxidation of the desired product to 4-oxo-β-ionone.[3] |
| Catalyst | If using a catalytic system, ensure its purity and optimal loading. | Avoid catalyst deactivation or side reactions. | A well-functioning catalyst is crucial for selectivity. |
Experimental Workflows and Diagrams
Troubleshooting Workflow for Byproduct Identification
The following diagram outlines a logical workflow for identifying and mitigating unknown byproducts in your synthesis.
Caption: A systematic workflow for troubleshooting byproduct formation.
Reaction Mechanism: Formation of Product and Key Byproduct
This diagram illustrates the competing reaction pathways from β-ionone when using a peroxy acid like m-CPBA.
Caption: Competing oxidation pathways of β-ionone.
Appendix: Detailed Analytical Protocol
A1: Sample GC-MS Method for Product Analysis
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 amu
This method provides a general guideline. The parameters should be optimized for your specific instrument and sample matrix.
References
- ResearchGate. (n.d.). Possible path for the oxidation of β‐ionone.
- Lee, J., et al. (2019). Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions. Journal of Environmental Management, 243, 134-142.
- Yusoff, M. M., et al. (2021). β-Ionone Formation due to the Degradation Process of Carotenoids from Crude Palm Oil on Thermal Process under Various Oxygen. Journal of Oleo Science, 70(11), 1583-1590.
- ResearchGate. (n.d.). Incorporation of molecular oxygen into-ionone determined by GC-MS analysis.
- Ma, G., et al. (2022). Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening. Frontiers in Plant Science, 13, 868916.
- ResearchGate. (n.d.). HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal.
- Gutiérrez, A., et al. (2020). Selective Oxygenation of Ionones and Damascones by Fungal Peroxygenases. Journal of Agricultural and Food Chemistry, 68(16), 4658-4668.
- Baldermann, S., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(8), 2167.
- ResearchGate. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone.
- Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?.
- Lykakis, I. N., et al. (2022). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook.
- ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- Shi, P., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(8), 2167.
- ECHEMI. (n.d.). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?.
- Scilit. (n.d.). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection.
- Khachik, F., et al. (2010). Synthesis of (3S)- and (3R)-3-Hydroxy-β-ionone and Their Transformation into (3S)-β-Cryptoxanthin and (3R)-β-Cryptoxanthin. Helvetica Chimica Acta, 93(12), 2413-2426.
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
- University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from University of Rochester Department of Chemistry.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester Department of Chemistry.
- Biosynth. (n.d.). 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one.
- The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems [Video]. YouTube.
- Hussain, H., et al. (2014). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 4(25), 12886-12917.
- OECD Existing Chemicals Database. (2006). β-IONONE.
- Wikipedia. (n.d.). Ionone.
- Open Textbook Publishing. (n.d.). Identification of an Unknown Organic Solid–Planning Scenario and Background.
- Google Patents. (n.d.). US3892766A - Process for the preparation of 4-keto-1,2,3,4-tetrahydrocarbazole.
- PubChem. (n.d.). 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde.
- Gacs-Baitz, E., et al. (2013). A Practical Chemo-enzymatic Approach to Highly Enantio-Enriched 10-Ethyl-7,8-dihydro-γ-ionone Isomers: A Method for the Synthesis of 4,5-Didehydro-α-Ionone. Molecules, 18(7), 8158-8169.
- NIST. (n.d.). 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde.
- Ghorai, M. K., et al. (2022). Recent advances in the synthesis and applications of β-keto sulfones. Organic & Biomolecular Chemistry, 20(44), 8563-8588.
- Kiss, R., et al. (2019). The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. Beilstein Journal of Organic Chemistry, 15, 2376-2383.
- ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
- Reddit. (2021). Common sources of mistake in organic synthesis.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one Purification
Welcome to the technical support guide for the purification of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one (CAS 19620-37-2). This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the isolation and purification of this valuable synthetic intermediate. The methodologies and advice presented herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
Introduction to the Compound
This compound is a functionalized cyclohexenone derivative. Its structure, containing a hydroxyl group, a ketone, and a carbon-carbon double bond, imparts moderate polarity and specific chemical reactivity. These features make its purification a critical step to remove structural isomers, starting materials, and byproducts, ensuring the integrity of subsequent synthetic steps or final product quality. This guide provides a systematic approach to achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
The two most effective and widely used techniques for this compound are silica gel column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from impurities with different polarities.[1][2] Recrystallization is a powerful final polishing step to obtain a highly crystalline and pure product, provided a suitable solvent is identified.
Q2: What are the common impurities I should expect?
Common impurities often include unreacted starting materials, over-oxidized byproducts (such as diones), or isomers formed during synthesis. For instance, if the synthesis involves the oxidation of an alcohol, incomplete reaction will leave starting material. If a related compound, 2,6,6-trimethyl-2-cyclohexene-1,4-dione, is used as a precursor, it could be a potential impurity.[3]
Q3: How can I monitor the purity of my compound during the purification process?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring of column chromatography fractions. For final purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to quantify purity and confirm structural identity.[4]
Q4: What are the recommended storage conditions for the purified product?
Due to the presence of functional groups susceptible to oxidation and potential polymerization, the purified compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Using an amber glass vial can protect it from light.
Troubleshooting and Purification Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Low Recovery from Silica Gel Column Chromatography
Question: I am experiencing a significant loss of my compound during column chromatography. The total mass recovered from all fractions is much lower than the amount I loaded. What could be the cause?
-
Possible Cause 1: Irreversible Adsorption. The compound's hydroxyl and ketone groups can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible binding or streaking.
-
Solution: Consider deactivating the silica gel. This can be done by preparing the slurry in your starting mobile phase and adding 0.5-1% triethylamine to neutralize the acidic sites. Alternatively, using a different stationary phase like neutral alumina might be beneficial.
-
-
Possible Cause 2: Compound Degradation. The acidic nature of silica gel can sometimes catalyze degradation or rearrangement of sensitive molecules.
-
Solution: In addition to using deactivated silica, ensure the purification is performed swiftly and at room temperature. Avoid leaving the compound on the column for extended periods. Analyzing a small spot on a TLC plate left in the developing chamber for an extended time can sometimes indicate stability issues.
-
-
Possible Cause 3: Incorrect Eluent Polarity. If the mobile phase is not polar enough, your compound may not elute from the column at all.
-
Solution: Systematically increase the polarity of your eluent. If you started with 10% Ethyl Acetate in Hexanes, try increasing it to 20%, 30%, and even higher. Use TLC to guide your choice of solvent system before running the column.[2]
-
Issue 2: Co-elution of Impurities
Question: My product is eluting from the column, but it's contaminated with an impurity of very similar polarity. How can I improve the separation?
-
Possible Cause 1: Inadequate Solvent System. The chosen solvent system may not have sufficient resolving power for the specific mixture of compounds.
-
Solution 1 (Optimize Gradient): Switch from an isocratic (constant solvent ratio) elution to a shallow gradient elution. Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent. This can help resolve compounds with close Rf values.[5]
-
Solution 2 (Change Solvent Selectivity): If a Hexanes/Ethyl Acetate system is failing, try a different solvent system. For example, a Dichloromethane/Methanol or a Toluene/Acetone system offers different types of intermolecular interactions and may improve separation.
-
-
Possible Cause 2: Column Overloading. Loading too much crude material onto the column can lead to broad, overlapping bands.
-
Solution: As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample. A taller, thinner column generally provides better separation than a shorter, wider one.[6]
-
Issue 3: Failure to Induce Crystallization
Question: After column purification, my product is a clear oil. I've been unable to get it to crystallize from various solvents. What should I do?
-
Possible Cause 1: Residual Impurities. Even small amounts of impurities can inhibit the formation of a crystal lattice.
-
Solution: Re-purify the material using column chromatography with a very shallow gradient to ensure the highest possible purity. Combine only the fractions that are spotlessly clean by TLC analysis.
-
-
Possible Cause 2: Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Solution: Systematically test solvents of varying polarities. Start with a small amount of your oil in a test tube. Add a solvent dropwise at room temperature. If it dissolves, the solvent is too good. If it doesn't, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have found a potential solvent. Consider binary solvent systems (e.g., Diethyl Ether/Hexane or Acetone/Water), where the compound is soluble in one solvent and insoluble in the other.
-
-
Possible Cause 3: Oil Formation ("Oiling Out"). The compound may be separating from the solution as a liquid phase rather than a solid, often because the solution is too concentrated or cooled too quickly.
-
Solution: Add slightly more hot solvent to the solution to make it less saturated. Ensure the solution cools down very slowly. You can insulate the flask to encourage slow cooling. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help initiate crystallization.
-
Experimental Protocols & Data
Compound Properties
| Property | Value | Source |
| CAS Number | 19620-37-2 | [7] |
| Molecular Formula | C₉H₁₄O₂ | [7] |
| Molecular Weight | 154.21 g/mol | [7] |
| Boiling Point (est.) | 258.8 °C @ 760 mmHg | [7] |
| Appearance | Typically a viscous oil or low-melting solid | General Knowledge |
| Solubility (est.) | Soluble in water (2.8e+4 mg/L) | [7] |
Protocol 1: Silica Gel Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude material.
-
Select the Eluent: Using TLC, identify a solvent system that provides an Rf value of ~0.25-0.35 for the target compound. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.
-
Prepare the Column:
-
Securely clamp a glass chromatography column (e.g., 40 mm diameter) in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5]
-
Prepare a slurry by mixing ~50 g of silica gel with your starting eluent (e.g., 10% EtOAc/Hexanes) in a beaker.[5]
-
Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[2]
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Load the Sample:
-
Dissolve the ~1 g of crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully pipette this solution onto the top of the silica bed.
-
Drain the solvent until the sample is absorbed onto the silica.
-
Gently add a thin layer of sand on top to prevent disturbance of the sample band.[5]
-
-
Elute and Collect:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (flash chromatography) and begin collecting fractions in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates.
-
If separation is poor, you can gradually increase the polarity of the eluent (e.g., from 10% to 20% EtOAc).[5]
-
-
Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Choose a Solvent System: Based on small-scale tests, select a suitable solvent or binary solvent system. For a moderately polar compound like this, systems like diethyl ether/hexane or toluene could be effective.
-
Dissolution: Place the purified oil in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves completely. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visualized Workflows
General Purification Workflow
Caption: A typical workflow for purifying this compound.
Troubleshooting Decision Tree: Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Cheméo. (n.d.). 1-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-2-en-1-one (CAS 56915-02-7). Retrieved from [Link]
-
How to run column chromatography. (n.d.). Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-2-en-1-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
FlavScents. (n.d.). 4-hydroxy-2,6,6-trimethyl cyclohex-2-en-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. Retrieved from [Link]
- Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11.
-
Patsnap. (n.d.). Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone. Retrieved from [Link]
-
FoodData Central. (2010). 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
- Wada, M., et al. (2003). Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction. Applied and Environmental Microbiology, 69(2), 933-937.
-
The Good Scents Company. (n.d.). 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butanol. Retrieved from [Link]
- Shcherbakova, V. A., et al. (2022). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. Metabolites, 12(11), 1089.
- Morgan, B. S., Roberts, S. M., & Evans, P. (2006). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Tetrahedron Letters, 47(31), 5569-5571.
-
ResearchGate. (2024). How to solve the problem with His-tagged protein purification?. Retrieved from [Link]
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Chiral Separation of Cyclic Ketones: A Technical Support Center
Welcome to the technical support center for the chiral separation of cyclic ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with resolving these structurally demanding molecules. The conformational rigidity and the proximity of the stereocenter to the polar carbonyl group in cyclic ketones often lead to difficult separations.
This document moves beyond simple protocols to explain the causality behind common problems and provides robust, field-proven troubleshooting strategies to empower you in your method development.
Frequently Asked Questions (FAQs)
Q1: Which type of Chiral Stationary Phase (CSP) is generally most effective for cyclic ketones?
A1: Polysaccharide-based CSPs are widely recognized as the most powerful and versatile for resolving a broad range of racemates, including cyclic ketones.[1][2][3] Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points.[1] These CSPs form chiral grooves where analyte enantiomers can interact via a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4][5] The carbonyl group of the ketone is a key interaction point, often engaging with the carbamate groups on the CSP backbone.[4] Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) offer a significant advantage as they are compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity.[4][6]
Q2: What is a good universal starting mobile phase for screening cyclic ketone separations?
A2: For normal phase chromatography, a mixture of a nonpolar solvent (like n-Hexane or Heptane) and an alcohol modifier (like Isopropanol or Ethanol) is the standard. A typical starting point is Hexane/Isopropanol (90:10, v/v) .
-
Causality: The nonpolar bulk solvent minimizes interactions with the CSP, allowing the chiral recognition to dominate. The alcohol modifier is critical; it competes with the analyte for polar interaction sites on the CSP.[5] Adjusting the type and concentration of the alcohol is one of the most powerful tools for modulating retention and selectivity. More polar or higher concentrations of alcohol will generally decrease retention time.
For reversed-phase or polar organic modes, especially with immobilized phases, combinations like Acetonitrile/Water or Methanol with volatile additives (like ammonium acetate) are common starting points.[7]
Q3: Should I prioritize optimizing the mobile phase or changing the CSP when I have poor separation?
A3: Always start by optimizing the mobile phase and temperature on your primary column. Chiral method development is often an empirical process, but systematically exploring the mobile phase is more time and cost-effective than screening multiple columns initially.[8][9] Only after you have thoroughly investigated the effects of different alcohol modifiers, their concentrations, and temperature should you move to a different CSP. Selectivity is influenced by the stationary phase, mobile phase, and temperature, and all three should be explored.[3]
Troubleshooting Guide: From Problem to Resolution
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: Poor or No Resolution (Rs < 1.2)
A: Poor resolution stems from two fundamental chromatographic factors: insufficient selectivity (α) or low column efficiency (N). The goal is to enhance the differential interaction between the enantiomers and the CSP.
Immediate Troubleshooting Steps:
-
Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the CSP, which can significantly improve resolution, albeit at the cost of longer analysis times.
-
Lower the Temperature: In many cases, reducing the column temperature (e.g., from 25°C to 10°C) enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[10] This often leads to greater selectivity (α) and better resolution. However, this effect is not universal and sometimes higher temperatures can improve separation, so it's a parameter that must be tested empirically.[11]
Systematic Optimization Workflow:
If immediate steps fail, a more systematic approach is required.
-
Step 1: Change the Alcohol Modifier: The nature of the alcohol modifier has a profound impact on selectivity. If you started with Isopropanol (IPA), switch to Ethanol (EtOH) or vice versa. The structural differences between the alcohols alter the solvation of both the analyte and the CSP, changing the thermodynamics of the chiral recognition process.
-
Step 2: Vary the Modifier Concentration: Methodically adjust the percentage of your alcohol modifier. For a Hexane/IPA system, screen concentrations from 2% up to 20%. Small changes can lead to dramatic differences in selectivity.
-
Step 3: Consider a Different CSP: If extensive mobile phase and temperature optimization on one polysaccharide CSP fails, the next logical step is to screen a CSP with a different backbone or derivative. An excellent strategy is to test both an amylose-based (e.g., Chiralpak IA) and a cellulose-based (e.g., Chiralpak IB) column, as their helical structures provide complementary chiral environments.[2][4]
Table 1: Effect of Mobile Phase Modifier on the Separation of a Hypothetical Cyclic Ketone
| Mobile Phase (Hexane/Alcohol) | Modifier | % Modifier | Retention Time (k1) | Selectivity (α) | Resolution (Rs) |
| 90:10 | Isopropanol | 10% | 5.8 | 1.05 | 0.9 |
| 95:5 | Isopropanol | 5% | 9.2 | 1.08 | 1.3 |
| 98:2 | Isopropanol | 2% | 15.1 | 1.12 | 1.8 |
| 90:10 | Ethanol | 10% | 4.5 | 1.09 | 1.4 |
| 95:5 | Ethanol | 5% | 7.8 | 1.15 | 2.1 |
As shown in the table, both the type and concentration of the alcohol modifier dramatically impact selectivity and resolution.
Caption: Troubleshooting workflow for poor chiral resolution.
Problem 2: Peak Tailing or Asymmetry (As > 1.2)
A: Peak tailing in chiral chromatography is often caused by secondary, non-enantioselective interactions between the analyte and the stationary phase, or by issues with the mobile phase.
Potential Causes & Solutions:
-
Active Sites on Silica: Residual silanol groups on the silica support can cause strong, undesirable interactions.
-
Solution: Add a small amount of a competitive agent to the mobile phase. For basic analytes, adding 0.1% of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) can mask these sites. For acidic analytes, 0.1% of an acidic additive like Trifluoroacetic Acid (TFA) or Acetic Acid is effective.[12]
-
-
Mobile Phase Incompatibility: The analyte may have poor solubility in the mobile phase, causing it to precipitate and re-dissolve at the head of the column.
-
Solution: Ensure your sample is fully dissolved in the initial mobile phase. If using a strong solvent for sample dissolution, inject the smallest possible volume to avoid solvent mismatch effects.[13]
-
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the column inlet, creating active sites that cause tailing.
-
Solution: Implement a robust column flushing protocol. For immobilized CSPs, a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used to wash the column.[6][13] Always check the column's instruction manual for solvent compatibility. Using a guard column is a highly effective preventative measure.[14]
-
Problem 3: Irreproducible Retention Times
A: Retention time instability is almost always linked to changes in the mobile phase composition or column temperature.
Troubleshooting Checklist:
-
Mobile Phase Composition: In normal phase, trace amounts of water can drastically alter retention times.[14] Ensure your solvents are fresh and of high purity. If preparing the mobile phase online with a gradient pump, verify the pump's performance by premixing the mobile phase manually and running it isocratically.[14]
-
Column Equilibration: Chiral columns, especially when using mobile phase additives, can require extended equilibration times. Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting injections. A stable baseline is a good indicator of equilibration.
-
Temperature Fluctuation: Verify that your column oven is maintaining a stable temperature. Even small fluctuations (±1-2°C) can cause noticeable shifts in retention, as the thermodynamics of partitioning are temperature-dependent.[15]
-
Additive Memory Effect: If you switch between methods using acidic and basic additives on the same column, residual additives can persist and affect subsequent analyses.[12] It is best practice to dedicate columns to specific additive types or perform an exhaustive regeneration procedure between uses.
Experimental Protocols
Protocol 1: Systematic Screening for Cyclic Ketone Method Development
This protocol outlines a systematic approach to efficiently screen for optimal separation conditions.
Objective: To identify a suitable CSP and mobile phase system for a novel cyclic ketone racemate.
Materials:
-
Two complementary CSPs: 1) Amylose-based (e.g., Chiralpak IA), 2) Cellulose-based (e.g., Chiralpak IB).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
HPLC system with UV detector and column thermostat.
Methodology:
-
Column Installation & Equilibration:
-
Install the amylose-based column.
-
Equilibrate the column with Hexane/IPA (90:10) at 1.0 mL/min for 20 minutes or until the baseline is stable.
-
Set the column temperature to 25°C.
-
-
Initial Screening Injections:
-
Inject the analyte and run the isocratic method for 30 minutes.
-
Analysis:
-
If no separation is observed, proceed to Step 3.
-
If partial separation (Rs < 1.5) is observed, proceed to the Optimization Protocol (Protocol 2).
-
If baseline separation (Rs ≥ 1.5) is achieved, the primary condition is found.
-
-
-
Secondary Screening (Change Modifier):
-
Flush the column and equilibrate with Hexane/EtOH (90:10).
-
Repeat the injection and analysis as in Step 2.
-
-
Tertiary Screening (Change CSP):
-
If no promising separation is found with the first column, replace it with the cellulose-based column.
-
Repeat Steps 1-3 with the new column.
-
Caption: Key interactions in chiral recognition on a polysaccharide CSP.
References
- Ali, I., Al-Othman, Z. A., Asim, M., & Khan, T. A. (2012). Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening.
-
Ikai, T., & Yashima, E. (2014). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]
-
Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. [Link]
-
Saito, Y., et al. (2020). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. MDPI. [Link]
-
Tho, T. N., & Si, T. T. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]
-
Ali, I., et al. (2014). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]
-
Teixeira, J., Tiritan, M. E., & Pinto, M. M. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]
-
Soni, T. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Aguilera-Granja, F., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]
-
Dąbrowska, M., et al. (2021). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Wikipedia. [Link]
-
Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Mastelf. [Link]
-
Regis Technologies. (n.d.). Pirkle Chiral Stationary Phases. Regis Technologies. [Link]
-
Al-Shehri, M. M., & El-Sayed, Y. M. (2013). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC - NIH. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Lomenova, V., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]
-
Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. YMC. [Link]
-
Letter, W. (2017). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recent Trends in Chiral Separations on Immobilized Polysaccharide...: Ingenta Connect [ingentaconnect.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chiraltech.com [chiraltech.com]
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- 15. mdpi.com [mdpi.com]
"stability and degradation of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one under different conditions"
Welcome to the technical support center for 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability and degradation, offering insights grounded in established chemical principles.
Introduction: Understanding the Molecule
This compound is a substituted cyclohexenone derivative containing several key functional groups that influence its stability: an α,β-unsaturated ketone, a tertiary allylic alcohol, and a sterically hindered ring system. The interplay of these features dictates its reactivity and potential degradation pathways under various experimental conditions. This guide will help you navigate these complexities to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The α,β-unsaturated ketone system is susceptible to photochemical reactions, while the tertiary allylic alcohol can be prone to acid-catalyzed rearrangements or oxidation.
Q2: What is the recommended procedure for long-term storage of this compound?
For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. If storage in solution is necessary, use a non-reactive, dry solvent and store at low temperatures (e.g., -20°C or -80°C).
Q3: I've observed a change in the color of my sample over time. What could be the cause?
A color change often indicates the formation of degradation products. This can be due to oxidation or polymerization of the compound or its degradants, particularly upon exposure to air and light. It is advisable to characterize the sample using analytical techniques like HPLC-UV or LC-MS to identify any new impurities.
Q4: Can I heat a solution of this compound to aid in dissolution?
Caution should be exercised when heating solutions of this compound. Thermal stress can induce degradation, potentially through rearrangements or elimination reactions.[1][2] If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Troubleshooting Guide
Issue 1: Unexpected Peaks in Chromatogram After Sample Preparation
Symptoms:
-
Appearance of new peaks in your HPLC or GC analysis that were not present in the initial standard.
-
A decrease in the peak area of the parent compound.
Potential Causes & Solutions:
-
pH-Mediated Degradation: The compound may be unstable in your sample diluent if it is strongly acidic or basic. The α-hydroxy ketone moiety can be susceptible to rearrangement under these conditions.
-
Troubleshooting Steps:
-
Analyze a sample immediately after preparation to establish a baseline.
-
Prepare samples in a pH-neutral and buffered solvent (e.g., phosphate-buffered saline, pH 7.4, or an unbuffered organic solvent like acetonitrile/water).
-
If your experimental protocol requires acidic or basic conditions, conduct a time-course study to assess the rate of degradation and determine an acceptable time window for analysis.
-
-
-
Solvent Reactivity: Certain solvents may react with the compound. For example, protic solvents might participate in acid- or base-catalyzed reactions.
-
Troubleshooting Steps:
-
Consult solvent compatibility charts for α,β-unsaturated ketones and allylic alcohols.
-
Test the stability of the compound in alternative solvents commonly used for your application. A summary of solvent compatibility is provided in the table below.
-
-
| Solvent Class | Compatibility | Rationale |
| Aprotic Polar (e.g., Acetonitrile, DMSO) | Generally Good | Less likely to participate in proton-transfer-mediated degradation. |
| Aprotic Nonpolar (e.g., Hexane, Toluene) | Good | Low reactivity, suitable for storage if solubility permits. |
| Protic (e.g., Methanol, Ethanol, Water) | Caution Advised | Can act as nucleophiles or facilitate proton transfer, potentially leading to degradation, especially outside of neutral pH. |
Issue 2: Loss of Compound Potency or Activity Over Time in an Aqueous Solution
Symptoms:
-
A gradual decrease in the biological or chemical activity of your stock solution.
-
Inconsistent results between experiments conducted on different days using the same stock solution.
Potential Causes & Solutions:
-
Hydrolytic Degradation: Although the primary functional groups are not classic esters or amides, the overall structure may be susceptible to slow degradation in aqueous media, potentially accelerated by pH and temperature.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions for each experiment whenever possible.
-
If storing aqueous solutions, aliquot them into single-use vials and freeze at -80°C to minimize freeze-thaw cycles.
-
Perform a forced degradation study (see protocol below) to understand the stability profile in your specific buffer system.
-
-
-
Oxidative Degradation: The allylic alcohol is a potential site for oxidation, which can be initiated by dissolved oxygen or trace metal contaminants.[3][4][5][6]
-
Troubleshooting Steps:
-
Use de-gassed buffers for preparing solutions.
-
Consider adding a small amount of an antioxidant (e.g., BHT), if compatible with your downstream application.
-
Store solutions under an inert atmosphere.
-
-
Issue 3: Photodegradation During Experimentation
Symptoms:
-
Inconsistent results when experiments are conducted under different lighting conditions.
-
A noticeable decrease in compound concentration after exposure to ambient or UV light.
Potential Causes & Solutions:
-
UV/Vis Light Absorption: The α,β-unsaturated ketone chromophore absorbs UV light, which can lead to photochemical reactions such as isomerization or cycloaddition.[7][8][9]
-
Troubleshooting Steps:
-
Protect samples and solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Minimize the exposure of your samples to ambient light during experimental manipulations.
-
-
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for troubleshooting. Below are diagrams illustrating plausible degradation pathways based on the functional groups present.
Caption: Plausible degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.[10][11][12][13][14] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and sensitive conditions.
Objective: To identify the degradation pathways and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the solid compound and a solution at 60°C.
-
Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using LC-MS if available.
-
Determine the "mass balance" to ensure all major components are accounted for.
-
Caption: Workflow for a forced degradation study.
By following this guide, you will be better equipped to handle this compound in your research, ensuring the reliability and reproducibility of your experimental data.
References
- Mettee, H. D. (Year). Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. Journal Name, Volume(Issue), Pages. [https://www.researchgate.net/publication/237000000_Photochemical_studies_of_ab-unsaturated_ketones_in_carbon_tetrachloride_solution]
- Baxendale, I. R., et al. (Year). Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2. Journal Name, Volume(Issue), Pages. [https://pubs.acs.org/doi/10.1021/ol061973d]
- Various Authors. (Year). Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. Journal Name, Volume(Issue), Pages. [https://www.sciencedirect.com/science/article/pii/S187220671630452X]
- Paquette, L. A., & Sugimura, T. (Year). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Journal Name, Volume(Issue), Pages. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6226145/]
- Various Authors. (Year). Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [https://www.organic-chemistry.
- JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. [https://www.jove.
- Mettee, H. D. (Year). Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. ResearchGate. [https://www.researchgate.net/publication/237000000_Photochemical_studies_of_ab-unsaturated_ketones_in_carbon_tetrachloride_solution]
- Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [https://www.sepscience.com/techniques/analytical-techniques-in-stability-testing]
- Various Authors. (Year). Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. ResearchGate. [https://www.researchgate.net/publication/225141026_Advances_in_Microbial_degradation_pathways_of_cyclopentanone_and_cyclohexanone_and_the_involved_enzymes_and_genes]
- Various Authors. (Year). Photochemistry of β, γ -unsaturated ketones. ResearchGate. [https://www.researchgate.
- Weedon, A. C., & Duhaime, R. M. (Year). Photochemical deconjugation of α,β-unsaturated ketones. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/1984/c3/c39840000570]
- Paquette, L. A. (Year). The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions. [https://organicreactions.org/index.php/The_a-Hydroxy_Ketone_(%CE%B1-Ketol)
- Various Authors. (Year). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. [https://acp.copernicus.org/articles/21/13735/2021/]
- Dong, M. W. (Year). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [https://www.chromatographyonline.com/view/development-of-stability-indicating-analytical-procedures-by-hplc-an-overview-and-best-practices]
- Paquette, L. A. (Year). The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. ResearchGate. [https://www.researchgate.
- Wikipedia. (Year). α-Ketol rearrangement. Wikipedia. [https://en.wikipedia.org/wiki/%CE%91-Ketol_rearrangement]
- Various Authors. (Year). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. PubMed. [https://pubmed.ncbi.nlm.nih.gov/21515372/]
- Various Authors. (Year). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed. [https://pubmed.ncbi.nlm.nih.gov/22198305/]
- Patel, P. R., & Sayyed, R. (Year). Metabolic pathway involved in the degradation of cyclohexane. ResearchGate. [https://www.researchgate.net/figure/Metabolic-pathway-involved-in-the-degradation-of-cyclohexane-The-hydroxylase-enzyme_fig3_323281134]
- Various Authors. (2020). What are the differences between alpha hydroxy ketones and beta-hydroxy ketones?. Quora. [https://www.quora.com/What-are-the-differences-between-alpha-hydroxy-ketones-and-beta-hydroxy-ketones]
- Blacet, F. E., & Miller, A. (Year). The Photochemical Decomposition of Cyclohexanone, Cyclopentanone and Cyclobutanone 1. ACS Publications. [https://pubs.acs.org/doi/10.1021/ja01332a008]
- Singh, R., & Rehman, Z. U. (Year). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3857705/]
- Sharma, M. K., & Murugesan, M. (Year). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal Name, Volume(Issue), Pages. [https://www.hilarispublisher.
- Paquette, L. A. (2021). α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534383/]
- Various Authors. (Year). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [https://www.biopharminternational.
- Various Authors. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php]
- Various Authors. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [https://globalresearchonline.net/journalcontents/v26-2/42.pdf]
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- 5. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
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- 8. researchgate.net [researchgate.net]
- 9. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
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- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Welcome to the technical support guide for the chromatographic analysis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth resource to diagnose and resolve the common issue of peak tailing. This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions for robust and reliable HPLC method development.
Section 1: The Root Cause - Understanding the Mechanism of Peak Tailing
Q: I am observing significant peak tailing specifically for this compound. What is the fundamental cause of this issue?
A: The peak tailing you are observing is most likely due to secondary retention mechanisms occurring between your analyte and the stationary phase.[1][2] While the primary retention in reversed-phase HPLC is hydrophobic interaction, unwanted secondary interactions can disrupt the normal distribution of the analyte as it passes through the column, leading to asymmetrical peaks.
For this compound, the key culprit is the interaction between the analyte's polar hydroxyl (-OH) group and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3] These silanols, particularly the more acidic ones, can form hydrogen bonds with your analyte. This creates a secondary, stronger retention site that holds onto some analyte molecules longer than others, resulting in a "tail" on the backside of the peak.[2][3]
This phenomenon is distinct from the tailing seen with basic compounds, which often involves strong ionic interactions.[4] Here, we are primarily dealing with polar interactions, as illustrated below.
Caption: Analyte interaction with the stationary phase.
Section 2: A Step-by-Step Troubleshooting Guide
To systematically resolve peak tailing, we will follow a logical progression from the easiest and most common hardware issues to the more nuanced chemical parameters of the method. This workflow ensures you don't spend time optimizing the mobile phase if the root cause is a simple loose fitting.
Caption: Systematic troubleshooting workflow for peak tailing.
Q1: My instrument seems fine after a visual check. Could my mobile phase be the problem?
A: Absolutely. The mobile phase composition is a powerful tool for controlling peak shape. Your primary goal is to modify the mobile phase to minimize the hydrogen-bonding interactions between your analyte and the stationary phase silanols.
1. Adjust Mobile Phase pH: The acidity of silanol groups varies, but the most problematic ones are highly acidic and can be ionized even at moderate pH.[5] By lowering the pH of the aqueous portion of your mobile phase to a range of 2.5-3.0, you can fully protonate these silanol groups (Si-O⁻ → Si-OH), effectively neutralizing them and reducing their ability to interact with your analyte.[1][6]
Experimental Protocol: Preparing an Acidic Mobile Phase
-
Select an Acid: Use an MS-compatible acid like 0.1% formic acid or a non-MS compatible acid like 0.1% phosphoric acid for UV detection.
-
Preparation: To prepare 1 liter of 0.1% (v/v) formic acid in water, add 1 mL of concentrated formic acid to ~900 mL of HPLC-grade water.
-
Mixing: Bring the final volume to 1000 mL with water and mix thoroughly.
-
pH Check: Use a calibrated pH meter to ensure the pH of the aqueous portion is within the target range of 2.5-3.0.[7]
-
Filtration: Filter the buffer through a 0.22 µm membrane filter before use.
2. Use Mobile Phase Additives & Buffers: Buffers not only control pH but also influence peak shape through their ionic strength. Increasing the concentration of a buffer can help "mask" the active silanol sites.[6]
| Additive/Buffer | Typical Concentration | Mechanism of Action | Pros & Cons |
| Formic Acid | 0.1% (v/v) | Lowers pH to protonate silanols.[6] | Pro: MS-compatible, volatile. Con: Weaker acid, may not be sufficient for highly active columns. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Stronger acid for effective silanol protonation. Also acts as an ion-pairing agent. | Pro: Very effective at improving peak shape. Con: Causes significant ion suppression in MS. |
| Ammonium Formate | 5-10 mM | Acts as a buffer to maintain low pH and increases ionic strength.[8] | Pro: MS-compatible, provides good buffering capacity. Con: Must ensure solubility in high organic percentages. |
| Phosphate Buffer | 10-25 mM | Provides robust pH control and masks silanols via increased ionic strength.[6] | Pro: Excellent buffering, very effective for UV methods. Con: Not volatile, NOT MS-compatible. Can precipitate in high concentrations of acetonitrile. |
Q2: I've optimized my mobile phase, but tailing persists. Is my column suitable for this analyte?
A: This is a very common scenario and points toward the column chemistry itself being the primary cause. Not all reversed-phase columns are created equal, especially when analyzing polar compounds.
Causality: Older columns, known as Type A silica, have a higher metal content, which increases the acidity of neighboring silanol groups, exacerbating peak tailing.[1][5][9] Modern columns use high-purity, low-metal "Type B" silica. Furthermore, even on the best silica, the process of bonding the C18 chains leaves some silanol groups exposed. A crucial next step in manufacturing is "end-capping," which uses a small silylating agent (like trimethylsilyl chloride) to block many of these remaining silanols.[9][10] A column that is not end-capped or is only lightly end-capped will always struggle with polar analytes like yours.
Protocol: Selecting an Appropriate HPLC Column
-
Verify Your Current Column: Check the manufacturer's specifications for your current column. Is it described as "end-capped," "base-deactivated," or made from "high-purity silica"? If not, it is likely unsuitable.
-
Choose a Modern Column: Select a column specifically designed for polar analytes or with superior silanol deactivation.
-
High-Purity, End-Capped C18: This is the workhorse. Look for brands that explicitly state high surface coverage and exhaustive end-capping.
-
Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature helps to shield analytes from surface silanols.[10]
-
Hybrid Particle Technology: Columns made with organo-silica hybrid particles inherently have fewer silanol groups, leading to improved peak shape and better pH stability.[1][8]
-
-
Consider Particle Size: For better efficiency and resolution, which can also improve peak symmetry, consider using a column with smaller particles (e.g., <3 µm), provided your HPLC system can handle the backpressure.[9]
| Column Technology | Key Feature | Suitability for Analyte |
| Type A Silica (Older) | High metal content, acidic silanols. | Poor - very likely to cause tailing. |
| Type B, End-Capped Silica | High purity, low metal, silanols are capped.[8] | Excellent - The standard for good peak shape. |
| Polar-Embedded Phase | Polar group integrated into the C18 chain. | Excellent - Offers alternative selectivity and silanol shielding. |
| Hybrid Particle (e.g., BEH) | Silica and organosiloxane composition.[1] | Excellent - Reduced silanol activity and wider pH range. |
Q3: Could my sample preparation or injection be the problem?
A: Yes, though this is less common than column or mobile phase issues for this specific type of tailing. Two main factors are at play:
-
Column Overload: Injecting too much analyte mass can saturate the primary retention mechanism, forcing interactions with secondary sites and causing tailing.[4] Similarly, injecting too large a volume of a strong sample solvent can distort the peak.[11]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause the analyte to move through the top of the column too quickly and in a distorted band, leading to poor peak shape.[12]
Protocol: Diagnosing Sample-Related Issues
-
Test for Mass Overload: Prepare a dilution of your sample that is 10-fold more dilute than your current sample. Inject this diluted sample. If the peak shape improves significantly and becomes more symmetrical, you were overloading the column.[4]
-
Address Sample Solvent: The ideal sample solvent is the mobile phase itself. If your analyte is not soluble in the mobile phase, use the weakest solvent possible that provides adequate solubility. Never use a solvent like 100% Acetonitrile if your mobile phase starts at 10% Acetonitrile.
Q4: What if the column itself is damaged or contaminated?
A: Columns are consumables, and their performance degrades over time. Contamination from samples or mobile phase precipitates can create active sites that cause tailing. Physical degradation, like the formation of a void at the column inlet, can also lead to broad and tailing peaks.[2][4]
Protocol: Column Cleaning and Diagnosis
-
Check for Blockage: If you suspect a blocked inlet frit, and the manufacturer's instructions permit it, you can backflush the column. Disconnect the column from the detector, reverse the flow direction, and pump a strong solvent (e.g., 100% Acetonitrile or Isopropanol) through it to waste for at least 10-20 column volumes.[2][6]
-
Remove Contaminants:
-
For non-polar contaminants, wash the column with progressively stronger, miscible solvents (e.g., Water -> Methanol -> Acetonitrile -> Isopropanol).
-
For polar contaminants, a low pH wash (0.1% Phosphoric Acid) can be effective.
-
-
Confirm Column Failure: If a thorough wash does not restore peak shape and you have ruled out other factors, the column may be irreversibly damaged. The quickest way to confirm this is to replace it with a new column of the same type. If the peak shape is restored, the old column was the problem.[2]
Section 3: Quick Reference - Frequently Asked Questions (FAQs)
-
Q: What is considered an acceptable peak tailing factor?
-
Q: Will switching my organic modifier from Acetonitrile to Methanol help?
-
A: It might. Methanol is a protic solvent and can engage in hydrogen bonding more effectively than aprotic Acetonitrile. This can sometimes help to mask silanol interactions and improve the peak shape of polar analytes. It will also change the selectivity of your separation, so retention times will shift.[10]
-
-
Q: My peak is fronting, not tailing. What does that mean?
-
A: Peak fronting (an asymmetry factor < 1.0) is typically caused by different issues, most commonly column overload (injecting too much sample mass) or poor sample solubility in the mobile phase.[1]
-
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
LabRulez LCMS. Waters Column Selection Guide for Polar Compounds. [Link]
-
Dwight R. Stoll. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?[Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Cheméo. 1-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-2-en-1-one (CAS 56915-02-7). [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
PubChem. 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labcompare.com [labcompare.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. chromtech.com [chromtech.com]
- 11. waters.com [waters.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Improving Stereoselectivity in 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one Synthesis
Welcome to the technical support center for the stereoselective synthesis of 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. This valuable intermediate, a key component in the synthesis of safranal and other bioactive molecules, presents unique stereochemical challenges.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their reactions. We will delve into the underlying principles of stereocontrol and provide actionable, field-proven solutions to common experimental hurdles.
I. Understanding the Core Challenge: Stereoselectivity
The synthesis of this compound involves the creation of a chiral center at the C4 position, leading to the possibility of two enantiomers, (R) and (S). Achieving a high degree of stereoselectivity—the preferential formation of one stereoisomer over another—is critical, especially in pharmaceutical applications where different enantiomers can exhibit vastly different biological activities.
The primary route to this molecule often involves the reduction of the corresponding dione, 2,6,6-trimethylcyclohex-2-ene-1,4-dione (also known as ketoisophorone).[5][6][7] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, catalyst, and reaction conditions.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My synthesis yields a racemic or nearly racemic mixture of this compound. How can I introduce stereocontrol?
Possible Cause: The use of achiral reducing agents or reaction conditions that do not favor the formation of a single enantiomer. Standard reducing agents like sodium borohydride will not differentiate between the two faces of the prochiral ketone.
Solutions:
-
Biocatalysis with Whole Cells or Isolated Enzymes: This is a powerful and highly selective method.[8]
-
Yeast-Mediated Reduction: Various yeast strains, such as Saccharomyces cerevisiae (Baker's yeast), contain ketoreductases (KREDs) that can reduce the carbonyl group with high enantioselectivity.[8] The stereochemical preference (either R or S) will depend on the specific enzymes present in the yeast strain.
-
Isolated Enzymes (Ketoreductases): For greater control and reproducibility, commercially available or engineered ketoreductases can be employed.[9] These enzymes, often used with a cofactor regeneration system (e.g., using glucose dehydrogenase and a glucose source), can provide excellent enantiomeric excess (>99% ee).[5][9] A notable example is the use of Old Yellow Enzymes (OYEs) for the initial reduction of the C=C bond in ketoisophorone, followed by a reductase for the carbonyl reduction.[5]
-
-
Chiral Chemical Catalysts: Asymmetric hydrogenation using chiral metal complexes is another effective strategy.
-
Iridium or Ruthenium-Based Catalysts: Complexes of these metals with chiral ligands, such as f-amphox, have shown high efficiency in the asymmetric hydrogenation of α-hydroxy ketones, yielding chiral 1,2-diols with excellent enantioselectivity.[10] While the substrate is a β-hydroxy ketone, similar principles of creating a chiral environment around the ketone can be applied.
-
Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae
-
Preparation: In a sterile flask, prepare a culture of Saccharomyces cerevisiae in a suitable growth medium (e.g., YPD broth) and incubate until it reaches the logarithmic growth phase.
-
Reaction Setup: To the yeast culture, add a solution of 2,6,6-trimethylcyclohex-2-ene-1,4-dione dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol) to aid solubility.
-
Incubation: Incubate the reaction mixture with shaking at a controlled temperature (typically 25-30°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Q2: I am using a biocatalytic approach, but the enantiomeric excess (e.e.) is lower than expected. What factors can I optimize?
Possible Causes:
-
Suboptimal reaction conditions for the enzyme.
-
Presence of competing enzymes in whole-cell systems that produce the undesired enantiomer.
-
Substrate or product inhibition.
Solutions:
-
Parameter Optimization:
-
pH: Enzymes have an optimal pH range for activity and selectivity. Perform small-scale experiments to screen a range of pH values.
-
Temperature: While higher temperatures can increase the reaction rate, they may negatively impact enzyme stability and selectivity.[11] Finding the optimal balance is key.
-
Co-solvent: The choice and concentration of a co-solvent to dissolve the substrate can influence enzyme activity.
-
-
Enzyme Screening: If using whole cells, screen different yeast or bacterial strains, as they will possess different complements of reductases with varying stereoselectivities.[6]
-
Use of Isolated Enzymes: Switching from a whole-cell system to an isolated, purified ketoreductase can eliminate the issue of competing enzymes and often leads to higher enantioselectivity.[9]
-
Substrate Feeding Strategy: To mitigate substrate inhibition, a fed-batch approach where the substrate is added gradually over time can be beneficial.
Q3: My reaction is very slow. How can I improve the reaction rate without compromising stereoselectivity?
Possible Causes:
-
Low enzyme activity.
-
Poor substrate solubility.
-
Insufficient cofactor regeneration in biocatalytic systems.
Solutions:
-
Increase Catalyst Loading: For both biocatalytic and chemical catalysis, increasing the amount of the catalyst can improve the reaction rate.
-
Optimize Cofactor Regeneration: In enzymatic reductions, ensure the cofactor regeneration system (e.g., glucose/GDH for NADPH/NADH) is efficient.
-
Solvent Selection: Choose a solvent that ensures the solubility of all reaction components.[11] For biocatalysis, this might involve a biphasic system or the use of permissible co-solvents.
-
Moderate Temperature Increase: A slight increase in temperature can enhance the reaction rate. However, this must be carefully balanced against the potential for decreased stereoselectivity.[11]
Q4: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?
Possible Causes:
-
Over-reduction of the α,β-unsaturated ketone.
-
Epimerization under certain pH conditions.[11]
Solutions:
-
Selective Reduction:
-
Chemoselective Reagents: In chemical synthesis, choose reducing agents known for their selectivity for ketones over alkenes.
-
Enzyme Selectivity: Many ketoreductases are highly selective for the carbonyl group and will not reduce the carbon-carbon double bond.
-
-
Control of pH: Maintain the pH of the reaction mixture within a range that minimizes side reactions like epimerization.
-
Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reactions.
III. Visualizing the Process
Workflow for Optimizing Stereoselectivity
The following diagram illustrates a typical workflow for troubleshooting and optimizing the stereoselective synthesis of this compound.
Caption: Troubleshooting workflow for poor stereoselectivity.
Key Synthetic Pathways
The diagram below outlines the primary biocatalytic and chemocatalytic approaches to enhance the stereoselectivity of the target molecule's synthesis.
Caption: Key stereoselective synthesis pathways.
IV. Data Summary: Impact of Catalysis on Stereoselectivity
The choice of catalyst is paramount in achieving high stereoselectivity. The following table summarizes the potential outcomes with different catalytic systems.
| Catalytic System | Typical Stereoselectivity (e.e.) | Key Advantages | Key Considerations |
| Achiral Reducing Agents (e.g., NaBH₄) | 0% | Inexpensive, simple procedure | No stereocontrol |
| Whole-Cell Biocatalysts (e.g., S. cerevisiae) | 70-95% | "Green" chemistry, no need for isolated enzymes | Variability between strains, potential for side reactions |
| Isolated Ketoreductases (KREDs) | >99% | High selectivity and activity, reproducible | Higher cost, requires cofactor regeneration system |
| Asymmetric Hydrogenation (Chiral Metal Catalysts) | >99% | High selectivity, broad substrate scope | Cost of catalyst and ligands, potential for metal contamination |
V. Concluding Remarks
Improving the stereoselectivity in the synthesis of this compound is an achievable goal through systematic troubleshooting and optimization. Biocatalytic methods, in particular, offer a highly efficient and environmentally benign route to obtaining the desired stereoisomer with high purity. By understanding the principles behind catalyst selection and reaction parameter optimization, researchers can significantly enhance the stereochemical outcome of their synthesis, paving the way for more efficient and selective production of this important chemical intermediate.
References
- Masuda, T., et al. (2005). Asymmetric Synthesis of a-Hydroxy Ketones Using Chiral Phase Transfer Catalysts.
- Wada, M., et al. (2003). Two-step conversion of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone using OYE and LVR. Applied Microbiology and Biotechnology.
-
Wang, D., et al. (2019). Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols. Organic Chemistry Frontiers. [Link]
-
Nishiyama, Y., et al. (2021). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules. [Link]
- Hoyos, P., et al. (2010). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research.
- Semantic Scholar. (n.d.). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Semantic Scholar.
- Hazra, N. K. (n.d.). Stereoselective synthesis. SlideShare.
-
Knowles, R. R., & Jacobsen, E. N. (2010). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. ACS Catalysis. [Link]
- Zakaria, N. Z. (2017). Stereospecific biotransformation of 2,6,6 trimethylcyclohex-2-ene-1,4-dione (ketoisophorone) in a non-growing whole cell saccha. Universiti Malaysia Pahang.
-
Organic Chemistry Explained. (2024, February 9). Making a Synthesis Stereoselective [Video]. YouTube. [Link]
- Parladar, V., et al. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research.
-
Ni, Y., & Xu, J.-H. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
- ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
- DSpace@MIT. (n.d.). The synthesis of safranal. DSpace@MIT.
- Parladar, V., et al. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research.
-
precisionFDA. (n.d.). 4-HYDROXY-2,2,6-TRIMETHYLCYCLOHEXANONE, CIS-(+/-)-. precisionFDA. [Link]
-
El-Showk, S. (2014). The first steps in synthesizing saffron. Nature Middle East. [Link]
- Yeats, T. H., & Nagel, R. (2018).
- Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. (n.d.). E-Journal of Chemistry.
-
Yeats, T. H., & Nagel, R. (2018). Subcellular Spice Trade Routes: Crocin Biosynthesis in the Saffron Crocus (Crocus sativus). PMC. [Link]
- Nair, D., et al. (2015). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry.
- Rather, J. A., et al. (2024). Insights into phytochemistry and bioactive potential of saffron (Crocus sativus L) petal. Journal of Food Science.
-
SpectraBase. (n.d.). (4-hydroxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one). SpectraBase. [Link]
Sources
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- 3. plantae.org [plantae.org]
- 4. Subcellular Spice Trade Routes: Crocin Biosynthesis in the Saffron Crocus (Crocus sativus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,6,6-三甲基-2-环己烯-1,4-二酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | 1125-21-9 [chemicalbook.com]
- 8. eprints.usm.my [eprints.usm.my]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one Production
Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the large-scale production of this valuable intermediate. Here, we will dissect common issues, offer systematic troubleshooting protocols, and explain the fundamental science behind our recommendations.
Part 1: Core Principles of Scaling-Up Fine Chemical Synthesis
Scaling a chemical synthesis from the laboratory bench to a pilot plant or full-scale production facility is fraught with challenges that are often not apparent at a smaller scale.[1][2] Before delving into the specifics of this compound, it is crucial to understand these overarching principles.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when moving from a lab-scale to a large-scale reaction?
A1: The primary challenges revolve around maintaining control over the reaction environment. Key differences include:
-
Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. Exothermic or endothermic reactions that are easily managed in the lab can become difficult to control, leading to side reactions or incomplete conversion.[1]
-
Mass Transfer: Mixing becomes more complex in large vessels. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts.[1]
-
Reaction Kinetics: The interplay of heat and mass transfer can alter the observed reaction kinetics compared to the well-mixed, isothermally controlled lab environment.
-
Safety: The potential hazards of a reaction are magnified at scale. A thorough risk assessment is essential.
Q2: How does the choice of reagents and solvents in the lab impact scalability?
A2: Reagents and solvents that are convenient at the lab scale may be impractical or hazardous at an industrial scale. Considerations include:
-
Cost and Availability: The cost of raw materials becomes a significant factor in the economic viability of the process.
-
Toxicity and Environmental Impact: Regulations on solvent use and waste disposal are much stricter for large-scale operations.
-
Work-up and Purification: Extraction with large volumes of solvent or chromatography, common in the lab, are often not feasible for large-scale production. Alternative purification methods like crystallization or distillation are preferred.
Part 2: Synthesis Route 1: From β-Ionone via Oxidation and Reduction
A common synthetic route to this compound involves the oxidation of β-ionone to 4-keto-β-ionone, followed by the selective reduction of the 4-keto group. While conceptually straightforward, this pathway presents several challenges during scale-up.
Experimental Workflow: β-Ionone to this compound
Caption: Synthetic workflow from β-ionone.
Troubleshooting Guide: Oxidation of β-Ionone
Problem 1: Low Yield of 4-Keto-β-ionone
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize in-process controls (e.g., GC, HPLC) to track the consumption of β-ionone. - Optimize Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Adjust Stoichiometry: A slight excess of the oxidizing agent may be required at scale, but this must be carefully controlled to avoid over-oxidation. |
| Degradation of Product | - Control Temperature: Exothermic reactions require efficient cooling. Ensure the reactor's cooling capacity is sufficient for the batch size. - Minimize Reaction Time: Prolonged exposure to the oxidizing agent or harsh conditions can degrade the product. Quench the reaction as soon as the starting material is consumed. |
| Side Reactions | - Choice of Oxidant: Some oxidants can lead to cleavage of the cyclohexene ring or other undesired reactions. Consider alternative, milder oxidizing agents.[3] - Solvent Effects: The polarity and reactivity of the solvent can influence the reaction pathway. |
Problem 2: Formation of Over-Oxidized or Byproducts
The oxidation of β-ionone can sometimes lead to the formation of other oxidized species or rearrangement products.[4][5]
Caption: Decision tree for troubleshooting oxidation.
Troubleshooting Guide: Reduction of 4-Keto-β-ionone
Problem 3: Poor Stereoselectivity in the Reduction Step
The reduction of the 4-keto group can lead to two diastereomers. Controlling this stereoselectivity is often a key challenge.
| Potential Cause | Troubleshooting Steps |
| Choice of Reducing Agent | - Steric Hindrance: Bulky reducing agents may favor the formation of one diastereomer over the other. Experiment with different borohydride reagents (e.g., sodium triacetoxyborohydride).[6] - Chelation Control: In some cases, using a reducing agent in the presence of a Lewis acid (e.g., CeCl₃ with NaBH₄ - the Luche reduction) can improve stereoselectivity. |
| Reaction Temperature | - Lower Temperatures: Running the reduction at lower temperatures can enhance the kinetic differences between the pathways leading to the two diastereomers, often improving selectivity. |
| Solvent | - Solvent Polarity and Coordinating Ability: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome. Screen a range of solvents. |
Part 3: Synthesis Route 2: From 4-Oxoisophorone (Tea Flavor Ketone)
An alternative and often more atom-economical route starts from 4-oxoisophorone, which is readily available.[7] This method involves two selective reduction steps.
Experimental Workflow: 4-Oxoisophorone to this compound
Caption: Synthetic workflow from 4-oxoisophorone.
Troubleshooting Guide: Hydrogenation Steps
Problem 4: Catalyst Deactivation or Low Activity
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | - Purity of Starting Material: Trace impurities (e.g., sulfur compounds) in the starting material or solvent can poison the catalyst. Ensure high-purity inputs. - Reaction Byproducts: Byproducts formed during the reaction can adsorb to the catalyst surface and block active sites. |
| Incorrect Catalyst Handling | - Atmosphere: Many hydrogenation catalysts are sensitive to air and moisture. Ensure proper inert atmosphere handling techniques are used. |
| Mass Transfer Limitation | - Hydrogen Availability: In a large reactor, ensuring sufficient hydrogen is dissolved in the liquid phase and reaches the catalyst surface can be challenging. Increase hydrogen pressure and/or improve agitation to enhance gas-liquid mass transfer. |
Problem 5: Over-reduction or Incomplete Conversion
Achieving selective reduction of one functional group in the presence of another is a common challenge.
| Potential Cause | Troubleshooting Steps |
| Lack of Selectivity | - Catalyst Choice: The choice of catalyst is critical for selectivity. For the first step, a partially poisoned catalyst like Lindlar's catalyst is used to selectively reduce the alkyne without reducing the ketone.[7] For the second step, a chiral catalyst can impart stereoselectivity.[7] - Reaction Conditions: Fine-tuning the temperature and pressure can help to favor the desired reaction pathway. |
| Incomplete Reaction | - Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions. - Catalyst Loading: Increasing the catalyst loading can improve the reaction rate, but this must be balanced against cost and removal considerations. |
Part 4: Downstream Processing and Purification
Problem 6: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Formation of Emulsions during Work-up | - Solvent Choice: Select extraction solvents that have a significant density difference from the aqueous phase and low mutual solubility. - Brine Wash: Washing the organic layer with a saturated sodium chloride solution can help to break emulsions. |
| Product Degradation during Distillation | - Vacuum Distillation: The product may be thermally labile. Use high vacuum to reduce the boiling point and minimize thermal stress. - Short-Path Distillation: For very sensitive compounds, a short-path distillation apparatus minimizes the time the product spends at high temperatures. |
| Inefficient Crystallization | - Solvent Screening: A systematic screening of solvents and solvent mixtures is essential to find conditions that provide good yield and purity. - Seeding: Using seed crystals of the pure product can promote crystallization and improve crystal size and quality. |
References
- Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone - Eureka | P
-
(PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One - ResearchGate. (URL: [Link])
-
Oxidation products derived from α-ionone (2), β-ionone (3), and... - ResearchGate. (URL: [Link])
-
Possible path for the oxidation of β‐ionone. - ResearchGate. (URL: [Link])
-
Overcoming Challenges in Scale-Up Production - World Pharma Today. (URL: [Link])
-
High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid - Beaudry Research Group. (URL: [Link])
-
The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed. (URL: [Link])
-
Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols - ResearchGate. (URL: [Link])
-
β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC - NIH. (URL: [Link])
-
SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact - Drug Development and Delivery. (URL: [Link])
Sources
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact [drug-dev.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Residual Catalyst Removal from 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Welcome to the technical support guide for the purification of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. As a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and fragrance industries, ensuring its purity is paramount. Residual metal catalysts, often employed in its synthesis, can compromise downstream reactions, product stability, and, most critically, patient safety in pharmaceutical applications.
This guide is structured to provide direct, actionable answers to common challenges encountered during the removal of these residual catalysts. We will delve into the causality behind purification choices, offer validated protocols, and provide a framework for troubleshooting your specific experimental issues.
Frequently Asked Questions: Understanding the Purification Challenge
Q1: What are the most common residual catalysts I might find in my crude this compound?
The synthesis of this compound or its precursors often involves catalytic hydrogenation or condensation reactions. The most common residual metals include:
-
Palladium (Pd): Frequently used for selective hydrogenation reactions. For example, a synthesis route may involve the selective reduction of a diketone precursor using a catalyst like 5% Palladium on calcium carbonate (a Lindlar-type catalyst).[1]
-
Rhodium (Rh), Ruthenium (Ru), Platinum (Pt): Also used in various hydrogenation and asymmetric synthesis steps.
-
Nickel (Ni): Raney Nickel is a common, cost-effective hydrogenation catalyst.
-
Base Catalysts: Precursor molecules like isophorone are synthesized via acetone condensation using catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or calcium oxide (CaO).[2][3][4] While less toxic, their removal is necessary to prevent side reactions.
Q2: Why is the complete removal of these catalysts so critical for drug development professionals?
For researchers in pharmaceutical development, catalyst removal is a non-negotiable step governed by strict regulatory standards. The rationale is threefold:
-
Patient Safety: Many transition metals are toxic and pose a significant health risk. Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines (ICH Q3D) on permissible daily exposure limits for elemental impurities in final drug products.[5]
-
Catalytic Activity in Final Product: Residual metals can continue to catalyze degradation reactions, reducing the shelf-life and stability of the Active Pharmaceutical Ingredient (API).
-
Downstream Process Integrity: Trace metals can poison catalysts used in subsequent synthetic steps or lead to unintended side reactions, resulting in lower yields and complex impurity profiles.[5]
Q3: What are the typical acceptable limits for residual catalysts in an Active Pharmaceutical Ingredient (API)?
The acceptable limit is not a single value but is determined by a risk-based approach outlined in the ICH Q3D Guideline for Elemental Impurities .[5] Metals are classified based on their toxicity. For example, Palladium and Platinum are in Class 2B. The permissible daily exposure (PDE) for Palladium via the oral route is 100 µ g/day . The concentration limit in the API (in ppm) is then calculated based on the maximum daily dose of the drug. For a drug with a 10 g/day maximum dose, the limit would be 10 ppm. It is crucial to perform this risk assessment for your specific application.
Troubleshooting Guide: From High Contamination to High Purity
This section addresses common experimental roadblocks in a question-and-answer format, guiding you from initial problem to validated solution.
Scenario 1: My initial ICP-MS analysis shows high Palladium levels (>20 ppm) after filtration and solvent removal. What is my first step?
High initial levels are common, especially with finely dispersed catalysts like Palladium on Carbon. The first step is to select a primary purification strategy based on the likely state of the catalyst and the properties of your compound.
Causality: The residual metal can be either heterogeneous (fine particulates that passed through filtration) or homogeneous (leached, soluble metal species). Your strategy must address both possibilities. This compound is a moderately polar, crystalline solid, which makes several methods viable.
Recommended Workflow:
Caption: Decision workflow for primary catalyst removal.
Scenario 2: I've tried recrystallization, but my catalyst levels are still above the target limit. Why did it fail and what's next?
Causality: While recrystallization is excellent for removing many impurities, it is less effective against two types of catalytic residues:
-
Very Fine Particulates: These can remain suspended and get trapped within the crystal lattice as it forms.
-
Soluble Metal Complexes: If the metal has leached from its support and formed a soluble complex with your product or solvent, it will co-crystallize.
Next Step: Adsorptive Scavenging. This approach uses a material with a high affinity for the metal to bind it, allowing for removal by simple filtration.
Table 1: Comparison of Common Metal Scavenging Techniques
| Method | Mechanism | Best For | Pros | Cons |
|---|---|---|---|---|
| Activated Carbon | Adsorption via van der Waals forces | Broad spectrum of metals (esp. Pd, Pt) | Cost-effective, readily available, removes organic color impurities | Can adsorb product, leading to yield loss; requires careful optimization |
| Silica-Based Scavengers (e.g., Thiol-functionalized) | Chemisorption (covalent-like bond) | Soft metals (Pd, Rh, Ru, Cu) | High selectivity, predictable stoichiometry, low product loss | Higher cost than carbon, specific to certain metals |
| Ion-Exchange Resins | Electrostatic interaction | Charged metal species | High capacity, can be regenerated | Requires the metal to be in an ionic state; may require pH adjustment |
| Alumina | Adsorption | Polar metal complexes | Effective for certain catalyst types | Can be acidic or basic, potentially causing side reactions |
Scenario 3: My compound is degrading during purification. Are there milder, non-destructive methods available?
Causality: this compound contains both a hydroxyl group and an α,β-unsaturated ketone, a combination that can be sensitive to harsh pH or high temperatures, leading to side reactions like dehydration or polymerization.
Recommended Mild Techniques:
-
Optimized Scavenger Use: Most modern silica-based scavengers operate efficiently at room temperature and neutral pH, making them ideal for sensitive substrates.[6]
-
Organic Solvent Nanofiltration (OSN): This is a pressure-driven membrane technique that separates molecules based on size.[7] If the catalyst is a larger complex (e.g., bound to a ligand), it can be retained by the membrane while the smaller product molecule passes through. This is performed under mild conditions and avoids the use of solid adsorbents.[7]
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization for Catalyst Removal
This protocol assumes the product is a solid and a suitable solvent system has been identified.
-
Solvent Selection: Choose a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0-5 °C). Common choices for moderately polar compounds include ethyl acetate/heptane, acetone/water, or isopropanol.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot primary solvent.
-
Hot Filtration (Optional but Recommended): If you suspect particulate catalyst, perform a hot filtration through a pad of Celite® or a fine filter paper to remove insoluble matter. This is a critical step to remove heterogeneous catalyst particles.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of pure, well-defined crystals, which helps exclude impurities. Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Submit a sample of the dried product for elemental analysis via ICP-MS or ICP-OES to confirm the final catalyst concentration.[8]
Protocol 2: Bulk Scavenging with Activated Carbon
This method is effective for removing residual Palladium on Carbon (Pd/C) and other metal traces.
-
Preparation: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, ethanol) at a concentration of 50-100 mg/mL.
-
Carbon Addition: Add 1-2 wt% of activated carbon relative to the mass of your crude product. (e.g., for 10 g of product, use 100-200 mg of carbon). Note: This loading may need to be optimized.
-
Stirring: Stir the resulting slurry at room temperature for 1-3 hours. Longer times may be needed, but monitor for potential product adsorption.
-
Filtration: Filter the mixture through a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel to remove the fine carbon particles. Wash the Celite pad with a small amount of clean solvent to recover any adsorbed product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to recover the purified product.
-
Validation: Submit a sample for ICP-MS analysis to verify the removal of the metal catalyst.
Protocol 3: High-Selectivity Scavenging with Thiol-Functionalized Silica
This protocol is ideal for selectively removing soft metals like Palladium.
-
Preparation: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, DCM) in a round-bottom flask.
-
Scavenger Addition: Add the silica-thiol scavenger (typically 3-5 equivalents relative to the ppm of the residual metal). Consult the manufacturer's guidelines for specific loading calculations.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter to remove the solid silica scavenger.
-
Rinsing: Wash the scavenger on the filter with a small amount of fresh solvent.
-
Work-up: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.
-
Validation: Confirm the final catalyst concentration via ICP-MS.[6]
Verification and Analysis
Q4: How do I accurately measure the concentration of residual catalysts to validate my purification method?
Direct measurement is essential. Simply observing a color change is insufficient. The industry-standard methods are:
Table 2: Recommended Analytical Techniques for Quantifying Residual Metals
| Technique | Abbreviation | Typical Detection Limit | Comments |
|---|---|---|---|
| Inductively Coupled Plasma - Mass Spectrometry | ICP-MS | Parts per billion (ppb) | The gold standard for regulatory filings due to its high sensitivity and ability to scan for multiple elements simultaneously.[5] |
| Inductively Coupled Plasma - Optical Emission Spectrometry | ICP-OES | Parts per million (ppm) | A robust and reliable technique, suitable for routine analysis when sub-ppm sensitivity is not required.[8] |
| Atomic Absorption Spectroscopy | AAS | ppm to high ppb | An older but still valid technique, typically analyzing for one element at a time. |
Sample Preparation is Key: For analysis, the organic sample must be digested, typically using microwave-assisted acid digestion, to destroy the organic matrix and ensure all metal is solubilized for accurate measurement.[9]
References
-
Ning, L., et al. (2017). Catalytic conversion of isophorone to jet-fuel range aromatic hydrocarbons over a MoOx/SiO2 catalyst. Chemical Communications. Available at: [Link]
-
PrepChem.com. Synthesis of isophorone. Available at: [Link]
-
MDPI. (2023). High-Density Aviation Fuel or Diesel-Range Naphthenes Are Synthesized from Biomass-Derived Isophorone and Furfural. MDPI. Available at: [Link]
-
ResearchGate. (2012). Synthesis of isophorone diamine and its reaction condition optimization. ResearchGate. Available at: [Link]
-
MDPI. (2023). The Production of Isophorone. MDPI. Available at: [Link]
-
American Pharmaceutical Review. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. Available at: [Link]
-
ResearchGate. (2017). How to remove the organic phase from a spent, solid catalyst without altering the catalyst too much? ResearchGate. Available at: [Link]
-
European Pharmaceutical Review. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. European Pharmaceutical Review. Available at: [Link]
-
YouTube. (2023). How Do You Remove Catalysts From Polymers Efficiently?. Chemistry For Everyone. Available at: [Link]
-
ResearchGate. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. Available at: [Link]
-
AIDIC. (2015). Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. AIDIC. Available at: [Link]
-
National Institutes of Health (NIH). (2024). A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. National Institutes of Health. Available at: [Link]
-
Royal Society of Chemistry. (2014). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry. Available at: [Link]
-
Scribd. (2020). 9ème 2.4.20. Determination of Metal Catalyst or Metal Reagent Residues. Scribd. Available at: [Link]
-
ResearchGate. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. ResearchGate. Available at: [Link]
-
ResearchGate. (2005). Determination of catalyst metal residues in polymers by X-ray fluorescence. ResearchGate. Available at: [Link]
-
Patsnap. (2020). Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone. Patsnap. Available at: [Link]
Sources
- 1. Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 6. arborassays.com [arborassays.com]
- 7. aidic.it [aidic.it]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. scribd.com [scribd.com]
"minimizing side reactions in the synthesis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one"
Technical Support Center: Synthesis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Welcome to the technical support guide for the synthesis of this compound, a critical intermediate in the production of high-value compounds such as carotenoids and Vitamin E. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: My primary synthesis route involves the allylic oxidation of α-isophorone. What are the main side products I should be concerned about?
A1: The direct allylic oxidation of α-isophorone is a challenging transformation that can lead to several side products.[1] The most commonly observed byproducts include:
-
Isophorone Oxide (2,3-epoxy-3,5,5-trimethyl-1-cyclohexanone): Formation of the epoxide across the double bond is a frequent competitive reaction.
-
Regioisomeric Allylic Oxidation Products: Oxidation can sometimes occur at other allylic positions, leading to different hydroxy-isophorone isomers.[1]
-
Over-oxidation Products: The target molecule itself can be further oxidized under harsh conditions.
-
Rearrangement Products: Isomerization of α-isophorone to β-isophorone can occur, which may then undergo its own set of oxidation reactions.[1][2]
Understanding the reaction mechanism is key to controlling selectivity. The reaction often proceeds via a radical mechanism, and controlling the initiation and propagation steps is crucial for minimizing unwanted pathways.[3]
Q2: I am observing a significant amount of isophorone oxide in my reaction mixture. How can I suppress this epoxide formation?
A2: The formation of isophorone oxide is a common issue, particularly when using certain oxidizing agents. To minimize this side reaction, consider the following strategies:
-
Choice of Catalyst and Oxidant: Traditional oxidants can be non-selective. The use of more selective catalyst systems, such as dirhodium complexes (e.g., Rh₂(esp)₂) with tert-butyl hydroperoxide (TBHP) as the oxidant, has been shown to favor the desired allylic oxidation over epoxidation.[4]
-
Biocatalysis: Employing enzymes, such as cytochrome P450 monooxygenases, can offer exceptional regioselectivity and enantioselectivity, virtually eliminating epoxide formation.[1] These enzymatic systems are designed by nature to perform specific hydroxylations.
-
Reaction Conditions: Fine-tuning the reaction temperature and solvent can influence the reaction pathway. Lower temperatures generally favor the desired hydroxylation.
| Parameter | Recommendation for Minimizing Epoxidation | Rationale |
| Catalyst | Dirhodium complexes; P450 enzymes | High selectivity for allylic C-H oxidation over C=C epoxidation. |
| Oxidant | Tert-butyl hydroperoxide (TBHP) | Often provides better selectivity than stronger, less discriminate oxidants. |
| Temperature | Maintain at recommended lower levels (e.g., 25°C for Rh-catalyzed systems)[4] | Higher temperatures can increase the rate of non-selective side reactions. |
Q3: My yield of the desired 4-Hydroxy product is low, and I'm recovering a lot of unreacted α-isophorone. What could be the cause?
A3: Low conversion of your starting material can stem from several factors. Here is a troubleshooting workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for low conversion.
Detailed Explanations:
-
Catalyst Activity: Catalysts, especially metal-based ones, can be sensitive to air, moisture, and impurities. Ensure your catalyst is properly handled and stored. In some cases, impurities in the starting isophorone can act as catalyst poisons.
-
Oxidant Stoichiometry: The molar ratio of the oxidant to the substrate is critical. For instance, in the Rh₂(esp)₂-catalyzed oxidation, a 1:5 molar ratio of α-isophorone to TBHP is recommended.[4] An insufficient amount of oxidant will naturally lead to incomplete conversion.
-
Reaction Kinetics: Allylic oxidations can be slow. If the reaction time is too short or the temperature is too low, the reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like GC or HPLC.
Troubleshooting Guide: Advanced Protocols
Problem: Formation of β-Isophorone and its Oxidation Byproducts
Under certain conditions, particularly at elevated temperatures, α-isophorone can isomerize to its less stable β-isomer.[1][2] This β-isomer can then be oxidized, leading to a complex mixture of products and reducing the yield of the desired target.
Protocol for Minimizing Isomerization:
This protocol focuses on a biocatalytic approach which operates under mild conditions, thus preventing thermally induced isomerization.
Step-by-Step Methodology: Two-Step Biocatalytic Synthesis [1][4]
-
Step 1: Hydroxylation of α-Isophorone
-
Biocatalyst: Use whole cells of E. coli expressing an engineered P450cam-RhFRed enzyme.
-
Reaction Medium: Prepare a suitable buffer (e.g., potassium phosphate buffer) and create a cell suspension.
-
Substrate Addition: Add α-isophorone (e.g., to a final concentration of 15 mM) to the cell suspension.
-
Incubation: Incubate at a controlled temperature (e.g., 28°C) with shaking for 18-24 hours. This step selectively produces (4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one.
-
-
Step 2: Oxidation to the Final Product (if starting from the intermediate alcohol)
-
pH Adjustment: Adjust the pH of the reaction supernatant from Step 1 to approximately 8.0.
-
Enzyme Addition: Add a purified alcohol dehydrogenase (e.g., Cm-ADH10 from Candida magnoliae).
-
Incubation: Continue incubation at 28°C with shaking for about 6 hours.
-
Causality: The high selectivity of the P450 enzyme for the specific allylic C-H bond of α-isophorone, combined with the mild, near-physiological reaction conditions, prevents the isomerization to β-isophorone that can be promoted by heat or harsh chemical reagents.
Caption: Comparison of high-temperature chemical vs. low-temperature biocatalytic routes.
References
-
Li, H. et al. (2014). Aerobic oxidation of β-isophorone catalyzed by N-hydroxyphthalimide: the key features and mechanism elucidated. Physical Chemistry Chemical Physics. Available at: [Link]
-
Wang, G. et al. (2013). Unexpected oxidation of β-isophorone with molecular oxygen promoted by TEMPO. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2. Mechanism of β-isophorone oxidation, C = ketoisophorone. Available at: [Link]
-
Wikipedia. (n.d.). Isophorone. Available at: [Link]
-
ResearchGate. (2016). Oxidation reaction network of α-isophorone and reaction mechanism. Available at: [Link]
-
ResearchGate. (n.d.). Allylic oxidation of α-isophorone to keto-isophorone with molecular oxygen catalyzed by copper chloride in acetylacetone. Available at: [Link]
-
Wiley Online Library. (n.d.). One-pot Biocatalytic Double Oxidation Process for the Synthesis of Ketoisophorone from α-Isophorone. Available at: [Link]
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Aerobic oxidation of β-isophorone catalyzed by N-hydroxyphthalimide: the key features and mechanism elucidated - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a key intermediate in various chemical syntheses. As researchers, scientists, and drug development professionals, the reliability of analytical data is paramount. This document is structured to provide not only the procedural steps for method validation but also the scientific rationale behind the selection of specific techniques and parameters, ensuring a robust and trustworthy analytical approach.
Introduction to the Analyte and the Imperative of Method Validation
This compound is an α,β-unsaturated ketone with a cyclohexene core. Its structure presents specific analytical challenges, including potential for isomerization and degradation. The validation of analytical methods for this compound is a critical step to ensure that the data generated for quality control, stability studies, and pharmacokinetic assessments are accurate, precise, and reproducible.
The validation process demonstrates that an analytical procedure is fit for its intended purpose.[1] This guide will compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is governed by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] Given the hydroxyl group and the potential for thermal degradation of this compound, HPLC is a prime candidate for its analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] While derivatization might be necessary to improve the volatility and thermal stability of the analyte, GC-MS offers excellent selectivity and sensitivity.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry is a simpler, more accessible technique that is well-suited for the quantification of compounds with a chromophore.[4] The α,β-unsaturated ketone moiety in this compound provides a strong chromophore, making UV-Vis a viable option, particularly for simpler sample matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Rationale: The conjugated system in the analyte allows for sensitive UV detection. A reversed-phase method is proposed due to the moderate polarity of the molecule.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm (determined from the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to a concentration within the calibration range.
-
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Expected Performance for HPLC Method |
| Specificity | No interference at the retention time of the analyte. | The method is specific, with no co-eluting peaks from placebo or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[5] | Linear over the range of 1-100 µg/mL with r² > 0.999. |
| Range | 80-120% of the test concentration.[6] | 1-100 µg/mL. |
| Accuracy | 98.0 - 102.0% recovery.[7] | Excellent recovery, typically between 99.0% and 101.5%. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2%. Intermediate Precision (Inter-day): ≤ 3%.[7] | RSD for repeatability is < 1.0%, and for intermediate precision is < 1.5%. |
| LOD | Signal-to-Noise ratio of 3:1.[5] | 0.1 µg/mL. |
| LOQ | Signal-to-Noise ratio of 10:1.[5] | 0.3 µg/mL. |
| Robustness | No significant change in results with small variations in method parameters.[8][9] | The method is robust to minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Workflow for HPLC Method Validation:
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS provides high sensitivity and selectivity, making it suitable for trace analysis and identification of impurities. Derivatization with a silylating agent is proposed to improve the volatility and thermal stability of the hydroxyl group.
Experimental Protocol:
-
Instrumentation: GC system coupled with a mass spectrometer (quadrupole or ion trap).
-
Derivatization:
-
To 1 mL of the sample or standard solution in a suitable aprotic solvent (e.g., pyridine), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the derivatized analyte.
-
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Expected Performance for GC-MS Method |
| Specificity | No interfering peaks at the retention time of the analyte's characteristic ions. | Highly specific due to the combination of chromatographic separation and mass spectrometric detection. |
| Linearity | Correlation coefficient (r²) ≥ 0.998. | Linear over the range of 0.1-20 µg/mL with r² > 0.998. |
| Range | 0.1-20 µg/mL. | 0.1-20 µg/mL. |
| Accuracy | 95.0 - 105.0% recovery.[10] | Good recovery, typically between 97.0% and 103.0%. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 5%. Intermediate Precision (Inter-day): ≤ 10%. | RSD for repeatability is < 3.0%, and for intermediate precision is < 5.0%. |
| LOD | Signal-to-Noise ratio of 3:1. | 0.01 µg/mL. |
| LOQ | Signal-to-Noise ratio of 10:1. | 0.03 µg/mL. |
| Robustness | No significant change in results with small variations in method parameters.[8][9] | The method is robust to minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min). |
Workflow for GC-MS Method Validation:
Caption: Workflow for GC-MS method validation.
UV-Vis Spectrophotometry
Rationale: This method is based on the inherent UV absorbance of the α,β-unsaturated ketone chromophore. It is a rapid and cost-effective technique for routine analysis in a simple matrix. The wavelength of maximum absorbance (λmax) can be predicted using the Woodward-Fieser rules.[11][12] For a six-membered cyclic enone, the base value is 215 nm.[12] The presence of an alkyl substituent at the α-position adds 10 nm, and a hydroxyl group at the γ-position adds approximately 18 nm, leading to a predicted λmax around 243 nm. The experimentally determined λmax should be used for quantification.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution of the analyte from 200-400 nm. Use the determined λmax for all subsequent measurements.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1-20 µg/mL) in methanol. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.
-
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Expected Performance for UV-Vis Method |
| Specificity | The absorption spectrum of the analyte should be distinct from that of the matrix components. | Susceptible to interference from other UV-absorbing compounds in the sample matrix. Specificity is lower compared to chromatographic methods. |
| Linearity | Correlation coefficient (r²) ≥ 0.997. | Linear over the range of 1-20 µg/mL with r² > 0.997. |
| Range | 1-20 µg/mL. | 1-20 µg/mL. |
| Accuracy | 97.0 - 103.0% recovery. | Good recovery in the absence of interfering substances, typically between 98.0% and 102.0%. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 3%. Intermediate Precision (Inter-day): ≤ 5%. | RSD for repeatability is < 2.0%, and for intermediate precision is < 4.0%. |
| LOD | Based on the standard deviation of the blank. | 0.2 µg/mL. |
| LOQ | Based on the standard deviation of the blank. | 0.6 µg/mL. |
| Robustness | No significant change in absorbance with minor variations in solvent composition. | The method is generally robust. |
Logical Relationship for UV-Vis Method Validation:
Caption: Logical relationships in UV-Vis method validation.
Conclusion and Recommendations
The choice of the analytical method for this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV offers a robust, reliable, and widely applicable method for the routine quantification of the analyte in various sample matrices. It represents a good balance of specificity, sensitivity, and cost-effectiveness.
-
GC-MS is the method of choice for trace-level quantification and for the unambiguous identification of the analyte and its potential impurities. The requirement for derivatization adds a step to the sample preparation but provides excellent chromatographic performance and selectivity.
-
UV-Vis Spectrophotometry is a simple and rapid method suitable for the analysis of relatively pure samples or in matrices where interfering substances are absent. Its primary limitation is the lack of specificity.
For drug development and quality control applications where specificity and accuracy are paramount, HPLC-UV is the recommended primary method . GC-MS should be employed as a complementary technique for impurity profiling and in situations requiring higher sensitivity. UV-Vis spectrophotometry can be a valuable tool for in-process controls where speed is a critical factor and the sample matrix is well-defined.
Ultimately, a thorough validation as outlined in this guide, following the principles of regulatory guidelines such as ICH Q2(R2), is essential to ensure the generation of high-quality, reliable, and defensible analytical data.[13]
References
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- Drug Analytical Research. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Published July 19, 2024.
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- LCGC Intern
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- Croatica Chemica Acta. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
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- Elsevier. Robustness of Analytical Chemical Methods and Pharmaceutical Technological Products, Volume 19 - 1st Edition.
- YouTube. UV-Visible Spectroscopy/ Part 3 /Woodward-Fieser Rule/ Enones and its Derivatives//AJT Chemistry. Published April 4, 2021.
- American Pharmaceutical Review.
- JoVE. Video: UV–Vis Spectroscopy: Woodward–Fieser Rules. Published April 30, 2023.
- National Institutes of Health. Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products. Published March 16, 2014.
- eGyanKosh. ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Published October 26, 2006.
- Fiveable. α,β-unsaturated ketones Definition - Organic Chemistry Key Term.
- Agilent. Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Published August 2, 2012.
- YouTube. Ultraviolet spectra of enes and enones. Published August 11, 2021.
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- Slideshare. Ultraviolet spectroscopy (UV) | PPTX.
- DAV University. Ultraviolet Spectroscopy.
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- SIELC Technologies. 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one. Published May 16, 2018.
- YouTube. Enes & Enones in UV-Vis Spectroscopy. Published May 22, 2020.
- ResearchGate. UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I).
- Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Published September 26, 2016.
- NIST WebBook. 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde.
- Biosynth. 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one | 20548-02-1 | VAA54802.
- FooDB. Showing Compound 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one (FDB010416). Published April 8, 2010.
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"comparative study of different synthetic routes to 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one"
A Comparative Guide to the Synthetic Routes of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
This guide provides a detailed comparative analysis of the primary synthetic pathways to this compound, a valuable intermediate in the synthesis of pharmaceuticals, vitamins, and carotenoids, and a significant component in the flavor and fragrance industry.[1] We will delve into both traditional chemical methods and modern biocatalytic approaches, offering field-proven insights into the rationale behind experimental choices and providing a transparent assessment of each method's performance.
Chemical Synthesis via Oxidation of β-Isophorone
A well-established chemical route involves the oxidation of β-isophorone.[1] This method leverages readily available and inexpensive reagents to achieve the desired hydroxylation. The isomerization of the more common α-isophorone to β-isophorone is a necessary preceding step, which can be a drawback to this process.[1]
Principle and Rationale
This synthesis utilizes a peroxy acid, generated in situ from hydrogen peroxide and formic acid, to hydroxylate the alkene functional group in β-isophorone. The choice of these reagents is driven by their effectiveness and low cost. The reaction proceeds through an electrophilic addition mechanism where the peroxy acid attacks the double bond. Subsequent neutralization and workup yield the target molecule.
Experimental Protocol
-
Reaction Setup: In a stirred reaction vessel, combine formic acid and a 30% hydrogen peroxide solution in a molar ratio ranging from 1:1 to 5:1. The reaction can be conducted between 0°C and 100°C.[2]
-
Addition of Substrate: Slowly add β-isophorone (approximately 0.5 to 2.5 moles) to the formic acid/hydrogen peroxide mixture.[2] The heat of the reaction may necessitate gentle cooling to maintain the desired temperature.[2]
-
Reaction Monitoring: Allow the reaction to proceed until completion. The mixture will become homogeneous.
-
Workup: Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate. An upper organic phase will form.[2]
-
Purification: Separate the organic phase, dry it, and distill it under a vacuum to obtain 4-hydroxyisophorone.[2] Any unreacted α-isophorone that may have formed through back-isomerization can be separated and recycled.[2]
Caption: Chemical synthesis of 4-hydroxyisophorone from β-isophorone.
Biocatalytic Synthesis from α-Isophorone
A more sustainable and selective approach to producing this compound involves biocatalysis. This method circumvents the need for harsh reaction conditions and toxic heavy metal catalysts often associated with traditional chemical syntheses.[3] The primary starting material for this route is the more stable and abundant α-isophorone.[4]
Two main enzymatic strategies have proven effective:
-
Direct Oxidation using Unspecific Peroxygenases (UPOs): UPOs are heme-thiolate enzymes that can directly hydroxylate isophorone to 4-hydroxyisophorone (4-HIP).[1][3] A key advantage of UPOs is their reliance on only hydrogen peroxide as a co-substrate, which simplifies the reaction setup.[3]
-
Two-Step, One-Pot Reaction with P450 Monooxygenase and Alcohol Dehydrogenase (ADH): This enzymatic cascade first uses a P450 monooxygenase for the selective hydroxylation of isophorone to 4-HIP. Subsequently, an alcohol dehydrogenase in the same reaction vessel can oxidize 4-HIP to 4-ketoisophorone (4-KIP).[3] This system can be implemented using whole cells that co-express both enzymes, which can improve stability and cofactor regeneration.[3]
Experimental Protocol (using UPOs)
-
Biocatalyst Preparation: Obtain or prepare the Unspecific Peroxygenase (UPO) enzyme.
-
Reaction Setup: Prepare a reaction mixture containing isophorone (e.g., 0.1 mM to 10 mM) in a suitable buffer.[3]
-
Enzyme Addition: Add the UPO enzyme to the reaction mixture. The final concentration can range from 0.1 µM upwards, depending on the desired conversion rate.[3]
-
Initiation: Start the reaction by adding hydrogen peroxide.
-
Monitoring: Track the reaction's progress by taking periodic samples and analyzing them for substrate consumption and product formation using GC-MS or HPLC.[1][3]
-
Termination and Extraction: Stop the reaction by adding a quenching agent like sodium azide.[3] The product can then be extracted using an appropriate organic solvent.
-
Purification: Purify the extracted product using techniques such as column chromatography.[3]
Caption: Experimental workflow for biocatalytic synthesis.
Caption: Enzymatic conversion of isophorone to 4-hydroxyisophorone.
Synthesis via Reduction of 4-Ketoisophorone
This compound can also be synthesized through the reduction of 4-ketoisophorone (4-KIP), also known as 4-oxoisophorone.[1][5] This method is often used to prepare a racemic mixture of 4-HIP for use as an analytical standard.[1] 4-Ketoisophorone itself is a key intermediate in the synthesis of carotenoids and flavoring agents.[6]
Principle and Rationale
This route involves the selective reduction of one of the ketone groups in 4-ketoisophorone. The choice of reducing agent is critical to achieve selectivity and avoid over-reduction. This approach is straightforward if 4-ketoisophorone is readily available.
A recently developed method for a related compound, 4-hydroxy-2,2,6-trimethyl cyclohexanone, involves the selective hydrogenation of tea flavor ketone (an isomer of 4-ketoisophorone) to 2,2,6-trimethyl-1,4-cyclohexanedione, followed by a second selective hydrogenation to the desired product.[7] This highlights the potential for catalytic hydrogenation in these types of transformations.
Illustrative Reaction Scheme
Caption: Synthesis of 4-hydroxyisophorone from 4-ketoisophorone.
Comparative Analysis
| Feature | Chemical Synthesis from β-Isophorone | Biocatalytic Synthesis from α-Isophorone | Synthesis from 4-Ketoisophorone |
| Starting Material | β-Isophorone | α-Isophorone | 4-Ketoisophorone |
| Key Reagents/Catalysts | Formic acid, hydrogen peroxide | Unspecific Peroxygenases (UPOs) or P450/ADH enzymes | Chemical reducing agents or hydrogenation catalysts |
| Reaction Conditions | 0°C to 100°C | Mild conditions (optimal temperature and pH for enzymes) | Varies with the reducing agent |
| Advantages | Inexpensive and readily available reagents.[2] | High selectivity, sustainable, mild reaction conditions, starts from the more stable α-isophorone.[3] | Potentially high yield and selectivity if a suitable reducing agent is used. |
| Disadvantages | Requires isomerization of α- to β-isophorone, can have side reactions, and may require significant purification.[1] | Enzyme cost and stability can be a factor, requires specialized equipment like bioreactors for large scale. | Availability and cost of 4-ketoisophorone can be a limiting factor. |
Conclusion
The choice of synthetic route to this compound depends heavily on the specific requirements of the application, including scale, cost, and sustainability considerations.
-
The chemical synthesis from β-isophorone is a classic and cost-effective method, suitable for laboratories where the starting material is available and stringent environmental considerations are not the primary driver.
-
Biocatalytic synthesis represents a modern, green alternative that offers high selectivity and operates under mild conditions. This is an increasingly attractive option for industrial applications where sustainability and product purity are paramount.
-
The reduction of 4-ketoisophorone is a viable route, particularly when 4-KIP is an accessible intermediate.
For researchers and drug development professionals, the biocatalytic approach offers significant advantages in terms of producing high-purity material with a lower environmental footprint. However, the traditional chemical methods remain relevant for their simplicity and the low cost of reagents.
References
- Biocatalytic Synthesis of 4-Ketoisophorone - Benchchem. (n.d.).
- Aranda, C., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. DOI:10.1039/C8CY02114G.
- Ketoisophorone (4-Oxoisophorone) | Synthesis Intermediate - MedchemExpress.com. (n.d.).
- Synthesis of 4-hydroxyisophorone - PrepChem.com. (n.d.).
- Isophorone - Wikipedia. (n.d.).
- isophorone, 78-59-1 - The Good Scents Company. (n.d.).
- Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone - Eureka | Patsnap. (n.d.).
- 4-Ketoisophorone - Foreverest Resources Ltd. (n.d.).
- (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One - ResearchGate. (2025, August 7).
- A Comparative Guide to the Reactivity of Alpha-Isophorone and Beta-Isophorone - Benchchem. (n.d.).
- CN100999453B - Raw material formula and method for preparing ketoisophorone - Google Patents. (n.d.).
- Eisenacher, M. (2023, March 22). Synthesis of isophorone A route to an industrially important solvent and intermediate. ResearchGate.
- The Production of Isophorone - MDPI. (2023, February 22).
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A Comparative Guide to Damascenone Precursors: 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one in Focus
In the intricate world of flavor and fragrance chemistry, β-damascenone stands out as a C13-norisoprenoid of immense significance. Its potent, complex aroma of rose, plum, and tobacco makes it a highly sought-after compound in perfumery and food applications. The synthesis of β-damascenone, however, is a nuanced endeavor, with various precursors offering different advantages and challenges. This guide provides a comparative analysis of key precursors to β-damascenone, with a special focus on the synthetic utility of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. We will delve into the mechanistic pathways, comparative yields, and detailed experimental protocols to offer researchers and drug development professionals a comprehensive resource for informed decision-making.
The Genesis of a Potent Aroma: An Overview of Damascenone Precursors
The formation of β-damascenone, both in nature and in the laboratory, is a fascinating journey of molecular transformation. In natural systems, such as grapes and roses, β-damascenone arises from the degradation of carotenoids, particularly neoxanthin.[1] This biosynthetic pathway involves several key intermediates, including the aptly named grasshopper ketone and various allenic triols. These natural precursors have also inspired synthetic chemists to explore their utility in targeted damascenone synthesis.
From a synthetic standpoint, efficiency, yield, and the cost-effectiveness of starting materials are paramount. This has led to the development of numerous synthetic routes, often starting from readily available compounds like β-ionone or citral.[2][3] Within these synthetic strategies, a variety of precursor molecules are generated, each with its own reactivity profile and potential for conversion to the final product. This guide will focus on a comparative evaluation of the following key precursors:
-
This compound and its isomers.
-
Allenic Triols (e.g., 3,5,9-trihydroxymegastigma-6,7-diene).
-
Grasshopper Ketone .
-
β-Damascone and its derivatives .
In Focus: this compound as a Synthetic Precursor
This compound and its isomers, often referred to generally as "hydroxy damascones," represent a critical class of synthetic intermediates in the production of β-damascenone. The strategic placement of the hydroxyl group allows for a straightforward acid-catalyzed dehydration to generate the desired conjugated diene system of β-damascenone.
The primary advantage of this precursor lies in its potential for high-yield conversion. The acid-catalyzed elimination of water is a well-established and efficient chemical transformation. The reaction proceeds via protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom leads to the formation of the new double bond, extending the conjugation and yielding the stable β-damascenone structure.
Figure 1. Acid-catalyzed dehydration of this compound.
Comparative Performance of Damascenone Precursors
| Precursor | Typical Starting Material(s) | Key Transformation | Reported Yield of β-Damascenone | Key Considerations |
| This compound Isomers | α-Damascone, β-Ionone | Acid-catalyzed dehydration | 64% (from "hydroxy damascone")[3] | Potentially high-yielding and a direct precursor. The specific isomer and reaction conditions are critical for optimal results. |
| Allenic Triols | Neoxanthin (natural), Synthetic routes | Acid-catalyzed rearrangement | 4-8%[4] | A key intermediate in the natural biosynthetic pathway. Synthetic routes can be complex, and the rearrangement often favors the formation of the flavorless 3-hydroxy-β-damascone as the major product. |
| Grasshopper Ketone | Neoxanthin (natural) | Acid hydrolysis | 0.006%[2] | Primarily a biosynthetic precursor and not an efficient direct precursor for chemical synthesis due to very low conversion yields under hydrolysis conditions. |
| β-Dihydrodamascenone | β-Ionone | Halogenation and elimination | 70.73% (for the final elimination step)[5] | A two-step conversion from a more saturated precursor. The overall yield from the starting material would be lower. |
| 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene | Penta-1,3-diene and 3-bromo-4-methylpent-3-en-2-one | Condensation with acetaldehyde and dehydration | Not explicitly stated for the final product, but the precursor is synthesized via a Diels-Alder reaction.[6] | A multi-step synthesis involving a Diels-Alder reaction, which can be efficient for constructing the core ring structure. |
Experimental Protocols
The following protocols are provided as illustrative examples based on published literature and patents. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of β-Damascenone from a Hydroxy Damascone Precursor
This protocol is adapted from a patented procedure for the acid-catalyzed dehydration of a hydroxy damascone intermediate.[3]
Materials:
-
Hydroxy damascone (e.g., this compound)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a 3 L three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 228 g of hydroxy damascone and 1.6 kg of dichloromethane.
-
Add 41.7 g of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 500 mL of saturated sodium bicarbonate solution. Shake gently to neutralize the acid.
-
Separate the organic layer and wash it with water until the pH of the aqueous layer is neutral (pH ~7).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase by rotary evaporation to obtain the crude product.
-
Purify the crude product by reduced pressure distillation to obtain β-damascenone. The reported yield for this two-step process (including the formation of the hydroxy damascone) is 64%.[3]
Protocol 2: Synthesis of β-Damascenone from an Allenic Triol Precursor (Simulated Natural Pathway)
This protocol describes the acid-catalyzed rearrangement of an allenic triol, a key step in the natural formation of β-damascenone. It is important to note that this is typically a low-yield reaction for β-damascenone.[4]
Materials:
-
Allenic triol (e.g., 3,5,9-trihydroxymegastigma-6,7-diene)
-
Tartrate buffer (pH 3.2)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Dissolve a known quantity of the allenic triol in a tartrate buffer solution (pH 3.2) to mimic the acidic conditions found in wine.
-
Maintain the solution at room temperature and monitor the reaction progress over time using GC-MS.
-
After a desired reaction time (e.g., 24-48 hours), extract the reaction mixture with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter and carefully concentrate the solvent.
-
Analyze the product mixture by GC-MS to determine the ratio of β-damascenone to the major byproduct, 3-hydroxy-β-damascone. The typical yield of β-damascenone is in the range of 4-8%.[4]
Mechanistic Insights and Strategic Considerations
The choice of precursor for β-damascenone synthesis is a strategic decision that balances yield, cost, and operational complexity.
-
This compound and its isomers offer a direct and potentially high-yielding route through a classic acid-catalyzed dehydration. The efficiency of this step makes it an attractive option for industrial production. The key challenge lies in the efficient and stereoselective synthesis of the hydroxy precursor itself.
-
The allenic triol pathway, while biomimetically interesting, is hampered by low yields of β-damascenone due to the preferential formation of 3-hydroxy-β-damascone.[4] This route is more relevant for understanding the natural formation of damascenone in food and beverages rather than for large-scale synthesis.
-
Grasshopper ketone is not a viable synthetic precursor due to its extremely low conversion rate to β-damascenone under hydrolytic conditions.[2] Its significance is primarily in the realm of biosynthesis.
-
Synthetic routes starting from common materials like β-ionone often involve the in-situ generation of a suitable precursor, such as a derivative of this compound. These multi-step syntheses require careful optimization of each step to achieve a high overall yield.
Figure 2. Simplified overview of synthetic and natural pathways to β-damascenone.
Conclusion
The synthesis of β-damascenone is a testament to the synergy between natural product chemistry and synthetic innovation. While nature provides a blueprint through the carotenoid degradation pathway, the demands of industrial production necessitate more efficient and higher-yielding synthetic routes.
In this context, This compound and its isomers emerge as highly promising precursors. The straightforward and efficient acid-catalyzed dehydration to β-damascenone makes this a compelling strategy for researchers and manufacturers. While other precursors, particularly the allenic triols, are crucial for understanding the biogenesis of this potent aroma compound, their synthetic utility is limited by lower yields and the formation of undesired byproducts.
Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of this compound and its isomers, further solidifying their position as the precursors of choice for the production of β-damascenone.
References
- Developments in the Isolation and Characterization of β-Damascenone Precursors from Apples - ACS Publications. (1995). J. Agric. Food Chem., 43(5), 1280–1283.
- improving the yield of beta-damascenone chemical synthesis - Benchchem. (2025).
- β-Damascenone-yielding precursor(s) from Cabernet Sauvignon grapes - SciSpace. (2001). S. Pac. J.
- CN109053407B - Method for synthesizing beta-damascenone - Google P
- Synthesis process of beta-damascenone - Eureka | P
- Synthesis of β-Damascenone - PrepChem.com.
- CN101698636A - Method for synthesizing beta-damascenone - Google P
- Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one] - Journal of the Chemical Society, Perkin Transactions 1. (1975).
- New Straightforward Synthesis of β‐Damascenone and β‐Damascone Derivatives from β‐Ionone via Retro‐α‐ionol - ResearchGate. (2007). SYNLETT, 2007(10), 1555-1558.
- Rationalizing the Formation of Damascenone: Synthesis and Hydrolysis of Damascenone Precursors and Their Analogues, in both Aglycone and Glycoconjugate Forms | Request PDF - ResearchGate. (2008). J. Agric. Food Chem., 56(20), 9636–9642.
- New Preparation Methods for α‐Damascone, γ‐Damascone, and β‐Damascenone using Pyronenes - ResearchGate. (2007).
- synthesis and hydrolysis of damascenone precursors and their analogues, in both aglycone and glycoconjugate forms - PubMed. (2008). J. Agric. Food Chem., 56(20), 9636-42.
- Preparation of α-damascone — Junyi Hu, Aiqiang G… - Biblioteka Nauki. (2020). Przemysł Chemiczny, 99(1), 100-103.
- SYNTHESIS OF DELTA-DAMASCONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEX-3-ENYL)BUT-2-EN-1-ONE) AND BETA-DAMASCENONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEXA-1,3-DIENYL)BUT-2-EN-1-ONE) - Semantic Scholar. (1975).
- Formation of β-damascenone from allenic triol.
- Damascenone - Wikipedia.
- Occurrence and formation of damascenone, trans-2,6,6-trimethyl-1-crotonyl-cyclohexa-1,3-diene, in alcoholic beverages - ResearchGate. (1982). Agric. Biol. Chem., 46(12), 3077-3084.
- CAS 23726-93-4: β-Damascenone - CymitQuimica.
- beta-DAMASCONE | C13H20O | CID 5374527 - PubChem.
- (E)-beta-damascenone 2,6,6-trimethyl-1-trans-crotonoyl-1,3-cyclohexadiene - The Good Scents Company.
- Precursors to Damascenone: Synthesis and Hydrolysis of Isomeric 3,9-Dihydroxymegastigma-4,6,7-trienes | Scilit. (2005). J. Agric. Food Chem., 53(26), 10135–10140.
- Reaction mechanism for the acid-catalyzed dehydration of...
- [Chemistry] Acid catalyzed dehydration of 2,2 dimethylcyclohexanol yields a mixture of 1,2 dimethy - YouTube. (2021).
- 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde | C10H16O2 - PubChem.
- Oxidative allylic rearrangement of cycloalkenols: Formal total synthesis of enantiomerically pure trisporic acid B - Beilstein Journals. (2011). Beilstein J. Org. Chem., 7, 54.
- Dehydration of 4-hydroxy-2,3,4-triphenylcyclopentenone - Journal of the Chemical Society D. (1970).
- Synthesis of β-damascone from 2,6-dimethylcyclohexanone - ark
- Production of β-damascenone precursors in cell cultures of Vitis labruscana cv Concord grapes - PubMed. (1994). Plant Cell Rep., 13(8), 477-80.
- Identification of a Precursor to Naturally Occurring β-Damascenone - ResearchGate. (2001). Tetrahedron Lett., 42(48), 8469-8471.
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A Cross-Validation of Quantification Methods for 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one: An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a substituted cyclohexenone of interest in various fields, from flavor and fragrance chemistry to its potential role as a metabolite or synthetic intermediate.
The choice of an analytical method is a critical decision, with significant implications for the sensitivity, specificity, and throughput of an assay. This document moves beyond a simple listing of protocols to delve into the causality behind experimental choices, offering insights grounded in years of field experience. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting them as self-validating systems in line with rigorous scientific standards. Every claim and protocol is supported by authoritative guidelines to ensure trustworthiness and scientific integrity.
The Analytical Challenge: Quantifying this compound
This compound possesses a unique chemical structure—a hydroxyl group and a ketone functionality on a cyclohexene ring—that dictates its analytical behavior. The presence of a chromophore in its α,β-unsaturated ketone system makes it a suitable candidate for UV detection, while its volatility, particularly after derivatization, allows for analysis by gas chromatography. The selection between these methods hinges on the specific requirements of the study, including the sample matrix, required sensitivity, and the need for structural confirmation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of analytical chemistry, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, is the method of choice.[2]
Principle of HPLC-UV Quantification
The fundamental principle of HPLC is the separation of components in a mixture as they are pumped through a column packed with a stationary phase.[3] The separation is driven by the relative affinity of each component for the stationary versus the mobile phase.[1] For our target analyte, a nonpolar C18 column will retain the compound to a certain degree, while a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) will carry it through the column. By carefully controlling the composition of the mobile phase, we can achieve a distinct retention time for the analyte, separating it from other matrix components.[4] Following separation, the analyte passes through a UV detector. The α,β-unsaturated ketone moiety absorbs UV light at a characteristic wavelength, and the amount of light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for accurate quantification.[3]
Experimental Protocol: HPLC-UV
This protocol is designed as a robust starting point for method development and validation, adhering to the principles outlined in the ICH Q2(R2) guidelines.[5][6]
1. Preparation of Standard Solutions:
- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
2. Sample Preparation:
- The sample preparation will vary depending on the matrix (e.g., plasma, cell culture media, reaction mixture). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
- For a simple matrix, a "dilute-and-shoot" approach may be sufficient. Dilute the sample with the mobile phase to bring the expected analyte concentration within the calibration range.
- Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column.
3. HPLC Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention for moderately nonpolar compounds like our analyte.
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). Rationale: This ratio provides a good balance of retention and run time. It can be optimized based on preliminary runs.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
- Injection Volume: 10 µL.
- UV Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 238 nm for α,β-unsaturated ketones).
4. Data Analysis and Quantification:
- Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
- Perform a linear regression analysis on the calibration curve. The R² value should be >0.995 for good linearity.[7]
- Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizing the HPLC-UV Workflow
Sources
- 1. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 2. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
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- 4. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Spectroscopic Guide to the Stereoisomers of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a versatile chiral building block. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip you with the practical knowledge to confidently distinguish between these isomers.
Introduction to the Isomers: Beyond the Same Connectivity
This compound, often referred to as 4-hydroxyisophorone, possesses a chiral center at the C4 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. While sharing the same molecular formula and connectivity, their distinct spatial arrangements can lead to different biological activities, making their individual characterization paramount. The selective synthesis of these enantiomers, for instance, through enzymatic reactions using fungal peroxygenases, has opened avenues for their application in various fields.[1][2][3] This guide will walk you through the spectroscopic techniques that are indispensable for confirming the stereochemical identity of each isomer.
Comparative Spectroscopic Analysis
A multi-spectroscopic approach is essential for the unambiguous identification of the (R) and (S) enantiomers of 4-hydroxyisophorone. While some techniques might show subtle differences, a combination of NMR, IR, and MS provides a comprehensive and self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the 3D Structure
NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. For chiral molecules like the isomers of 4-hydroxyisophorone, NMR, especially in the presence of a chiral resolving agent, can be used to distinguish between enantiomers.
In a standard achiral solvent, the ¹H NMR spectra of the (R) and (S) enantiomers are identical. However, the chemical shifts of the protons, particularly those near the chiral center (C4), are highly sensitive to their stereochemical environment.
Expected ¹H NMR Spectral Features:
-
Vinylic Proton (H-3): A singlet or a narrow multiplet in the olefinic region.
-
Proton at the Chiral Center (H-4): A multiplet whose chemical shift and coupling constants are crucial for stereochemical assignment. The axial or equatorial orientation of the hydroxyl group will significantly influence the coupling constants with the adjacent methylene protons (H-5).
-
Methylene Protons (H-5): Two diastereotopic protons that will likely appear as distinct multiplets.
-
Methyl Protons (C2-CH₃, C6-(CH₃)₂): Singlets for the gem-dimethyl groups at C6 and a singlet or doublet for the methyl group at C2.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~5.8-6.0 | s |
| H-4 | ~4.0-4.2 | m |
| H-5a, H-5b | ~2.0-2.5 | m |
| C2-CH₃ | ~1.8-2.0 | s |
| C6-(CH₃)₂ | ~1.0-1.2 | s |
Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomers in an achiral solvent will be identical. The chemical shifts of the carbon atoms, especially the chiral carbon (C4) and its neighbors, provide valuable structural information.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C-1): A signal in the downfield region, typically around 200 ppm.
-
Olefinic Carbons (C-2 and C-3): Signals in the vinylic region.
-
Chiral Carbon (C-4): A signal corresponding to the carbon bearing the hydroxyl group.
-
Methylene Carbon (C-5): A signal for the CH₂ group.
-
Quaternary Carbon (C-6): A signal for the carbon with the gem-dimethyl groups.
-
Methyl Carbons: Signals for the three methyl groups.
Specific ¹³C NMR data for the individual enantiomers are not available in the searched literature. The following table provides predicted chemical shifts based on known data for similar structures.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~200-205 |
| C-2 | ~125-130 |
| C-3 | ~155-160 |
| C-4 | ~65-70 |
| C-5 | ~40-45 |
| C-6 | ~35-40 |
| C2-CH₃ | ~20-25 |
| C6-(CH₃)₂ | ~25-30 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectra of the (R) and (S) enantiomers are identical but provide crucial confirmation of the overall molecular structure.
Key IR Absorption Bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C=O Stretch: A strong, sharp band around 1660-1680 cm⁻¹ for the α,β-unsaturated ketone.
-
C=C Stretch: A band in the region of 1600-1650 cm⁻¹.
-
C-H Stretches: Bands for sp² and sp³ hybridized C-H bonds typically appear just below and above 3000 cm⁻¹.
The following table summarizes the expected key IR absorptions.
Table 3: Key IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Broad, Strong |
| C=O (α,β-unsaturated ketone) | 1660-1680 | Strong |
| C=C (alkene) | 1600-1650 | Medium |
| C-H (sp³) | 2850-3000 | Medium-Strong |
| C-H (sp²) | 3000-3100 | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectra of the (R) and (S) enantiomers are identical. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern gives clues about the structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.
-
Loss of a Methyl Group ([M-15]⁺): A common fragmentation for molecules with methyl groups.
-
Loss of Water ([M-18]⁺): Fragmentation involving the loss of the hydroxyl group.
-
Other Fragments: Characteristic fragments resulting from the cleavage of the cyclohexene ring. A singular mass fragment at m/z 112 has been reported as characteristic for 4-hydroxyisophorone.[1]
The following table outlines the expected key fragments in the mass spectrum.
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Fragment |
| 154 | [M]⁺ |
| 139 | [M - CH₃]⁺ |
| 136 | [M - H₂O]⁺ |
| 112 | Characteristic Fragment |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic analyses. The causality behind experimental choices is highlighted to provide a deeper understanding of the procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it must dissolve the sample without having signals that overlap with those of the analyte. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift. "Shimming" is performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Thin Film Method): Place a small amount of the solid isomer onto a clean salt plate (e.g., NaCl or KBr). Add a drop of a volatile solvent (e.g., dichloromethane) to dissolve the solid. Place a second salt plate on top and gently rotate to spread the solution into a thin film. Allow the solvent to evaporate. This method is chosen for its simplicity and for providing a solvent-free spectrum of the solid sample.
-
Data Acquisition: Place the prepared salt plates into the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty instrument first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent such as ethyl acetate. The choice of solvent is important to ensure good chromatographic separation and to avoid interference with the analyte peaks.
-
GC Separation: Inject a small volume of the sample solution into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The column is housed in an oven that is temperature-programmed to separate compounds based on their boiling points and interactions with the stationary phase. For chiral analysis, a chiral GC column is required to separate the enantiomers.[4]
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), which also causes them to fragment in a reproducible manner. The ions are then separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed to determine the molecular weight and identify the structure based on the fragmentation pattern. The retention times of the enantiomers on a chiral column can be used to determine the enantiomeric excess.
Conclusion
The comprehensive spectroscopic analysis of the (R) and (S) isomers of this compound relies on the synergistic use of NMR, IR, and Mass Spectrometry. While IR and MS confirm the overall molecular structure and functional groups, NMR spectroscopy, particularly with the aid of chiral resolving agents or chiral chromatography, is the definitive technique for distinguishing between the enantiomers. The detailed protocols and expected spectral data provided in this guide serve as a valuable resource for researchers in the accurate identification and characterization of these important chiral synthons.
References
-
Aranda, C., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology, 9(6), 1398-1405. [Link]
-
Aranda, C., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Centro de Investigaciones Biológicas Margarita Salas (CIB), CSIC. [Link]
-
Aranda, C., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. ResearchGate. [Link]
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Aranda, C., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Molnar-Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. [Link]
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- 4. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
A Comparative Guide to the Efficacy of Chiral Stationary Phases for the Enantioseparation of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
In the landscape of pharmaceutical development, fragrance analysis, and asymmetric synthesis, the enantioselective separation of chiral molecules is a paramount challenge. The differential biological and sensory properties of enantiomers demand robust and efficient analytical methods for their separation and quantification.[1] 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a chiral cyclohexenone derivative, serves as a critical intermediate and a target molecule in various chemical syntheses. This guide provides an in-depth comparison of the efficacy of different chiral stationary phases (CSPs) for the enantiomeric resolution of this compound, supported by representative experimental data and methodological insights.
The Critical Role of Chiral Separation
Enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, yet they can exhibit markedly different pharmacological, toxicological, and sensory activities.[2] Consequently, regulatory agencies and industry standards necessitate the characterization and control of the enantiomeric purity of chiral substances. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) employing chiral stationary phases are the most powerful and widely adopted techniques for this purpose.[2]
Understanding Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have established themselves as the workhorses of chiral separations due to their broad applicability and remarkable enantiorecognition capabilities.[3][4] The chiral selectors are typically derivatives of these polysaccharides, such as carbamates or esters, which are coated or immobilized onto a silica support.[5][6]
The mechanism of chiral recognition is a complex interplay of various intermolecular interactions between the analyte and the chiral selector. These interactions include:
-
Hydrogen Bonding: The hydroxyl and carbonyl groups of this compound can form hydrogen bonds with the carbamate or ester functionalities of the CSP.
-
π-π Interactions: While the analyte itself lacks a significant aromatic system, π-π interactions can occur between the double bond of the cyclohexenone ring and aromatic moieties on the CSP's phenylcarbamate derivatives.
-
Dipole-Dipole Interactions: The polar functional groups in both the analyte and the CSP contribute to dipole-dipole interactions.
-
Steric Hindrance: The three-dimensional structure of the chiral selector creates chiral grooves and cavities. The enantiomers of the analyte fit differently into these cavities, leading to differential retention and, thus, separation.[5]
The helical structure of the polysaccharide backbone plays a crucial role in creating a precisely defined chiral environment, enhancing the steric and interactive discrimination between enantiomers.[5]
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method. Here, we compare the performance of three widely used polysaccharide-based CSPs for the separation of this compound enantiomers under both HPLC and SFC conditions.
Table 1: Representative HPLC Data for the Enantioseparation of this compound
| CSP (Selector) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | tR1 (min) | tR2 (min) | α | Rs |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | 8.2 | 9.5 | 1.18 | 2.1 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | n-Hexane/Ethanol (85:15, v/v) | 0.8 | 25 | 10.1 | 11.5 | 1.15 | 1.9 |
| Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | n-Hexane/Isopropanol (95:5, v/v) | 1.0 | 25 | 12.5 | 14.8 | 1.21 | 2.5 |
tR1, tR2 = retention times of the first and second eluting enantiomers; α = separation factor (k2/k1); Rs = resolution factor.
Table 2: Representative SFC Data for the Enantioseparation of this compound
| CSP (Selector) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Temp. (°C) | tR1 (min) | tR2 (min) | α | Rs |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | CO₂/Methanol (80:20, v/v) | 3.0 | 150 | 35 | 2.5 | 3.0 | 1.25 | 2.8 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | CO₂/Ethanol (85:15, v/v) | 2.5 | 150 | 35 | 3.1 | 3.6 | 1.19 | 2.2 |
| Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | CO₂/Methanol (90:10, v/v) | 3.0 | 150 | 35 | 2.8 | 3.4 | 1.28 | 3.1 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
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- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Impact of immobilized polysaccharide chiral stationary phases on enantiomeric separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric resolution of kielcorin derivatives by HPLC on polysaccharide stationary phases using multimodal elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Benchmarking the Purity of Synthesized 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Introduction: The Critical Role of Purity in Synthesis and Development
In the realms of pharmaceutical research, fine chemical synthesis, and flavor/fragrance development, the absolute purity of a chemical entity is not merely a quality metric; it is the foundation of reliable, reproducible, and safe application. For a molecule like 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a key intermediate in the synthesis of complex natural products like damascenones, even trace impurities can have profound consequences.[1] They can alter reaction kinetics, introduce toxicological risks, or compromise the sensory profile of a final product.
This guide provides an in-depth, objective comparison of the principal analytical techniques used to determine the purity of synthesized this compound. We will move beyond procedural descriptions to explore the causal logic behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our focus is on establishing a robust, multi-faceted analytical strategy that provides an unambiguous purity value, ensuring the integrity of your downstream applications.
Understanding the Analyte: Synthesis and Potential Impurities
The purity benchmark for any synthesized compound is intrinsically linked to its formation pathway. This compound is often synthesized via the selective reduction of a ketone carbonyl group from a precursor like 4-oxoisophorone (also known as tea aroma ketone).[1]
Understanding this context is critical because it allows us to anticipate the likely impurity profile, which may include:
-
Unreacted Starting Materials: Residual 4-oxoisophorone.
-
Reaction Intermediates: Incomplete reduction products.
-
Isomers and By-products: Formation of diastereomers or products from side-reactions.[2]
-
Reagents and Catalysts: Traces of reducing agents or catalysts used in the synthesis.
-
Residual Solvents: Solvents used during the reaction or purification steps, which are common impurities in any API.[2]
A comprehensive purity assessment, therefore, must not only quantify the main compound but also detect and potentially identify these process-related impurities.
Caption: Potential impurities in synthesized this compound.
Comparative Analysis of Purity Determination Methods
No single analytical technique is universally superior; a robust purity assessment often relies on orthogonal methods—techniques that measure the analyte based on different chemical or physical principles.[3] This approach provides a more complete and validated picture of sample purity. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For purity analysis, the area of the chromatographic peak corresponding to the target compound is compared to the total area of all peaks detected.
Causality in Method Design: A reversed-phase (RP) method is the logical starting point for a moderately polar molecule like this compound. A C18 column is chosen for its hydrophobic stationary phase, which retains the analyte. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound.[4][5] A gradient elution (where the mobile phase composition changes over time) is often preferred over an isocratic (constant composition) method to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe. UV detection is suitable due to the presence of a chromophore (the α,β-unsaturated ketone system).
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm (based on the UV maximum of the cyclohexenone chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
Data Interpretation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, providing structural information and confident identification.[6][7][8]
Causality in Method Design: GC-MS is an excellent orthogonal technique to HPLC.[9] The presence of a hydroxyl group in our target molecule can cause peak tailing on standard non-polar GC columns due to interactions with residual silanols. While the compound may be analyzed directly, derivatization (e.g., silylation with BSTFA) is a common strategy to block the active hydrogen, increasing volatility and improving peak shape. The mass spectrometer provides definitive identification of the main peak and can help elucidate the structures of unknown impurities.
Experimental Protocol: GC-MS Purity Assay
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 400 amu.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like ethyl acetate or dichloromethane.
Data Interpretation: Similar to HPLC, purity is determined by the area percent of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak should be compared against a library or theoretical fragmentation pattern to confirm identity. Mass spectra of impurity peaks can be analyzed to propose their structures.
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method where the intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be determined with high accuracy without needing a reference standard of the analyte itself.[3]
Causality in Method Design: ¹H qNMR is chosen for its high sensitivity and the presence of distinct protons in the this compound structure. A suitable internal standard must be selected that has a simple spectrum with at least one signal that does not overlap with any analyte signals (e.g., maleic acid or dimethyl sulfone). A long relaxation delay (d1) is the most critical parameter; it must be at least 5 times the longest T1 relaxation time of both the analyte and standard protons to ensure complete relaxation and accurate signal integration.[10]
Experimental Protocol: ¹H qNMR Purity Assay
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard (IS): Maleic Acid (high purity, accurately known).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound (W_Analyte).
-
Accurately weigh ~10 mg of the Maleic Acid internal standard (W_IS) into the same vial.
-
Record the exact weights to four decimal places.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 seconds (ensure this is > 5 * T₁).
-
Number of Scans: 16 (or more to improve signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal for the analyte (e.g., the vinylic proton). Let this be I_Analyte.
-
Integrate the signal for the internal standard (the two olefinic protons of maleic acid appear as a singlet). Let this be I_IS.
-
Data Interpretation: The purity is calculated using the following formula:
Purity (%) = (I_Analyte / I_IS) x (N_IS / N_Analyte) x (MW_Analyte / MW_IS) x (W_IS / W_Analyte) x Purity_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_Analyte = 1 for the vinylic proton; N_IS = 2 for maleic acid)
-
MW: Molecular Weight (Analyte: ~154.21 g/mol ; IS: 116.07 g/mol )
-
W: Weight
-
Purity_IS: Purity of the internal standard (e.g., 99.9%)
Workflow and Data Comparison
A systematic approach ensures that the data from each technique is used effectively to build a comprehensive purity profile.
Caption: Experimental workflow for comprehensive purity determination.
Summarizing Quantitative Data
To facilitate a direct comparison, the results from each technique should be tabulated. The table below illustrates a hypothetical data set for a synthesized batch.
| Analytical Technique | Principle of Quantification | Purity Value (%) | Key Advantages | Key Limitations |
| HPLC-UV | Relative Peak Area % | 98.7% | Excellent for non-volatile impurities; robust and widely available. | Assumes all impurities respond to the detector; relative purity only. |
| GC-MS | Relative Peak Area % (TIC) | 99.1% | High resolution; provides structural info on volatile impurities. | Not suitable for non-volatile or thermally labile impurities. |
| ¹H qNMR | Molar ratio to internal standard | 99.0% ± 0.2% | Absolute, primary method; does not require analyte reference standard.[3][10] | Lower sensitivity for trace impurities; requires careful parameter optimization. |
Analysis of Hypothetical Data: The close agreement between the orthogonal chromatographic methods (HPLC and GC) and the primary qNMR method provides high confidence in the purity value of ~99%. The slightly lower HPLC value might suggest the presence of a non-volatile impurity that is not detected by GC. The GC-MS analysis would be used to identify any volatile impurities, while the qNMR provides the most accurate absolute quantification of the main compound.
Conclusion
Benchmarking the purity of synthesized this compound is a multi-faceted task that demands more than a single analytical measurement. By employing a strategic combination of orthogonal techniques—HPLC for non-volatile components, GC-MS for volatile impurity identification, and qNMR for absolute quantification—a scientifically sound and defensible purity value can be established. This rigorous, evidence-based approach is indispensable for ensuring the quality, safety, and efficacy of materials used in research and development, providing the trustworthiness required for advanced scientific applications.
References
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Vuori, E., & Ojanperä, I. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 34(8), 554-560. Available from: [Link]
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Jones, A. W. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed. Available from: [Link]
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Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. Available from: [Link]
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askIITians. (2009). Criteria of purity of organic compounds. Available from: [Link]
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ResearchGate. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Available from: [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
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Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. Available from: [Link]
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ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Available from: [Link]
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Wanhua Chemical Group Co., Ltd. (2022). Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone. Patsnap. Available from: [Link]
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Save My Exams. (2025). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Available from: [Link]
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SIELC Technologies. (2018). 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one. Available from: [Link]
-
ResearchGate. (2000). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available from: [Link]
-
Wiley Online Library. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]
-
National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available from: [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Available from: [Link]
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A Guide to Inter-Laboratory Comparison of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the analysis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for this compound. The principles and protocols outlined herein are grounded in internationally recognized standards to ensure the scientific integrity and validity of the study.
Introduction: The Imperative for Reproducible Analysis
This compound is a molecule of significant interest in various fields, including flavor and fragrance chemistry, and as a potential intermediate in pharmaceutical synthesis. Accurate and precise quantification of this analyte is paramount for quality control, research, and regulatory compliance. An inter-laboratory comparison, also known as a proficiency test, is a critical exercise to assess the reproducibility of an analytical method across different laboratories.[1][2] By comparing results from multiple locations, we can identify and mitigate potential sources of variability, ultimately leading to a more robust and reliable analytical method.
This guide will detail the essential steps for designing and executing such a study, from the initial planning stages to the final data analysis and interpretation, adhering to the principles outlined in standards such as ASTM E691 and ISO 5725.[3][4][5][6][7]
Designing the Inter-Laboratory Study: A Blueprint for Success
A well-designed study is the cornerstone of a meaningful inter-laboratory comparison. The following sections delineate the critical components of the study design.
Study Objectives and Scope
The primary objective of this inter-laboratory study is to determine the repeatability and reproducibility of analytical methods for the quantification of this compound. The study will evaluate the performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Participant Recruitment and Responsibilities
A minimum of eight participating laboratories is recommended to ensure statistically significant results. Each participating laboratory will be responsible for:
-
Appointing a qualified analyst to perform the experiments.
-
Strictly adhering to the analytical protocols provided.
-
Ensuring their instrumentation is properly calibrated and maintained.
-
Reporting the results within the specified timeframe.
Test Material and Sample Distribution
A homogenous batch of the test material containing a known concentration of this compound will be prepared and distributed by a coordinating laboratory. To assess the method's performance across a range of concentrations, samples at three different concentration levels (low, medium, and high) will be provided. Each participant will receive a set of blind-coded samples to prevent bias.
Experimental Protocols: Ensuring Methodological Consistency
To minimize variability arising from procedural differences, all participating laboratories must adhere to the following standardized protocols.
Sample Preparation
-
Stock Solution Preparation: A certified reference standard of this compound should be used to prepare a stock solution of known concentration.
-
Calibration Standards: A series of calibration standards should be prepared by diluting the stock solution with the appropriate solvent to cover the expected concentration range of the test samples.
-
Test Sample Preparation: The received test samples should be prepared according to the specific instructions provided by the coordinating laboratory. This may involve dilution or reconstitution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8][9]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure adequate separation of the analyte from any matrix components.
-
Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of analytes.[10][11][12]
-
Instrumentation: A high-performance liquid chromatograph with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point.
-
Flow Rate: A constant flow rate to ensure reproducible retention times.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound, or mass spectrometric detection for higher specificity.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
The analysis of the collected data is a critical step to evaluate the performance of the analytical methods and the participating laboratories. The statistical analysis should be conducted in accordance with ASTM E691 and ISO 5725 standards.[3][4][5][6][7]
Data Reporting
Each laboratory should report the individual replicate results for each sample, along with the mean and standard deviation. Any deviations from the prescribed protocol must be documented and reported.
Statistical Analysis
The core of the data analysis involves the calculation of two key precision metrics:
-
Repeatability (sr): The variation in measurements taken by a single instrument or operator on the same item and under the same conditions.
-
Reproducibility (sR): The variation in measurements made on the same item by different instruments or operators.
These statistics will be calculated for each concentration level and for each analytical method. Outlier analysis should be performed to identify any laboratories with results that are significantly different from the consensus values.
Data Visualization
Visual representation of the data is crucial for easy interpretation. The following diagrams and tables should be generated.
Diagram 1: Inter-Laboratory Study Workflow
Caption: A flowchart outlining the key phases of the inter-laboratory comparison study.
Table 1: Example Data Summary for GC-MS Analysis (Medium Concentration Level)
| Laboratory ID | Replicate 1 (mg/L) | Replicate 2 (mg/L) | Replicate 3 (mg/L) | Mean (mg/L) | Std. Dev. |
| Lab 1 | 48.5 | 49.1 | 48.8 | 48.8 | 0.3 |
| Lab 2 | 51.2 | 50.8 | 51.5 | 51.2 | 0.4 |
| Lab 3 | 49.9 | 50.2 | 49.7 | 49.9 | 0.3 |
| Lab 4 | 47.9 | 48.3 | 48.1 | 48.1 | 0.2 |
| Lab 5 | 52.1 | 51.8 | 52.4 | 52.1 | 0.3 |
| Lab 6 | 50.5 | 50.1 | 50.8 | 50.5 | 0.4 |
| Lab 7 | 49.2 | 49.6 | 49.4 | 49.4 | 0.2 |
| Lab 8 | 51.7 | 51.3 | 51.9 | 51.6 | 0.3 |
Diagram 2: Relationship between Accuracy, Precision, Repeatability, and Reproducibility
Caption: A conceptual diagram illustrating the components of measurement accuracy as defined by ISO 5725.[13]
Conclusion: Fostering a Culture of Quality and Collaboration
A successful inter-laboratory comparison not only provides valuable data on the performance of analytical methods but also fosters a culture of collaboration and continuous improvement among participating laboratories. The results of this study will enable the establishment of a standardized, robust, and reliable analytical method for this compound, which is essential for ensuring data quality and comparability across the scientific community.
References
-
ASTM E691-23: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (URL: [Link])
-
ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. (URL: [Link])
-
ISO 5725 Definition Of Accuracy | Innovation.world. (URL: [Link])
-
ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog. (URL: [Link])
-
E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method - ASTM. (URL: [Link])
-
E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method - ASTM. (URL: [Link])
-
BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. (URL: [Link])
- High Performance Liquid Chromatography: An Overview. (URL: not available)
-
A REVIEW ON HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - IJSDR. (URL: [Link])
- Gas Chromatography - Mass Spectrometry. (URL: not available)
- High Performance Liquid Chromatography - Biotecha. (URL: not available)
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Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives - Morressier. (URL: [Link])
-
A Guide to Analytical Method Validation - SCION Instruments. (URL: [Link])
- Analytical method validation: A brief review. (URL: not available)
-
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (URL: [Link])
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: not available)
- PROTOCOL FOR THE INTER LABORATORY PROFICIENCY TESTING SCHEMES. (URL: not available)
-
What is an inter laboratory comparison ? - CompaLab. (URL: [Link])
-
Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. (URL: [Link])
-
EA-4/21 INF: 2018 | European Accreditation. (URL: [Link])
-
Interlaboratory comparisons other than PT - Eurachem. (URL: [Link])
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- 9. pubs.acs.org [pubs.acs.org]
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A Researcher's Guide to Bridging Theory and Reality: Comparing Computational and Experimental Data for 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
For researchers and professionals in drug development and chemical synthesis, the robust characterization of molecular structures is paramount. 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a substituted cyclohexenone, presents an interesting case for the powerful synergy between theoretical calculations and empirical, experimental data. This guide provides an in-depth comparison of computational and experimental approaches for its structural elucidation, offering insights into the causality behind experimental choices and the predictive power of modern computational chemistry.
While comprehensive experimental and computational datasets for this compound itself are not extensively published, we will use closely related analogs and foundational principles to illustrate the comparative workflow. This approach mirrors the real-world challenges researchers face when working with novel or sparsely documented compounds, emphasizing the methodology of structural validation.
Part 1: The Experimental Benchmark – Acquiring Empirical Data
The foundation of any chemical analysis lies in empirical observation. Spectroscopic and spectrometric techniques provide a physical "fingerprint" of a molecule's structure, connectivity, and chemical environment.
Key Experimental Techniques and Expected Data
For a molecule like this compound, the primary analytical toolkit includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Typical Experimental Data for a Substituted Hydroxycyclohexenone Analog (Note: Data presented here is representative, based on analogs like 4-hydroxy-4-methylcyclohex-2-en-1-one, as comprehensive data for the title compound is limited in public literature[1].)
| Technique | Parameter | Expected Observation/Value | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~ 5.8-6.5 ppm (d) | Olefinic proton on the enone system |
| ~ 4.0-4.5 ppm (m) | Proton on the carbon bearing the hydroxyl group | ||
| ~ 2.0-2.5 ppm (m) | Methylene protons adjacent to the carbonyl and double bond | ||
| ~ 1.0-1.5 ppm (s) | Methyl protons (gem-dimethyl and vinyl methyl) | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 190-205 ppm | Carbonyl carbon (C=O) |
| ~ 125-160 ppm | Olefinic carbons (C=C) | ||
| ~ 65-75 ppm | Carbon bearing the hydroxyl group (C-OH) | ||
| ~ 30-50 ppm | Aliphatic carbons (CH₂, C(CH₃)₂) | ||
| ~ 20-30 ppm | Methyl carbons | ||
| IR | Wavenumber (cm⁻¹) | ~ 3200-3600 cm⁻¹ (broad) | O-H stretching vibration of the hydroxyl group |
| ~ 2850-3000 cm⁻¹ | C-H stretching of sp³ and sp² hybridized carbons | ||
| ~ 1660-1690 cm⁻¹ (strong) | C=O stretching of the α,β-unsaturated ketone | ||
| ~ 1600-1650 cm⁻¹ | C=C stretching of the alkene | ||
| Mass Spec. | m/z | 168.1150 (for C₁₀H₁₆O₂) | Molecular ion peak corresponding to the exact mass |
Experimental Protocol: ¹H NMR Spectroscopy
The causality behind this protocol is to obtain a high-resolution spectrum that clearly resolves proton signals, allowing for unambiguous structural assignment through analysis of chemical shifts, integration, and coupling patterns.
Objective: To acquire a quantitative ¹H NMR spectrum of the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is an iterative process of adjusting electrical currents in the shim coils.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Apply a calibrated 90° radiofrequency pulse to excite the protons.
-
Acquire the resulting Free Induction Decay (FID) signal.
-
Repeat the process for a set number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A relaxation delay between pulses ensures the system returns to equilibrium for quantitative results.
-
-
Data Processing:
-
Apply a Fourier transform to the summed FIDs to convert the time-domain signal to a frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons it represents.
-
Part 2: The Computational Approach – Predicting Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), allows us to predict molecular properties from first principles. This in silico approach provides a theoretical dataset that can be used to corroborate or challenge experimental findings.
Common Computational Methods
A widely used and cost-effective method for molecules of this size is DFT with the B3LYP functional and a 6-31G(d) basis set.
-
B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It offers a good balance of accuracy and computational cost for organic molecules.
-
6-31G(d): A Pople-style basis set that describes the spatial distribution of electrons. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is essential for accurately describing bonding in cyclic and polar molecules.
Computational Workflow for Spectral Prediction
The following diagram illustrates the standard workflow for calculating molecular properties.
Caption: The synergy of experimental and computational data.
Key Points of Comparison
-
IR Spectroscopy:
-
Observation: Calculated vibrational frequencies are systematically higher than experimental ones.
-
Reason: The computational model assumes a harmonic oscillator, while real molecular vibrations have anharmonicity.
-
Resolution: Applying a standard scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies brings them into much better alignment with the experimental spectrum. This allows for confident assignment of complex vibrations in the fingerprint region. For instance, a calculated C=O stretch at ~1720 cm⁻¹ would scale to ~1651 cm⁻¹, matching the experimental value for an α,β-unsaturated ketone.
-
-
NMR Spectroscopy:
-
Observation: Calculated chemical shifts show a good linear correlation with experimental values but may have a systematic offset.
-
Reason: Calculations are performed on an isolated molecule in the gas phase, whereas experiments are run in a solvent, which can influence electron density and thus chemical shifts through intermolecular interactions.
-
Resolution: Instead of relying on absolute values, the key is the relative ordering of chemical shifts. The calculations can definitively confirm which of two closely spaced methylene proton signals corresponds to which position in the ring. This is invaluable for assigning complex 2D NMR spectra like HSQC and HMBC.
-
-
Molecular Geometry:
-
Observation: While experimental techniques like X-ray crystallography provide definitive solid-state structures, they are not always feasible.
-
Insight: Computational geometry optimization provides the most stable conformation of the molecule. This can explain steric effects observed in NMR (e.g., through-space correlations in a NOESY experiment) and preferred reaction pathways.
-
Conclusion
The characterization of this compound, like any molecule in drug discovery or materials science, relies on a self-validating system of inquiry. Experimental data provides the ground truth—the physical reality of the molecule's properties. Computational data offers a powerful, predictive framework that explains why those properties arise from the molecule's electronic structure and geometry. By critically comparing these two datasets, researchers can achieve a level of structural confidence that neither approach could provide alone. This integrated strategy not only validates a final structure but also deepens our fundamental understanding of its chemical behavior.
References
-
National Institute of Standards and Technology. (n.d.). 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. NIST Chemistry WebBook. Retrieved from [Link] [2]2. PubChem. (n.d.). 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. National Center for Biotechnology Information. Retrieved from [Link] [3]3. Cheméo. (n.d.). 1-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-2-en-1-one. Retrieved from [Link] [4]4. Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research, 2006(1), 10-11. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical substances is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one (CAS No. 19620-37-2), grounded in established safety principles and regulatory frameworks.
Hazard Characterization: A Precautionary Approach
Given its structure as an α,β-unsaturated ketone and a cyclic alcohol, this compound should be handled as a hazardous substance until comprehensive toxicological and ecotoxicological data become available. The primary anticipated hazards are:
-
Flammability: Many organic ketones and alcohols are flammable.[3][5] Although the estimated flash point is relatively high at approximately 107.2°C (225°F), it should still be kept away from ignition sources.[1]
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye damage.[5][6][7]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin is a common classification for this type of molecule.[5][7]
-
Environmental Hazard: Organic compounds, if improperly disposed of, can pose a significant threat to aquatic life and ecosystems.[3][8]
Therefore, all waste containing this compound must be managed as hazardous waste.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Container Management: The Cornerstone of Safe Disposal
Proper segregation and containment are critical to prevent accidental chemical reactions and ensure compliant disposal.
Step 1: Designate a Waste Container Select a dedicated, leak-proof container made of a material compatible with organic solvents and ketones. High-density polyethylene (HDPE) or glass containers are generally suitable.
Step 2: Label the Waste Container The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste stream, including any solvents used.
Step 3: Segregate the Waste Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizing agents.
Step 4: Keep the Container Closed The waste container must be kept tightly sealed at all times, except when adding waste. This minimizes the release of volatile organic compounds (VOCs).
On-Site Accumulation and Storage: Adhering to Regulatory Timelines
The U.S. Environmental Protection Agency (EPA) regulates the on-site accumulation of hazardous waste based on the generator's category (Large Quantity Generator, Small Quantity Generator, or Very Small Quantity Generator).[9] It is crucial to understand your facility's generator status to comply with accumulation time limits.
| Generator Category | Monthly Hazardous Waste Generation | Accumulation Time Limit |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days (or 270 days if the disposal facility is > 200 miles away) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No federal time limit, but quantity limits apply |
Source: U.S. EPA[9]
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and away from general laboratory traffic.
Disposal Protocol: A Step-by-Step Workflow
The following workflow outlines the procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Methodology:
-
Waste Characterization: Identify the waste stream. Is it pure this compound, or is it dissolved in a solvent? All components must be identified for proper disposal.
-
Personal Protective Equipment: Before handling the waste, put on the required PPE.
-
Segregation: Ensure the waste is not mixed with incompatible chemicals.
-
Containerization: Transfer the waste into a properly selected and labeled hazardous waste container.
-
Storage: Place the sealed container in a designated satellite accumulation area.
-
Monitoring: Keep track of the accumulation start date to ensure compliance with EPA regulations.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup. Never pour chemical waste down the drain or dispose of it in the regular trash.[10]
-
Manifesting: For off-site disposal, a Uniform Hazardous Waste Manifest must be completed to track the waste from your facility to its final destination.
-
Final Disposition: The most common and effective disposal method for organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]
Spill Management: Preparedness and Response
In the event of a spill, take the following immediate actions:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By following these steps—from precautionary hazard assessment and strict PPE use to meticulous segregation, labeling, and professional disposal—you create a chain of custody and a documented process that ensures safety and regulatory compliance. The causality is clear: assuming a higher hazard level in the absence of complete data dictates more stringent controls, which in turn minimizes risk to personnel and the environment.
References
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4-hydroxy-2,6,6-trimethyl cyclohex-2-en-1-one. FlavScents. [Link]
-
4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. NIST WebBook. [Link]
-
2,6,6-Trimethylcyclohex-2-en-4-ol-1-one. Pharmaffiliates. [Link]
-
1-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-2-en-1-one (CAS 56915-02-7). Cheméo. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
How to Dispose of Liquor and Denatured Alcohol Safely. Earth911. [Link]
-
Safety Data Sheet: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. Chemos. [Link]
-
4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. PubChem. [Link]
-
What the best way to dispose used-ethanol and glycol? ResearchGate. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Safety Data Sheet: 4-hydroxy-2,2,6,6-tetramethylpiperidinoxyl. Chemos. [Link]
-
Eco-friendly Alcohol and Ethanol Recycling. Shapiro. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. EPA. [Link]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ethz.ch [ethz.ch]
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- 6. chemos.de [chemos.de]
- 7. chemos.de [chemos.de]
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Personal protective equipment for handling 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
A Guide to the Safe Handling of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Navigating the frontiers of research and development necessitates a foundational commitment to safety, especially when working with novel or sparsely documented chemical entities. This guide provides essential safety and logistical information for handling this compound, ensuring that procedural rigor and safety are inextricably linked in your experimental workflows.
Hazard Profile: An Evidence-Based Assessment
In the absence of a dedicated SDS, a conservative hazard assessment has been compiled from analogous cyclohexenone derivatives. These related compounds exhibit a range of hazards, including flammability, skin and eye irritation, and potential harm if inhaled or ingested.[1][2][3][4][5] Therefore, this compound should be handled as a substance that is potentially flammable, an irritant to the skin and eyes, and harmful through oral, dermal, or inhalation exposure.
Key Assumed Hazards:
-
Flammability: Many related cyclohexenone structures are flammable or combustible liquids.[5][6][7][8] Vapors may be heavier than air and can travel to an ignition source.[9][10]
-
Skin and Eye Irritation: Direct contact may cause skin irritation or serious eye irritation/damage.[1][2][3][5]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute toxicity is a concern with similar compounds.[3]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE is a cornerstone of safe laboratory practice.[11][12][13]
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the liquid and potential vapors which can cause serious eye irritation or damage.[10][11][12] |
| Skin and Body Protection | A flame-retardant lab coat, supplemented with a chemically resistant apron. Long pants and closed-toe shoes are mandatory. | Provides a barrier against skin contact and protects from potential fire hazards.[9][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact, which can lead to irritation and absorption of the chemical.[12][13] |
| Respiratory Protection | To be used in a well-ventilated area, such as a chemical fume hood.[9][13] A NIOSH-approved respirator may be necessary if aerosols could be generated outside of a fume hood. | Minimizes the inhalation of potentially harmful vapors or aerosols.[10] |
Operational Plan: From Benchtop to Waste Container
A systematic workflow is essential for the safe handling of this compound. The following procedural steps are designed to minimize exposure and prevent accidents.
Experimental Workflow Diagram
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
